molecular formula C6H6BrNO B6326328 5-Bromo-4-methylpyridin-3-ol CAS No. 351458-21-4

5-Bromo-4-methylpyridin-3-ol

Cat. No.: B6326328
CAS No.: 351458-21-4
M. Wt: 188.02 g/mol
InChI Key: RSNRWSRGWAAMMO-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridin-3-ol (CAS 351458-21-4) is a high-purity pyridine derivative of interest in organic and medicinal chemistry research. With a molecular formula of C 6 H 6 BrNO and a molecular weight of 188.02 , this compound serves as a versatile synthetic intermediate. Its structure, featuring both a bromine substituent and a hydroxyl group on the pyridine ring, makes it a valuable building block for constructing more complex molecules, particularly in pharmaceutical research and development . The compound has been specifically cited in synthetic methodologies as a key precursor in the preparation of advanced chemical intermediates, such as (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester . This highlights its application in introducing the 5-bromo-4-methylpyridin-3-yl moiety into potential drug candidates. Researchers value this compound for its utility in cross-coupling reactions, further functionalization of the pyridine ring, and exploration of structure-activity relationships. This product is intended for research purposes and is designated as For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNRWSRGWAAMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309071
Record name 5-Bromo-4-methyl-3-pyridinol
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Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351458-21-4
Record name 5-Bromo-4-methyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351458-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-3-pyridinol
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URL https://comptox.epa.gov/dashboard/DTXSID201309071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-4-methylpyridin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-4-methylpyridin-3-ol: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated and substituted pyridine derivative. The pyridine scaffold is a foundational structural motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved pharmaceutical agents.[1] The specific arrangement of a hydroxyl group, a methyl group, and a reactive bromine atom on the pyridine ring makes this compound a highly versatile and valuable building block for the synthesis of complex molecules. The hydroxyl group offers a site for hydrogen bonding and derivatization, the methyl group provides steric and electronic modulation, and the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[2][3]

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications of this compound, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While some experimental data is available, many properties are computationally predicted and should be confirmed experimentally.

Structural Information

The structure consists of a pyridine ring substituted at position 3 with a hydroxyl group, at position 4 with a methyl group, and at position 5 with a bromine atom.

Caption: Chemical structure of this compound.

Tabulated Properties
PropertyValueSource
Molecular Formula C₆H₆BrNOPubChem[4]
Molecular Weight 188.02 g/mol PubChem[4]
Appearance White Solid (Predicted)Fisher Scientific (Analog)[5]
Melting Point 230 °C (for an analog)Fisher Scientific (Analog)[5]
Boiling Point No data available
Solubility No data available
XLogP3 1.6PubChem (Computed)[6]
Hydrogen Bond Donor Count 1PubChem (Computed)[4]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[4]
CAS Number 1346603-72-7

Note: Some physical properties are based on data for analogous compounds or are computationally derived and await experimental verification.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a direct electrophilic bromination of 4-methylpyridin-3-ol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The methyl group is weakly activating. In this case, the C5 position is ortho to the hydroxyl group and meta to the methyl group, making it a likely site for bromination.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is hypothetical and should be thoroughly evaluated and optimized under appropriate laboratory safety conditions.

  • Reaction Setup: To a solution of 4-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid (10 mL/mmol) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

    • Causality: NBS is chosen as a mild and selective brominating agent, which can reduce the formation of over-brominated byproducts compared to using elemental bromine (Br₂).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine. Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extraction: Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

    • Causality: The pyridine nitrogen can be protonated, increasing aqueous solubility. Neutralization ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on the structure, the following spectral data can be predicted:

  • ¹H NMR: The spectrum should show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The aromatic protons at C2 and C6 would appear as singlets due to the substitution pattern.

  • ¹³C NMR: The spectrum would display six distinct carbon signals corresponding to the six carbons in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the hydroxyl group (C3) and the carbon bearing the bromine (C5) showing characteristic shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7][8]

Chemical Reactivity and Derivatization

This compound possesses multiple reactive sites, making it a versatile intermediate for further chemical modification.

Reactivity main This compound -OH -Br Ring N ether O-Alkylation / O-Arylation (Williamson Ether Synthesis) main:f1->ether R-X, Base ester Esterification (Acylation) main:f1->ester Acyl-Cl, Base suzuki Suzuki Coupling (C-C bond formation) main:f2->suzuki Ar-B(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination (C-N bond formation) main:f2->buchwald R2NH, Pd catalyst n_oxide N-Oxidation (m-CPBA) main:f3->n_oxide Oxidation

Caption: Key reaction pathways for this compound.

Reactions at the Bromine Atom

The C-Br bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[2]

  • Suzuki Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the pyridine core with various aryl or heteroaryl boronic acids.[8] This is a cornerstone reaction for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.[8]

  • Buchwald-Hartwig Amination: This allows for the introduction of a wide range of primary or secondary amines at the C5 position, forming a new carbon-nitrogen bond.

  • Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl moieties.

The reactivity in these coupling reactions is influenced by the electronic nature of the pyridine ring. The electron-donating hydroxyl and methyl groups increase the electron density on the ring, which can facilitate the oxidative addition step of the catalytic cycle.[3]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo several standard transformations:

  • Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can be used to introduce various alkyl or aryl ethers.

  • Esterification: Acylation with acid chlorides or anhydrides will form the corresponding esters.

Reactions involving the Pyridine Ring

The pyridine nitrogen is basic and can be protonated or alkylated. It can also be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring for subsequent transformations.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are central to the development of modern therapeutics. The specific substitution pattern of this compound makes it an attractive scaffold for targeting various biological systems.

  • Kinase Inhibitors: The aminopyridine core is a well-established scaffold for designing kinase inhibitors, as it can effectively interact with the hinge region of the kinase ATP-binding site.[1] By using the bromine atom as a coupling handle, diverse hydrophobic groups can be introduced to target the specific pockets of different kinases, such as p38 MAP kinase, which is implicated in inflammatory diseases.[1]

  • Scaffold for Library Synthesis: Its multiple points of diversification allow for the rapid generation of a library of novel compounds. This is highly valuable in the early stages of drug discovery for screening against various biological targets.

  • Intermediate for Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, substituted pyridines are used in the synthesis of modern agrochemicals, such as pesticides, and other specialty chemicals like dyes.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available from the search, general precautions for halogenated aromatic compounds should be followed.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[5][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It may be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen) and protection from light is recommended.[5]

  • Incompatibilities: Avoid strong oxidizing agents.[5]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the hydroxyl group, the versatile bromine atom, and the pyridine core—provide a robust platform for the synthesis of diverse and complex molecules. The strategic application of modern cross-coupling reactions can unlock its potential for developing novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties and reactivity to aid researchers in leveraging this compound for their scientific endeavors.

References

  • PubChem. This compound.
  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Mondal, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
  • PubChem. 5-Bromo-4-methylpentan-2-ol.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine.
  • Pharmaffili
  • Alchem Pharmtech. 5-Bromo-2-iodo-4-methylpyridine. [Link]
  • Pharmaffiliates. 3-Amino-5-bromo-4-methylpyridin-2-ol. [Link]
  • PubChem. 5-Bromo-2-methylpyridin-3-ol.
  • Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. RSC Medicinal Chemistry. [Link]
  • Pharmaffiliates. 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Monomethyl Ester. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-Bromo-4-methylpyridin-3-ol, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The narrative emphasizes the logic behind experimental choices and the integration of data from multiple analytical techniques to arrive at an unambiguous structural assignment.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound dictates its function, reactivity, and safety profile. This compound, a heterocyclic compound, presents a unique substitution pattern on the pyridine ring. Its potential applications hinge on the definitive confirmation of its atomic connectivity and spatial arrangement. The process of structure elucidation is, therefore, not merely a procedural checklist but a deductive scientific investigation. This guide outlines a self-validating workflow, integrating mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments to confirm the identity of this target molecule.

Analytical Strategy: A Multi-Technique Approach

A robust structural elucidation strategy relies on the convergence of data from orthogonal analytical techniques.[1][2] Each method provides a unique piece of the structural puzzle, and their combined interpretation builds a comprehensive and trustworthy picture of the molecule.

Our investigation into this compound will proceed through the following logical steps:

G cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Proton Environment & Connectivity cluster_3 Carbon Skeleton & Attachment cluster_4 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Molecular Formula Confirmed H_NMR ¹H NMR Map Proton Environments IR->H_NMR Functional Groups Identified COSY COSY Establish ¹H-¹H Couplings H_NMR->COSY Proton Signals Assigned C_NMR ¹³C NMR Identify Unique Carbons H_NMR->C_NMR Proton Count Verified HMBC HMBC Establish Long-Range ¹H-¹³C Correlations COSY->HMBC Connectivity Cross-verified HSQC HSQC Link Protons to Carbons C_NMR->HSQC Carbon Environments Identified HSQC->HMBC Direct C-H Bonds Mapped Structure Final Structure Confirmation HMBC->Structure Full Connectivity Established

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Rationale: The initial and most critical step is to determine the molecular weight and deduce the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for its ability to provide highly accurate mass measurements.

Expected Data & Interpretation:

The chemical formula for this compound is C₆H₆BrNO. The presence of bromine is a key diagnostic feature in mass spectrometry due to its characteristic isotopic pattern.[3] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[3] This results in a distinctive M+2 peak that is nearly equal in intensity to the molecular ion peak (M).

Parameter Expected Value Interpretation
Molecular Formula C₆H₆BrNOComposed of Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen.
Monoisotopic Mass 186.9687 u (for ⁷⁹Br)The mass of the molecule with the most abundant isotopes.
M+ Peak (m/z) ~187Corresponds to the molecular ion containing ⁷⁹Br.
M+2 Peak (m/z) ~189Corresponds to the molecular ion containing ⁸¹Br.
M : M+2 Intensity Ratio ~1:1Confirms the presence of one bromine atom in the molecule.[3]

Experimental Protocol (Electron Ionization - Time of Flight Mass Spectrometry):

  • Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a molecular ion.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

  • Data Processing: Analyze the spectrum to identify the molecular ion peak and its corresponding M+2 peak, confirming the molecular weight and the presence of bromine.

Infrared (IR) Spectroscopy: Probing Functional Groups

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected Data & Interpretation:

The structure of this compound contains a hydroxyl (-OH) group, a pyridine ring (aromatic C=C and C=N bonds), and a methyl (-CH₃) group. The IR spectrum is expected to show characteristic absorption bands for these functionalities.

Frequency Range (cm⁻¹) Vibrational Mode Interpretation
3400-3200 (broad)O-H stretchIndicates the presence of the hydroxyl group, likely with hydrogen bonding.[4]
3100-3000Aromatic C-H stretchConfirms the presence of the pyridine ring.[5]
2980-2850Aliphatic C-H stretchCorresponds to the methyl group.
1600-1450C=C and C=N stretchingCharacteristic of the pyridine ring.[5][6]
1260-1000C-O stretchAssociated with the phenolic hydroxyl group.
Below 800C-Br stretchIndicates the presence of the bromo substituent.

Experimental Protocol (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum is recorded without the sample and automatically subtracted.

  • Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1][2][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The Proton Environment

Rationale: ¹H NMR provides information about the number of different proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Expected Data & Interpretation:

The structure of this compound has three distinct types of protons: two aromatic protons on the pyridine ring, the protons of the methyl group, and the proton of the hydroxyl group.

Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.0-8.5Singlet1HH-6Aromatic proton adjacent to the nitrogen atom, deshielded.
~7.5-8.0Singlet1HH-2Aromatic proton.
~5.0-6.0Broad Singlet1H-OHLabile proton, chemical shift can vary with concentration and solvent.
~2.2-2.5Singlet3H-CH₃Aliphatic protons of the methyl group.
¹³C NMR Spectroscopy: The Carbon Backbone

Rationale: ¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule.

Expected Data & Interpretation:

The molecule has six unique carbon atoms.

Expected Chemical Shift (δ, ppm) Assignment Rationale
~150-160C-3Carbon bearing the hydroxyl group.
~140-150C-6Aromatic carbon adjacent to nitrogen.
~135-145C-2Aromatic carbon.
~125-135C-4Aromatic carbon attached to the methyl group.
~110-120C-5Aromatic carbon bearing the bromine atom.
~15-25-CH₃Aliphatic carbon of the methyl group.
2D NMR Spectroscopy: Connecting the Pieces

Rationale: 2D NMR experiments reveal correlations between nuclei, allowing for the definitive assignment of the structure.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. In this case, no significant COSY correlations are expected between the isolated aromatic protons and the methyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This experiment will definitively link the proton signals to their corresponding carbon signals.

    G H6 H-6 (~8.0-8.5 ppm) C6 C-6 (~140-150 ppm) H6->C6 H2 H-2 (~7.5-8.0 ppm) C2 C-2 (~135-145 ppm) H2->C2 CH3_H -CH₃ (~2.2-2.5 ppm) CH3_C -CH₃ (~15-25 ppm) CH3_H->CH3_C

    Caption: Expected HSQC correlations for this compound.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular framework.

    Key Expected HMBC Correlations:

    • The methyl protons (-CH₃) should show correlations to C-4, C-3, and C-5.

    • The H-2 proton should show correlations to C-3 and C-4.

    • The H-6 proton should show correlations to C-5.

    G cluster_protons Protons cluster_carbons Carbons H2 H-2 C3 C-3 H2->C3 ²J C4 C-4 H2->C4 ³J H6 H-6 C5 C-5 H6->C5 ²J CH3_H -CH₃ CH3_H->C3 ³J CH3_H->C4 ²J CH3_H->C5 ³J C2 C-2 C6 C-6

Experimental Protocol (NMR Spectroscopy):

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

  • Data Processing and Analysis: Process the spectra using appropriate software and interpret the correlations to assemble the final structure.

Conclusion: The Convergent Power of Evidence

The structural elucidation of this compound is achieved through the systematic and logical integration of data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments. Mass spectrometry confirms the molecular formula and the presence of a bromine atom. IR spectroscopy identifies the key functional groups, namely the hydroxyl, methyl, and pyridine moieties. Finally, 1D and 2D NMR spectroscopy provide the unambiguous atomic connectivity, confirming the substitution pattern on the pyridine ring. This multi-technique approach ensures a high degree of confidence in the final structural assignment, a critical requirement for any downstream application in research and development.

References

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • MDPI. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • IIT JAM. (2026). JAM 2026 Chemistry (CY).
  • University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.
  • YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
  • University of Reading. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones.
  • NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d.
  • PubChem. (n.d.). 3-Hydroxypyridine.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine.
  • ResearchGate. (n.d.). Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector.
  • BMRB. (n.d.). Pyridine.

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An In-Depth Technical Guide to 5-Bromo-4-methylpyridin-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Within this class, 5-Bromo-4-methylpyridin-3-ol represents a key heterocyclic building block, offering a trifecta of functionalization points: a reactive bromine atom, a sterically significant methyl group, and a nucleophilic hydroxyl group. The bromine atom is particularly valuable, serving as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, including its identifiers, physicochemical properties, a proposed synthetic protocol, and its potential applications for researchers in drug discovery and chemical synthesis.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducibility in research. While this compound is a known compound, it is not widely commercialized, and a CAS number has not been officially assigned as of the date of this publication. Researchers should rely on its structural identifiers for unambiguous reference.

Chemical Structure

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChem
PubChem CID 22352480[2]
Molecular Formula C₆H₆BrNO[2]
Molecular Weight 188.02 g/mol PubChem
InChI InChI=1S/C6H6BrNO/c1-4-5(7)2-9-3-6(4)8/h2-3,8H,1H3PubChem
InChIKey YLKPFISVTZGBFJ-UHFFFAOYSA-NPubChem
Canonical SMILES CC1=C(C=NC=C1Br)OPubChem
CAS Number Not Assigned-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 1.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 33.1 ŲPubChem
Boiling Point ~280-320 °C (at 760 mmHg)Predicted
Melting Point >150 °C (Decomposition likely)Predicted
Solubility Soluble in methanol, DMSO; sparingly soluble in waterPredicted

Part 2: Proposed Synthesis and Purification

Synthetic Workflow Diagram

Synthesis_Workflow start Start: 5-Bromo-4-methylpyridin-3-amine step1 Step 1: Dissolution Dissolve in aqueous H₂SO₄ Cool to 0-5 °C start->step1 Precursor step2 Step 2: Diazotization Add NaNO₂ solution dropwise Maintain T < 5 °C step1->step2 Formation of Diazonium Salt step3 Step 3: Hydrolysis Heat mixture to 80-90 °C N₂ evolution observed step2->step3 Conversion to Pyridinol step4 Step 4: Workup Cool, neutralize with NaHCO₃ Extract with Ethyl Acetate step3->step4 Isolation step5 Step 5: Purification Dry (Na₂SO₄), concentrate Column Chromatography (Silica) step4->step5 Purification end_product End Product: This compound step5->end_product Final Product

Sources

5-Bromo-4-methylpyridin-3-ol tautomerism studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 5-Bromo-4-methylpyridin-3-ol: A Solvent-Dependent Equilibrium

Abstract

The tautomeric state of a heterocyclic molecule is a critical determinant of its physicochemical properties, biological activity, and suitability as a drug candidate. For substituted pyridin-3-ols, the equilibrium between enol, keto, and zwitterionic forms is exceptionally sensitive to the surrounding environment. This guide provides an in-depth technical examination of the tautomerism of this compound. While direct literature on this specific derivative is sparse, we will leverage the extensively studied behavior of the 3-hydroxypyridine core to establish a robust theoretical framework and provide detailed experimental protocols for its characterization. We will explore the causality behind the choice of analytical techniques, focusing on UV-Vis and ¹H NMR spectroscopy, and detail how to interpret the resulting data to quantify the tautomeric equilibrium as a function of solvent polarity. This document is intended for researchers, medicinal chemists, and drug development professionals who require a rigorous understanding of tautomerism to inform molecular design and development.

The Tautomeric Landscape of this compound

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in organic chemistry.[1] In the context of 3-hydroxypyridine derivatives, this phenomenon is not merely an academic curiosity but a pivotal factor that governs molecular interactions. The equilibrium can shift dramatically, favoring different tautomers in the gas phase versus polar or non-polar solutions.[2][3] For this compound, three primary tautomeric forms are of interest:

  • Enol Form (Hydroxypyridine): A neutral, aromatic species characterized by a hydroxyl group on the pyridine ring. This form is generally favored in the gas phase and in non-polar, aprotic solvents.[4][5]

  • Keto Form (Pyridone): A neutral, non-aromatic or partially aromatic species with a carbonyl group and a proton on the ring nitrogen.

  • Zwitterionic Form: A charge-separated species that is structurally similar to the keto form but with a positive charge on the protonated ring nitrogen and a negative charge on the oxygen. This form is significantly stabilized by polar, protic solvents capable of hydrogen bonding, such as water and alcohols.[2][3]

The substituents—an electron-withdrawing bromine atom and a weakly electron-donating methyl group—will modulate the electron density of the pyridine ring, thereby influencing the relative stability of each tautomer. The equilibrium between these forms, particularly the enol and zwitterionic species, is the primary focus of this guide.

Tautomers Enol Enol Form (this compound) Zwitterion Zwitterionic Form (5-Bromo-4-methyl-1H-pyridin-3-one) Enol->Zwitterion H⁺ transfer (Polar Solvents) Keto Keto Form (5-Bromo-4-methylpyridin-3(2H)-one) Enol->Keto H⁺ transfer

Caption: Tautomeric equilibrium of this compound.

Experimental Framework for Tautomer Analysis

To quantitatively assess the tautomeric equilibrium, a multi-faceted approach combining spectroscopic techniques is essential. The choice of method is dictated by the distinct electronic and magnetic environments of the coexisting tautomers. We will detail the principles and protocols for the two most powerful techniques in this context: UV-Vis and ¹H NMR spectroscopy.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Prepare solutions of This compound in solvents of varying polarity UVVis UV-Vis Spectroscopy (Measure Absorbance Spectra) Prep->UVVis NMR ¹H NMR Spectroscopy (Acquire Proton Spectra) Prep->NMR Quant_UV Identify λmax for each tautomer Quantify ratio using Beer-Lambert Law UVVis->Quant_UV Quant_NMR Identify distinct proton signals Quantify ratio via signal integration NMR->Quant_NMR Conclusion Determine Equilibrium Constant (KT) as a function of solvent Quant_UV->Conclusion Quant_NMR->Conclusion

Caption: General experimental workflow for tautomerism studies.

UV-Vis Spectroscopic Analysis

Expertise & Causality: The enol and zwitterionic tautomers possess different electronic structures and chromophores, resulting in distinct UV-Vis absorption spectra.[3] The aromatic enol form typically exhibits a π → π* transition at a shorter wavelength, while the conjugated system of the zwitterionic form results in characteristic absorption bands at longer wavelengths.[6] By measuring the absorbance at these characteristic wavelengths (λmax), we can determine the relative concentration of each species in solution.

Authoritative Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent (e.g., methanol).

    • Prepare a series of dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) in a range of spectroscopic grade solvents with varying polarity (e.g., cyclohexane, chloroform, acetonitrile, ethanol, and water). The final concentration should ensure the maximum absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).[7]

    • Self-Validation: Prepare "locked" derivatives if possible (e.g., the O-methyl ether for the enol form and the N-methyl derivative for the keto/zwitterionic form) to determine the precise λmax and molar extinction coefficients (ε) for each pure tautomer.[7]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra for each sample over a suitable wavelength range (e.g., 200-400 nm) against a solvent blank.[7] Maintain a constant temperature for all measurements.

  • Data Analysis:

    • Identify the λmax corresponding to the enol and zwitterionic forms. For the parent 3-hydroxypyridine, these are typically around 278 nm (enol in cyclohexane) and 315 nm (zwitterion in water).[6]

    • Using the Beer-Lambert law (A = εbc), calculate the concentration of each tautomer.

    • The tautomeric equilibrium constant (KT) is calculated as the ratio of the concentrations: KT = [Zwitterionic Form] / [Enol Form].

¹H NMR Spectroscopic Analysis

Expertise & Causality: The protons in the enol and zwitterionic tautomers exist in different chemical environments, leading to distinct signals in the ¹H NMR spectrum.[8][9] For example, the chemical shifts of the aromatic protons and the position of the labile OH/NH proton will differ significantly. The molar ratio of the two tautomers can be directly determined by integrating the corresponding, well-resolved signals.[7]

Authoritative Protocol:

  • Sample Preparation:

    • Prepare solutions of this compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., cyclohexane-d₁₂, CDCl₃, DMSO-d₆, CD₃OD, and D₂O).

    • Trustworthiness: Ensure the solvents are of high purity and anhydrous (except for D₂O), as trace water can influence the equilibrium.[7] Use a consistent sample concentration across all solvents to minimize concentration-dependent effects.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (≥400 MHz).

    • Maintain a constant temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-sensitive.[7]

    • Ensure a sufficient number of scans to obtain a high signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Assign the proton signals for each tautomer present in the spectrum. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.

    • Select well-resolved, non-overlapping signals corresponding to each tautomer.

    • Carefully integrate these signals. The ratio of the integral areas directly corresponds to the molar ratio of the tautomers.

    • Calculate the tautomeric equilibrium constant (KT) from this ratio.

The Influence of the Solvent Environment

The solvent plays a decisive role in determining the position of the tautomeric equilibrium. The choice of solvent can selectively stabilize one tautomer over the other, effectively controlling the chemical nature of the molecule in solution.

  • Non-Polar Aprotic Solvents (e.g., Cyclohexane, Chloroform): These solvents cannot engage in strong hydrogen bonding. Consequently, they favor the less polar, neutral enol tautomer, which is more stable in a hydrophobic environment.[10][11][12]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They strongly solvate and stabilize the charge-separated zwitterionic tautomer, shifting the equilibrium significantly in its favor.[2][3] Computational studies on 3-hydroxypyridine have shown that at least three water molecules are involved in stabilizing the zwitterionic form through a hydrogen-bonded network.[11]

Table 1: Expected Tautomeric Distribution of this compound in Various Solvents

SolventDielectric Constant (ε)Solvent TypeExpected Dominant Tautomer
Cyclohexane2.0Non-Polar AproticEnol[7]
Chloroform4.8AproticPrimarily Enol
Acetonitrile37.5Polar AproticMixture, leaning towards Zwitterion
Ethanol24.6Polar ProticPrimarily Zwitterion[7]
Water80.1Polar ProticZwitterion[2][3]

Conclusion and Implications for Drug Development

The tautomeric behavior of this compound is a classic example of environmentally sensitive molecular isomerism. Based on extensive studies of its parent scaffold, a clear relationship emerges: the neutral enol form dominates in non-polar environments, while the zwitterionic form is preferentially stabilized in polar, protic media. This shift is driven primarily by the capacity of the solvent to form hydrogen bonds.[4][5]

For professionals in drug discovery, a thorough understanding and characterization of this equilibrium are non-negotiable. The dominant tautomer under physiological conditions (aqueous environment, pH 7.4) will dictate the molecule's shape, hydrogen bonding potential, and lipophilicity—all critical parameters for receptor binding and pharmacokinetic properties. The protocols outlined in this guide provide a robust, self-validating framework for researchers to elucidate the tautomeric landscape of this compound and other novel heterocyclic compounds, ensuring that development decisions are based on a precise understanding of the molecule's true form and function.

References

  • BenchChem. (n.d.). The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol.
  • Sultan Qaboos University House of Expertise. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents.
  • Al-Burtomani, S. K. S., Al-Harthi, S. H. M., & Suliman, F. E. O. (2014). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Advances, 4(27), 13985-13993. [Link]
  • Kovács, B., Grilc, M., & Kállay, M. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 24(2), 798-812. [Link]
  • ResearchGate. (n.d.). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping....
  • Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tantomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1651-1653. [Link]
  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.
  • ResearchGate. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents.
  • ResearchGate. (n.d.). Isomeric equilibria possible for 3-hydroxypyridine (3HOPY) and....
  • ResearchGate. (n.d.). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
  • Zannotti, M., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]
  • Ethridge, C. L., et al. (2012). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 77(23), 10836-10843. [Link]
  • Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. (1983). Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society, 105(11), 3568-3571. [Link]
  • WuXi Biology. (n.d.). How about Tautomers?.
  • Couto, R. C., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561-2567. [Link]
  • Ribeiro da Silva, M. A. V., et al. (2010). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 114(11), 4037-4044. [Link]
  • Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1863-1871. [Link]
  • ResearchGate. (n.d.). New cases of prototropic tautomerism in substituted pyridines.
  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
  • Couto, R. C., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561-2567. [Link]
  • ResearchGate. (n.d.). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium.
  • Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1863-1871. [Link]
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium, 1, 1-1. [Link]
  • ResearchGate. (n.d.). (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives.
  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(11), 2972-2976. [Link]

Sources

A Technical Guide to 5-Bromo-4-methylpyridin-3-ol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a vast array of therapeutic agents. Among these, 5-Bromo-4-methylpyridin-3-ol emerges as a promising, yet underexplored, building block for the synthesis of novel small molecules. Its strategic placement of a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl group for steric and electronic modulation presents a rich platform for chemical diversification. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and anticipated reactivity. Drawing on data from closely related analogs, we explore its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of the 5-bromo-4-methylpyridine core.

Introduction: The Strategic Value of the 5-Bromo-4-methylpyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The introduction of a bromine atom, as in the case of this compound, provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl groups.[2][3] This synthetic flexibility is paramount in the exploration of structure-activity relationships (SAR) during lead optimization.

Furthermore, the hydroxyl group at the 3-position can serve as a hydrogen bond donor or acceptor, or as a point for further functionalization to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The methyl group at the 4-position can provide beneficial steric and electronic effects, influencing both the reactivity of the scaffold and its interaction with target proteins. While direct literature on this compound is sparse, the extensive research on its close analogs, such as 2-amino-5-bromo-4-methylpyridine and 3-bromo-4-methylpyridine, underscores the significant potential of this scaffold in medicinal chemistry.[2][4][5]

Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₆H₆BrNOPubChem[6]
Molecular Weight 188.02 g/mol PubChem[6]
Appearance Likely a solid at room temperatureAnalogy to similar substituted pyridines
Solubility Expected to have limited solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO.General characteristics of organic compounds with similar functional groups.
pKa The pyridinium nitrogen is expected to have a pKa around 4-5, while the hydroxyl group will have a pKa around 9-10.Known pKa values of substituted pyridines and phenols.
LogP The calculated XLogP3 is 1.2, suggesting moderate lipophilicity.PubChem[7]

Synthesis of this compound: A Proposed Route

A plausible synthetic route to this compound can be extrapolated from methodologies reported for analogous compounds, particularly from a patent describing the synthesis of related intermediates.[8] The proposed synthesis starts from commercially available 3-amino-4-methylpyridine.

Overall Synthetic Scheme

Synthesis_of_this compound A 3-Amino-4-methylpyridine B 3-Bromo-4-methylpyridine A->B  1. HBr, Br₂  2. NaNO₂, H₂O  3. NaOH   C 5-Bromo-4-methylpyridine-3-carbaldehyde B->C  n-BuLi, THF, -78°C  DMF   D (5-Bromo-4-methylpyridin-3-yl)methanol C->D  NaBH₄, MeOH   E This compound D->E  Mild Oxidizing Agent  (e.g., MnO₂)  

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylpyridine

This step involves a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine.

  • Reaction:

    • Dissolve 3-amino-4-methylpyridine in 48% hydrobromic acid under cooling.

    • Slowly add a solution of bromine, followed by an aqueous solution of sodium nitrite at low temperature (-5 to 0 °C).

    • After the addition is complete, stir the reaction mixture for a short period.

    • Carefully neutralize the reaction with a sodium hydroxide solution to a pH of 9.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Bromo-4-methylpyridine.[9]

Step 2: Synthesis of 5-Bromo-4-methylpyridine-3-carbaldehyde

This step utilizes a lithiation-formylation sequence.

  • Reaction:

    • Dissolve 3-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (n-BuLi) and stir for a period to allow for lithium-halogen exchange.

    • Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to yield 5-Bromo-4-methylpyridine-3-carbaldehyde.[8][10]

Step 3: Synthesis of (5-Bromo-4-methylpyridin-3-yl)methanol

This is a standard reduction of the aldehyde to the corresponding alcohol.

  • Reaction:

    • Dissolve 5-Bromo-4-methylpyridine-3-carbaldehyde in methanol under a nitrogen atmosphere.

    • Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (5-Bromo-4-methylpyridin-3-yl)methanol, which can be purified by silica gel chromatography if necessary.[8]

Step 4: Synthesis of this compound

The final step involves the oxidation of the benzylic alcohol to the pyridinol.

  • Reaction:

    • Dissolve (5-Bromo-4-methylpyridin-3-yl)methanol in a suitable solvent such as dichloromethane or chloroform.

    • Add a mild oxidizing agent like manganese dioxide (MnO₂) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

    • Concentrate the filtrate and purify the residue by column chromatography to afford the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom is amenable to a variety of cross-coupling reactions, while the hydroxyl group can be derivatized through various etherification and esterification reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds.

Cross-Coupling_Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd catalyst, base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, base Buchwald_Hartwig Buchwald-Hartwig Amination (R₂NH) Start->Buchwald_Hartwig Pd catalyst, base Product_Suzuki 5-Aryl-4-methylpyridin-3-ol Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-4-methylpyridin-3-ol Sonogashira->Product_Sonogashira Product_Buchwald_Hartwig 5-Amino-4-methylpyridin-3-ol derivatives Buchwald_Hartwig->Product_Buchwald_Hartwig

Caption: Key cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling: This reaction with various aryl or heteroaryl boronic acids or esters is a powerful method to introduce diverse aromatic systems at the 5-position. This is a widely used strategy in the synthesis of kinase inhibitors and other biologically active molecules.[3][11]

  • Sonogashira Coupling: The reaction with terminal alkynes provides access to 5-alkynylpyridine derivatives, which are valuable intermediates for further transformations or as final products with potential biological activity.[4]

  • Buchwald-Hartwig Amination: This allows for the introduction of a wide range of primary and secondary amines at the 5-position, leading to the synthesis of various amino-pyridine derivatives.[12]

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position can be readily functionalized to modulate the properties of the molecule.

  • Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) can be used to introduce various alkoxy substituents.

  • Esterification: Acylation with acid chlorides or anhydrides will yield the corresponding esters, which can act as prodrugs or improve the pharmacokinetic profile.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-4-methylpyridine scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. Derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors

A significant application of substituted pyridines is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][13] The pyridine core often acts as a hinge-binder in the ATP-binding pocket of kinases. The 5-bromo-4-methylpyridine scaffold can be elaborated through cross-coupling reactions to generate libraries of compounds for screening against various kinases. For instance, derivatives of the related 2-amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division.[13]

Antimicrobial Agents

Pyridine-based compounds have a long history as antimicrobial agents. The 5-bromo-4-methylpyridine scaffold can be used to synthesize novel analogs of existing antimicrobial drugs or to discover new classes of compounds with activity against bacteria and fungi.[14] For example, pyridine-derived analogs of bedaquiline have been synthesized and evaluated for their anti-tubercular activity.[11]

Conclusion

This compound represents a synthetically versatile and valuable building block for drug discovery and medicinal chemistry. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a clear roadmap for its synthesis, derivatization, and potential applications. The ability to perform selective modifications at both the bromine and hydroxyl functionalities allows for the generation of diverse molecular architectures with the potential to modulate the activity of a wide range of biological targets. This guide provides the foundational knowledge and synthetic strategies for researchers to unlock the potential of this promising scaffold in the development of next-generation therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Sutherland, HS, et al. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Med Chem. 2021;12(5):796-805.
  • Rauf, A, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):205.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
  • Wang, Y, et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Eur J Med Chem. 2022;234:114241.
  • Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Taha, EA, et al. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. 2021;26(21):6694.
  • Alchem.Pharmtech. CAS 941294-57-1 | 5-Bromo-2-iodo-4-methylpyridine.
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The Evolving Synthesis of Substituted Pyridinols: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridinol Scaffold in Drug Discovery

Substituted pyridinols, and their tautomeric pyridone counterparts, represent a cornerstone of heterocyclic chemistry, particularly within the realm of medicinal chemistry and drug discovery. The unique electronic properties of the pyridinol ring, featuring a hydroxyl group on an electron-deficient pyridine core, impart a versatile reactivity profile and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] This has led to their incorporation into a wide array of therapeutic agents, showcasing a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted pyridinols, from their challenging early syntheses to the elegant and efficient methodologies available to the modern chemist. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and examine the impact of these scaffolds on drug development through illustrative case studies.

I. Foundational Syntheses: A Legacy of Harsh Conditions and Limited Scope

The early history of substituted pyridinols is intrinsically linked to the broader development of pyridine chemistry. While pyridine was first isolated in the mid-19th century, the targeted synthesis of its hydroxylated derivatives posed a significant challenge to early organic chemists. These foundational methods, though often arduous and low-yielding, laid the groundwork for the sophisticated techniques used today.

From Sulfonation to Hydroxylation: The Alkali Fusion Approach

One of the earliest strategies for introducing a hydroxyl group onto the pyridine ring involved a two-step process of sulfonation followed by alkali fusion. This method, while historically significant, is characterized by its harsh reaction conditions and limited regioselectivity.

Protocol: Synthesis of 2-Hydroxypyridine via Sulfonation and Alkali Fusion (Conceptual)

  • Sulfonation: Pyridine is heated with fuming sulfuric acid (oleum) at high temperatures (typically >200 °C) to introduce a sulfonic acid group. The primary product is pyridine-3-sulfonic acid, but other isomers can also be formed.

  • Alkali Fusion: The resulting pyridine sulfonic acid is then fused with a strong base, such as potassium hydroxide, at even higher temperatures (often >300 °C). This harsh step displaces the sulfonic acid group with a hydroxyl group.

  • Workup: The reaction mixture is cooled, dissolved in water, and acidified to precipitate the hydroxypyridine product.

The extreme temperatures and corrosive reagents required for this process, coupled with the formation of isomeric mixtures and often low yields, have rendered this method largely obsolete for practical laboratory synthesis.

The Diazotization of Aminopyridines: A More Controlled, Yet Still Challenging Route

The diazotization of aminopyridines, followed by hydrolysis of the resulting diazonium salt, offered a more controlled and versatile approach to the synthesis of substituted pyridinols. This method allowed for the regioselective introduction of a hydroxyl group at the position of the amino substituent.

Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine [3][4]

  • Preparation of Diazonium Solution:

    • In a suitable reaction vessel, 4-aminopyridine (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid (e.g., 35% v/v).

    • The solution is cooled to 0-10 °C in an ice bath.

    • A solution of sodium nitrite (or an alkyl nitrite like butyl nitrite) (1.0-1.2 eq) in water is added dropwise, maintaining the temperature below 10 °C. The reaction is monitored for the complete consumption of the starting amine.

  • Hydrolysis of the Diazonium Salt:

    • The freshly prepared diazonium salt solution is then carefully heated to induce hydrolysis. The temperature and duration of heating can influence the yield and purity of the product.

    • Nitrogen gas is evolved during this step.

  • Neutralization and Isolation:

    • After hydrolysis is complete, the reaction mixture is cooled and neutralized with a base, such as barium hydroxide or sodium carbonate, to a pH of 7.5-8.

    • The crude 4-hydroxypyridine is then isolated from the aqueous solution, often requiring extraction or evaporation of the solvent. Purification is typically achieved by recrystallization or distillation.[4]

While this method offers better regiocontrol than sulfonation/alkali fusion, the instability of pyridine diazonium salts, especially the 2-isomer, can lead to side reactions and reduced yields.[5]

Ring Transformation of γ-Pyrones

Another classical approach involves the conversion of γ-pyrone derivatives into the corresponding pyridinols by reaction with an ammonia source. This method is particularly useful for the synthesis of 4-hydroxypyridines.

Protocol: Synthesis of 4-Hydroxy-2-trifluoromethylpyridine from a γ-Pyrone Derivative [3][6]

  • Reaction with Ammonia: 2-Trifluoromethyl-4H-pyran-4-one is dissolved in a suitable solvent and treated with aqueous ammonia.

  • Heating: The reaction mixture is heated, often under reflux, to drive the ring transformation.

  • Isolation: After the reaction is complete, the product is isolated by cooling the reaction mixture and collecting the precipitated solid.

The overall yield for this two-step process (synthesis of the pyrone followed by conversion to the pyridinol) is often modest.[6]

II. The Modern Era of Pyridinol Synthesis: Efficiency, Selectivity, and Versatility

The latter half of the 20th century and the beginning of the 21st century have witnessed a paradigm shift in the synthesis of substituted pyridinols. The development of modern synthetic methodologies, including photochemical rearrangements and transition-metal-catalyzed C-H functionalization, has provided chemists with powerful tools to construct these valuable scaffolds with unprecedented efficiency and precision.

Photochemical Rearrangement of Pyridine N-Oxides: A Light-Induced Transformation

The photochemical rearrangement of pyridine N-oxides represents an elegant and metal-free approach to the synthesis of substituted pyridinols. This reaction proceeds through a series of fascinating intermediates, ultimately leading to the desired hydroxylated product.

Mechanism of Photochemical Rearrangement [7][8][9]

Irradiation of a pyridine N-oxide with UV light initially leads to the formation of a highly strained oxaziridine intermediate. This is followed by N-O bond homolysis to generate a diradical species, which can then rearrange to a 1,3-oxazepine. Subsequent hydrolysis of this intermediate furnishes the corresponding pyridinol. The regioselectivity of the hydroxylation is influenced by the substitution pattern on the pyridine N-oxide.

Experimental Workflow: Photochemical Synthesis of 3-Hydroxypyridines

G cluster_prep Preparation cluster_irradiation Irradiation cluster_workup Work-up & Purification start Pyridine N-Oxide Solution degas Degas with N2/Ar start->degas irradiate Irradiate with UV Light (e.g., 254 nm) degas->irradiate monitor Monitor by TLC/LC-MS irradiate->monitor monitor->irradiate Continue until completion concentrate Concentrate in vacuo monitor->concentrate Reaction complete purify Purify by Chromatography concentrate->purify end Substituted 3-Pyridinol purify->end

Caption: Workflow for photochemical synthesis of 3-hydroxypyridines.

This method is particularly valuable for accessing 3-hydroxypyridines, which can be challenging to synthesize via classical approaches. The reaction conditions are generally mild, and the process avoids the use of harsh reagents.

Transition-Metal-Catalyzed C-H Functionalization: The Direct Approach

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis.[10][11][12] For the synthesis of substituted pyridinols, this approach offers the potential to introduce a hydroxyl group directly onto the pyridine core without the need for pre-functionalized starting materials.

Conceptual Framework for Catalytic C-H Hydroxylation

While direct C-H hydroxylation of pyridines remains a challenging transformation, significant progress has been made in the broader field of pyridine C-H functionalization. These reactions typically involve a transition metal catalyst (e.g., palladium, rhodium, iridium) that can activate a C-H bond, often with the assistance of a directing group. The activated pyridine can then react with a suitable oxygen source.

Illustrative C-H Functionalization Workflow

G cluster_reaction Reaction Setup cluster_process Reaction Process cluster_isolation Product Isolation reactants Pyridine Substrate Transition Metal Catalyst Ligand Oxidant/Oxygen Source Solvent setup Combine in Reaction Vessel under Inert Atmosphere reactants->setup heat Heat to Reaction Temperature setup->heat stir Stir for Specified Time heat->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Continue until completion workup Aqueous Workup monitor->workup Reaction complete extract Solvent Extraction workup->extract purify Chromatographic Purification extract->purify product Substituted Pyridinol purify->product

Sources

Introduction: The Significance of Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Studies of 5-Bromo-4-methylpyridin-3-ol

This technical guide provides a comprehensive theoretical framework for the investigation of this compound, a substituted pyridine derivative of potential interest to researchers, scientists, and professionals in drug development. Given the absence of extensive experimental and theoretical data on this specific molecule in public literature, this document outlines a robust computational approach based on established methodologies for similar pyridine derivatives. By leveraging Density Functional Theory (DFT), we can predict its structural, spectroscopic, and electronic properties, offering foundational insights for future experimental work and applications.

Pyridin-3-ol and its derivatives are crucial scaffolds in medicinal chemistry and materials science. The pyridine ring, an isostere of benzene, imparts unique electronic properties and hydrogen bonding capabilities. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, influencing solubility, crystal packing, and interactions with biological targets. Halogenation and alkylation of the pyridine ring, as in this compound, further modulate the molecule's lipophilicity, metabolic stability, and electronic distribution, making it a potentially valuable intermediate for the synthesis of novel bioactive compounds.[1][2]

While theoretical and experimental studies have been conducted on various substituted pyridines, this compound remains largely unexplored.[3][4] This guide aims to bridge this knowledge gap by presenting a detailed protocol for its theoretical investigation, thereby providing a predictive foundation for its synthesis and characterization.

Proposed Computational Methodology

The theoretical investigation of this compound can be effectively carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a powerful and widely used method for studying substituted pyridines.[2][5]

Software and Theoretical Level

A suitable quantum chemistry software package, such as the GAUSSIAN suite of programs, is recommended.[5] The computational approach will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated high accuracy in predicting the properties of similar organic molecules.[4][5] For a balance of accuracy and computational cost, the 6-311++G(d,p) basis set is proposed for all calculations, including geometry optimization, vibrational frequency analysis, and the prediction of electronic properties.[5]

Step-by-Step Computational Protocol
  • Molecular Structure Input: The initial molecular structure of this compound will be constructed using a molecular modeling program.

  • Geometry Optimization: A full geometry optimization will be performed without any symmetry constraints to locate the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.[5]

  • Vibrational Frequency Analysis: A frequency calculation will be conducted on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra.[1][5]

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method will be used to calculate the isotropic chemical shifts (¹³C and ¹H) with respect to a reference standard (e.g., Tetramethylsilane - TMS).

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectra, providing insights into the electronic transitions.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[5]

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[3]

Predicted Molecular Structure and Properties

Based on the proposed DFT calculations, we can anticipate the key structural and electronic features of this compound.

Optimized Geometry

The geometry optimization is expected to reveal the bond lengths, bond angles, and dihedral angles of the most stable conformer. A summary of the expected quantitative data is presented in Table 1.

Table 1: Predicted Geometrical Parameters of this compound

ParameterPredicted Value (Placeholder)
C-Br Bond Length~1.85 - 1.95 Å
C-O Bond Length~1.35 - 1.40 Å
O-H Bond Length~0.95 - 1.00 Å
C-N-C Bond Angle~118 - 122°
C-C-Br Bond Angle~117 - 121°
C-C-O Bond Angle~118 - 122°

Note: These are anticipated ranges based on similar structures and would be populated with precise values from the DFT calculations.

Molecular Visualization

The molecular structure and the proposed computational workflow can be visualized using the following diagrams.

Caption: Molecular structure of this compound.

Computational_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc td_dft UV-Vis Spectra Prediction (TD-DFT) geom_opt->td_dft fmo_mep Electronic Properties (HOMO-LUMO, MEP) geom_opt->fmo_mep results Theoretical Data and Analysis freq_analysis->results nmr_calc->results td_dft->results fmo_mep->results

Caption: Proposed computational workflow for theoretical studies.

Theoretical Spectroscopic Analysis

The proposed computational methods will provide a detailed prediction of the spectroscopic properties of this compound, which are invaluable for its future experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequency analysis will yield a set of normal modes, each with a corresponding frequency and intensity. This data can be used to generate a theoretical infrared (IR) and Raman spectrum. Key vibrational modes to be analyzed are summarized in Table 2.

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModePredicted Wavenumber (cm⁻¹) (Placeholder)
O-H Stretch~3600 - 3400
C-H Stretch (Aromatic)~3100 - 3000
C-H Stretch (Methyl)~2980 - 2850
C=N, C=C Stretch~1600 - 1400
C-O Stretch~1250 - 1150
C-Br Stretch~700 - 500

Note: These are anticipated ranges and would be populated with precise values from the DFT calculations. The correlation between calculated and experimental frequencies is expected to be strong, validating the computational model.[5]

NMR Spectroscopy

The calculated ¹³C and ¹H chemical shifts will provide a theoretical NMR spectrum, aiding in the structural elucidation of the molecule if and when it is synthesized. The predicted chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen in the pyridine ring, as well as the electron-donating effects of the hydroxyl and methyl groups.

UV-Vis Spectroscopy

TD-DFT calculations will predict the electronic transitions and the corresponding absorption wavelengths (λmax). This information is crucial for understanding the electronic structure and photophysical properties of the molecule. The HOMO-LUMO energy gap will be correlated with the lowest energy electronic transition.

Electronic Properties and Reactivity

The electronic properties derived from the DFT calculations will offer insights into the reactivity and potential applications of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies are fundamental in determining the electronic behavior of a molecule. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability.[5] The distribution of these orbitals will reveal the most probable sites for electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties

PropertyPredicted Value (Placeholder)
HOMO Energy~ -5.5 to -6.5 eV
LUMO Energy~ -1.0 to -2.0 eV
HOMO-LUMO Energy Gap~ 3.5 to 5.5 eV
Dipole Moment~ 2.0 to 3.5 Debye

Note: These are anticipated ranges based on similar molecules and would be populated with precise values from the DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map will visually represent the charge distribution. The red-colored regions, indicating high electron density, are expected around the nitrogen and oxygen atoms, suggesting these are the most likely sites for electrophilic attack. The blue-colored regions, indicating low electron density, will highlight areas susceptible to nucleophilic attack.[3]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound using DFT calculations. The proposed methodologies are grounded in established practices for similar pyridine derivatives and are expected to yield reliable predictions of the molecule's structural, spectroscopic, and electronic properties.[2][4][5]

The theoretical data generated from this proposed study will serve as a critical foundation for guiding the synthesis, purification, and experimental characterization of this compound. Furthermore, these computational insights will be invaluable for researchers and drug development professionals in exploring its potential as a novel building block in the design of new therapeutic agents and functional materials.

References

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Yabalak, E., et al. (2018). The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. Journal of Molecular Structure, 1171, 89-99.
  • Zhang, L., et al. (2018). The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand. Journal of Chemistry, 2018, 1-7.
  • Al-Amiery, A. A., et al. (2021). Synthesis and Quantum Chemical Study of Novel Pyridine Derivative Derived from N-Substituted Coumarin. Journal of Physics: Conference Series, 1795, 012024.
  • ResearchGate. (n.d.). Vibrational Spectrum of 5-Bromo,2,4(1H,3H)-Pyrimidinedione Molecules.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine.
  • ResearchGate. (2021). Synthesis and Quantum Chemical Study of Novel Pyridine Derivative Derived from N-Substituted Coumarin.
  • PubChem. (n.d.). 3-Hydroxypyridine.
  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine.

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An In-depth Technical Guide to 5-Bromo-4-methylpyridin-3-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-4-methylpyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular characteristics, a proposed synthetic pathway, and a discussion of its potential utility as a chemical intermediate. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes information from related compounds to offer valuable insights for researchers.

Core Molecular Profile

This compound is a heterocyclic compound featuring a pyridine ring substituted with bromine, a methyl group, and a hydroxyl group. These functional groups are expected to influence its reactivity and biological activity.

The fundamental molecular details are summarized below:

PropertyValueSource
Chemical Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol Inferred from formula
Canonical SMILES CC1=C(C=NC=C1Br)O[1]
InChI Key Not available
CAS Number Not available

Proposed Synthetic Pathway

A key challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of electrophilic aromatic substitution. The directing effects of the substituents on the pyridine ring will be a critical factor.

Conceptual Experimental Workflow:

The following diagram outlines a potential multi-step synthesis.

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Hydrolysis start 4-Methylpyridin-3-amine bromination Bromination (e.g., NBS in Acetonitrile) start->bromination Electrophilic Aromatic Substitution product1 5-Bromo-4-methylpyridin-3-amine bromination->product1 diazotization Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) product1->diazotization Formation of Diazonium Ion product2 Diazonium Salt Intermediate diazotization->product2 hydrolysis Hydrolysis (H₂O, heat) product2->hydrolysis Sandmeyer-type Reaction product_final This compound hydrolysis->product_final

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol for Proposed Synthesis:

Step 1: Synthesis of 5-Bromo-4-methylpyridin-3-amine

  • To a solution of 4-methylpyridin-3-amine in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 5-Bromo-4-methylpyridin-3-amine in dilute sulfuric acid and cool to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for a short period (e.g., 30 minutes).

  • Slowly warm the reaction mixture and then heat to induce hydrolysis of the diazonium salt. Vigorous nitrogen evolution will be observed.

  • After the evolution of gas ceases, cool the reaction mixture and neutralize with a base.

  • Extract the desired product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been reported, the structural motifs present in this molecule are of significant interest in medicinal chemistry. Pyridine and its derivatives are common scaffolds in a vast number of FDA-approved drugs.[2][3][4] The bromine atom can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecules.[5]

The pyridin-3-ol (or hydroxypyridine) moiety is a known pharmacophore that can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets such as enzymes.[3][6]

The following diagram illustrates the logical connections between the molecule's structural features and its potential applications.

G cluster_molecule This compound cluster_features Key Structural Features cluster_properties Resulting Chemical Properties cluster_applications Potential Applications Molecule Core Structure PyridineRing Pyridine Ring Bromine Bromine Atom Hydroxyl Hydroxyl Group Methyl Methyl Group Scaffold Bioisostere for Phenyl Ring PyridineRing->Scaffold Coupling Handle for Cross-Coupling (Suzuki, etc.) Bromine->Coupling HBD Hydrogen Bond Donor/Acceptor Hydroxyl->HBD Lipophilicity Modulates Lipophilicity and Metabolism Methyl->Lipophilicity Kinase Kinase Inhibitors Scaffold->Kinase Fragment Fragment-Based Drug Discovery Coupling->Fragment Materials Organic Electronics Coupling->Materials HBD->Kinase Agrochem Agrochemicals Lipophilicity->Agrochem

Caption: Logical relationship between structural features and potential applications.

Physicochemical Properties and Characterization

Expected Physicochemical Properties:

  • Appearance: Likely a white to off-white solid at room temperature.

  • Solubility: Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely to be low but may be enhanced at acidic or basic pH.

  • pKa: The pyridine nitrogen will be weakly basic, and the hydroxyl group will be weakly acidic.

Protocol for Structural Characterization:

A newly synthesized batch of this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the hydroxyl proton (which may be broad and exchangeable with D₂O).

    • ¹³C NMR will provide signals for the six unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, which is a definitive confirmation of the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

  • Purity Analysis:

    • Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the data for structurally related compounds such as 5-Bromo-4-methylpyridin-3-amine, general laboratory precautions for handling potentially hazardous chemicals should be followed.

  • Hazard Class: May be classified as an acute oral toxin.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. 5-Bromo-4-methylpyridin-3-amine. National Center for Biotechnology Information.
  • Sigma-Aldrich.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • PubMed. Recent Advances of Pyridinone in Medicinal Chemistry.
  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

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The Unseen Architects: A Technical Guide to the Biological Activity of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms into the pyridine scaffold represents a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth exploration of the profound impact of halogenation on the biological activity of pyridine derivatives. We will dissect the fundamental principles of halogen bonding and its influence on molecular interactions, explore the diverse therapeutic and practical applications of these compounds, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations. This document is intended to serve as a comprehensive resource, bridging the gap between theoretical understanding and practical application in the development of next-generation halogenated pyridine-based agents.

The Halogen Effect: More Than Just a Steric Bulge

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto a pyridine ring is a deliberate and powerful strategy to modulate a molecule's physicochemical properties and, consequently, its biological activity. This "halogen effect" extends far beyond simple steric and electronic modifications, introducing a unique and highly directional interaction known as halogen bonding.

The Dual Nature of Halogen Atoms in Biological Systems

Halogen atoms, particularly chlorine, bromine, and iodine, possess an anisotropic distribution of electron density. This creates a region of positive electrostatic potential on the outermost portion of the halogen atom (the σ-hole), opposite to the C-X bond, and a belt of negative potential around the equator. This duality allows halogenated pyridines to act as both electrophiles (through the σ-hole) and nucleophiles (through the equatorial belt), enabling a diverse range of non-covalent interactions within biological systems.[1]

Halogen Bonding: A Key to Enhanced Potency and Selectivity

Halogen bonding is a non-covalent interaction between the electrophilic σ-hole of a halogen atom in a molecule (R-X) and a Lewis base (B), such as an oxygen, nitrogen, or sulfur atom in a biological target.[1][2] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the R group.

This directional and specific interaction plays a critical role in:

  • Target Affinity and Specificity: Halogen bonds can significantly enhance the binding affinity of a ligand to its target protein by providing an additional, stabilizing interaction.[3] This can lead to increased potency and, due to the specific geometric requirements of the bond, improved selectivity for the target receptor over off-targets.

  • Modulating Pharmacokinetic Properties: Halogenation can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, fluorine substitution can block metabolic sites, increasing the metabolic stability and half-life of a compound.[4]

HalogenBonding cluster_ligand Halogenated Pyridine cluster_receptor Biological Target Pyridine N Pyridine Ring Halogen X Pyridine->Halogen C-X Bond Receptor O/N/S Receptor Side Chain Halogen->Receptor:o Halogen Bond (σ-hole interaction)

A Spectrum of Biological Activities: From the Clinic to the Field

The versatility of halogenated pyridines is reflected in their wide range of biological activities, with prominent applications in oncology, infectious diseases, neuroscience, and agriculture.

Anticancer Activity: Targeting the Machinery of Malignancy

Halogenated pyridines are a rich source of anticancer drug candidates, often functioning as inhibitors of key enzymes and signaling pathways involved in cancer progression.[5][6]

Key Mechanisms of Action:

  • Kinase Inhibition: Many halogenated pyridines are designed to target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer. The halogen atom can form crucial interactions within the hinge region of the kinase, enhancing binding affinity and inhibitory potency.[2]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Halogenated pyridines can trigger programmed cell death through various mechanisms, including the activation of caspase cascades.

Compound Class Mechanism of Action Example Cancer Cell Lines Reference
Pyridine-UreasVEGFR-2 InhibitionMCF-7 (Breast), various NCI-60 panel lines[7][8]
Pyridine-based ChalconesAntiproliferativeVarious NCI-60 panel lines
Pyridone DerivativesCytotoxicA549 (Lung), MCF-7 (Breast)[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the halogenated pyridine compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Halogenated Pyridine Derivatives A->B C Add MTT Reagent B->C D Incubate to Allow Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and IC50 F->G

Antimicrobial and Antifungal Activity

Halogenated pyridines exhibit significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[13][14]

Mechanisms of Action:

  • Enzyme Inhibition: They can inhibit essential fungal enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[15]

  • Disruption of Cell Membrane Integrity: Some compounds can disrupt the fungal cell membrane, leading to cell death.

Compound Class Target Organism Activity Reference
Pyrimidine derivativesVarious phytopathogenic fungiFungicidal[13]
Imidazo[1,2-a]pyridine-chalcone hybridsAspergillus fumigatusAntifungal[16]
Di-halogenated indolesCandida speciesAntifungal and antibiofilm[14]
Herbicidal and Insecticidal Properties

In agriculture, halogenated pyridines are vital for crop protection. They form the chemical backbone of numerous herbicides and insecticides.[17][18]

Herbicidal Activity: Many halogenated pyridine herbicides act as synthetic auxins, disrupting plant growth regulation.[19] Others inhibit key plant enzymes like protoporphyrinogen oxidase (PPO).[20]

Insecticidal Activity: A prominent class of insecticides, the neonicotinoids, features a halogenated pyridine ring. These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death.[21][22]

Compound Class Application Mechanism of Action Reference
Pyrido[2,3-d]pyrimidinesHerbicidePPO inhibition[20]
1,2,4-triazolo[4,3-a]pyridinesHerbicideBroad-spectrum weed control[23]
Neonicotinoid analoguesInsecticideNicotinic acetylcholine receptor agonism[21]
ThienylpyridinesInsecticideActivity against Aphis gossypi[24][25]
Neuroprotective Effects

Emerging research indicates that certain halogenated pyridine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanisms of Action:

  • Antioxidant Activity: Some compounds can mitigate oxidative stress, a key factor in neuronal damage, by activating pathways like the Nrf-2/HO-1 pathway.

  • Anti-apoptotic Effects: They can inhibit programmed cell death in neurons by modulating the expression of apoptotic proteins.

Synthetic Strategies: Building the Halogenated Pyridine Scaffold

The synthesis of halogenated pyridines with precise regioselectivity is a significant challenge due to the electron-deficient nature of the pyridine ring.[11] However, several effective strategies have been developed.

  • Electrophilic Halogenation: This direct approach often requires harsh conditions, such as high temperatures and strong acids or Lewis acids, and can lead to mixtures of regioisomers.

  • Metalation-Halogenation: Directed ortho-metalation followed by quenching with an electrophilic halogen source is a powerful method for regioselective halogenation.

  • Ring Opening-Halogenation-Ring Closing: A novel approach involves the temporary opening of the pyridine ring to form a more reactive acyclic intermediate, which can then be selectively halogenated before ring closure.

  • Nucleophilic Substitution: Halogen atoms can be introduced via nucleophilic substitution of other leaving groups, such as in the conversion of pyridine N-oxides.

Synthesis Start Pyridine Precursor A Electrophilic Halogenation Start->A B Metalation-Halogenation Start->B C Ring Opening-Halogenation-Ring Closing Start->C D Nucleophilic Substitution Start->D End Halogenated Pyridine Derivative A->End B->End C->End D->End

Future Perspectives and Conclusion

The field of halogenated pyridines continues to be a fertile ground for discovery. Future research will likely focus on:

  • Fine-tuning Halogen Bonding: A deeper understanding of the subtleties of halogen bonding will enable the design of even more potent and selective inhibitors.

  • Multitargeted Agents: The development of single molecules that can modulate multiple targets is a promising strategy for complex diseases like cancer.

  • Novel Biological Activities: The exploration of halogenated pyridines for new therapeutic applications is an ongoing endeavor.

References

  • The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
  • Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. | Request PDF. ResearchGate.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
  • Effects of Halogen Introduction at the C5 Position of the Imidacloprid Pyridine Ring upon Insecticidal Activity | Request PDF. ResearchGate.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
  • Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. NIH.
  • Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate.
  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.
  • US5840654A - Herbicidal heterocyclic-substituted pyridines. Google Patents.
  • Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway. PubMed.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
  • Chemical design, preparation, agricultural bioefficacy valuation, and molecular docking of some pyridine containing compounds. Growing Science.
  • Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. PubMed.
  • Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. ResearchGate.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC.
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. PubMed.
  • (PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate.
  • Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). PubMed.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. PubMed.
  • New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. MalariaWorld.
  • Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. PubMed.
  • (PDF) Anticancer Functions of Pyridine Heterocycles. ResearchGate.
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.
  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed.
  • (PDF) Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. ResearchGate.
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Methodological & Application

Application Notes & Protocols: Synthesis of 5-Bromo-4-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, substituted pyridin-3-ols are key intermediates due to their versatile chemical handles, which allow for the construction of complex molecular architectures. This guide provides a detailed exploration of the synthesis of 5-bromo-4-methylpyridin-3-ol and its derivatives, compounds of significant interest in drug discovery. We present field-proven protocols, explain the causal mechanisms behind experimental choices, and offer insights into the further derivatization of this valuable building block. The methodologies are designed for researchers, scientists, and drug development professionals seeking robust and reproducible synthetic routes.

Introduction: The Strategic Importance of this compound

Pyridin-3-ol derivatives are integral to the development of novel pharmaceuticals, particularly in oncology and inflammatory diseases. The strategic placement of a methyl group at the 4-position and a bromine atom at the 5-position creates a unique electronic and steric environment. The bromine atom is not merely a placeholder; it is a highly functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the systematic exploration of the chemical space around the pyridine core.[1][2] The hydroxyl group at the 3-position provides a site for etherification or other modifications, further enhancing the molecular diversity that can be achieved from this single precursor.

This document outlines two primary synthetic strategies for accessing the core structure and a subsequent protocol for its derivatization, providing a comprehensive toolkit for chemists in the field.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic pathways:

  • Pathway A: Late-Stage Bromination: This approach begins with a pre-formed 4-methylpyridin-3-ol ring, followed by regioselective bromination at the C-5 position. This is often the more direct route if the pyridinol starting material is readily available.

  • Pathway B: Construction from a Pre-brominated Precursor: This strategy involves building the pyridin-3-ol functionality onto a pyridine ring that already contains the necessary bromo and methyl substituents, such as 3,5-dibromo-4-methylpyridine.

A third, subsequent strategy involves using the synthesized this compound as a platform for diversification through cross-coupling reactions.

Synthetic_Strategies cluster_0 Synthetic Pathways Start_A 4-Methylpyridin-3-ol Target This compound Start_A->Target Pathway A: Regioselective Bromination Start_B 3,5-Dibromo-4-methylpyridine Start_B->Target Pathway B: Hydroxyl Introduction Derivatives Functionalized Derivatives Target->Derivatives Pathway C: Cross-Coupling

Caption: High-level overview of synthetic pathways to this compound and its derivatives.

Protocol I: Synthesis via Regioselective Bromination of 4-Methylpyridin-3-ol

This protocol details the direct bromination of a pyridinol precursor. The choice of brominating agent is critical for achieving high regioselectivity, targeting the electron-rich position ortho to the hydroxyl group and meta to the nitrogen. N-Bromosuccinimide (NBS) is an excellent choice as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.[3]

Workflow Diagram

Protocol_I_Workflow Start Dissolve 4-Methylpyridin-3-ol in Acetic Acid Cool Cool Reaction Mixture to 0-5 °C Start->Cool Add_NBS Add N-Bromosuccinimide (NBS) Portion-wise Cool->Add_NBS React Stir at Room Temperature (Monitor by TLC) Add_NBS->React Quench Quench with aq. Na2S2O3 and Neutralize with NaHCO3 React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the regioselective bromination of 4-methylpyridin-3-ol.

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyridin-3-ol (5.0 g, 45.8 mmol) in glacial acetic acid (100 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (NBS) (8.15 g, 45.8 mmol, 1.0 eq.) portion-wise over 30 minutes. The succinimide byproduct will float, which is normal.

    • Causality: Adding NBS in portions to a cooled solution is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts. Acetic acid serves as a polar protic solvent that facilitates the electrophilic substitution mechanism.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Neutralization: Pour the reaction mixture into a beaker containing ice water (200 mL) and a 10% aqueous solution of sodium thiosulfate (50 mL) to quench any unreacted bromine. Slowly add solid sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH is ~7-8.

    • Trustworthiness: This self-validating step ensures all acidic solvent is neutralized and excess electrophile is quenched, which is critical for a clean extraction and prevents product degradation.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the title compound.

Data Summary
ParameterValue
Starting Material4-Methylpyridin-3-ol
ReagentN-Bromosuccinimide (NBS)
SolventGlacial Acetic Acid
Temperature0 °C to Room Temp.
Typical Yield75-85%
AppearanceOff-white to pale brown solid

Protocol II: Synthesis from 3,5-Dibromo-4-methylpyridine

This approach is valuable when the pyridinol starting material from Protocol I is unavailable. It involves a halogen-lithium exchange followed by quenching with an electrophilic oxygen source. The regioselectivity of the lithiation is directed by the 3-bromo substituent.

Workflow Diagram

Protocol_II_Workflow Start Dissolve 3,5-Dibromo-4-methylpyridine in dry THF under Argon Cool Cool to -78 °C (Acetone/Dry Ice Bath) Start->Cool Add_BuLi Add n-Butyllithium (n-BuLi) Dropwise Cool->Add_BuLi Stir_Lithiation Stir for 30 min at -78 °C Add_BuLi->Stir_Lithiation Quench Quench with Trimethyl Borate B(OMe)3 Stir_Lithiation->Quench Warm Warm to Room Temperature Quench->Warm Oxidize Add Acetic Acid and H2O2 (Oxidative Work-up) Warm->Oxidize Purify Extract and Purify Oxidize->Purify Product This compound Purify->Product

Caption: Workflow for synthesizing this compound via lithiation and borate oxidation.

Experimental Procedure
  • Reaction Setup: To an oven-dried, three-neck flask under an argon atmosphere, add 3,5-dibromo-4-methylpyridine (10.0 g, 39.8 mmol) and anhydrous tetrahydrofuran (THF) (200 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 26.1 mL, 41.8 mmol, 1.05 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

    • Causality: The use of anhydrous THF and an inert atmosphere is mandatory to prevent quenching of the highly reactive organolithium intermediate. The low temperature (-78 °C) is essential for the stability of this intermediate and to ensure regioselective lithiation at the 3-position.

  • Borylation: To the reaction mixture, add trimethyl borate (B(OMe)₃) (5.4 mL, 47.8 mmol, 1.2 eq.) dropwise.

  • Oxidative Work-up: After stirring for 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Slowly add acetic acid (20 mL) followed by 30% hydrogen peroxide (H₂O₂) (20 mL). Stir the mixture at room temperature for 2 hours.

    • Trustworthiness: This two-step borylation/oxidation sequence is a reliable and high-yielding method for converting an aryl-lithium species into a phenol. It is generally safer and more efficient than direct quenching with molecular oxygen.

  • Extraction and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Adjust the pH to ~8 with a saturated NaHCO₃ solution. Extract with ethyl acetate (3 x 150 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Summary
ParameterValue
Starting Material3,5-Dibromo-4-methylpyridine
Key Reagentsn-BuLi, B(OMe)₃, H₂O₂
SolventAnhydrous THF
Temperature-78 °C to Room Temp.
Typical Yield60-70%
AppearanceOff-white to pale brown solid

Protocol III: Derivatization via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent is a powerful synthetic handle for creating C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation.[2][4]

Workflow Diagram

Suzuki_Coupling_Workflow Start Combine this compound, Boronic Acid, and Base in Dioxane/H2O Degas Degas Mixture with Argon for 15 min Start->Degas Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Degas->Add_Catalyst React Heat Reaction at 80-100 °C (Monitor by TLC/LC-MS) Add_Catalyst->React Cool Cool to Room Temperature and Dilute with EtOAc React->Cool Filter Filter through Celite Cool->Filter Extract Wash with Water, Brine, and Dry over Na2SO4 Filter->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify Product 5-Aryl-4-methylpyridin-3-ol Derivative Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Procedure
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 g, 5.32 mmol), the desired arylboronic acid (6.38 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (1.47 g, 10.64 mmol, 2.0 eq.). Add a 4:1 mixture of 1,4-dioxane and water (25 mL).

  • Degassing: Bubble argon gas through the stirred suspension for 15 minutes to remove dissolved oxygen.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation. Thoroughly degassing the reaction mixture is essential to prevent catalyst deactivation and ensure a high-yielding reaction.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (307 mg, 0.266 mmol, 5 mol%) to the mixture under an argon atmosphere.

  • Reaction: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired derivative.

Example Derivatives Data
Arylboronic AcidProduct NameTypical Yield
Phenylboronic acid5-Phenyl-4-methylpyridin-3-ol85-95%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-methylpyridin-3-ol80-90%
Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-4-methylpyridin-3-ol75-85%

References

  • Reuman, M. & Dimmock, J. R. (1986). The Synthesis and Chemistry of Pyridin-4-ols.
  • Govek, F. et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Al-Zaydi, K. M. (2009). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 14(6), 2259-2269*. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • Khan, I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195*. [Link]

Sources

Application Notes and Protocols for 5-Bromo-4-methylpyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridin-3-ol Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, prized for its metabolic stability, hydrogen bonding capabilities, and ability to present substituents in a defined three-dimensional space. Within this class, pyridin-3-ol derivatives are of particular interest. The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor or acceptor, mimicking the phenolic moiety of tyrosine in kinase inhibitors, or serving as a synthetic handle for further functionalization.

This guide focuses on 5-Bromo-4-methylpyridin-3-ol , a heterocyclic building block poised for significant application in drug discovery. The strategic placement of a bromine atom at the 5-position renders it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space. The adjacent methyl group at the 4-position can provide beneficial steric and electronic contributions, influencing both synthetic reactivity and the pharmacological profile of its derivatives.

While direct, extensive literature on this compound is emerging, its structural congruence with well-documented analogs like 5-bromo-4-methylpyridin-3-amine and (5-bromo-4-methylpyridin-3-yl)-methanol allows for the confident adaptation of established synthetic protocols. This document provides a detailed examination of its properties, a robust protocol for its use in the cornerstone Suzuki-Miyaura coupling reaction, and its potential application in the synthesis of targeted therapeutics such as protein kinase inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₆BrNOPubChem[1]
Molecular Weight 188.02 g/mol PubChem[1]
CAS Number 223524-80-1PubChem[1]
Appearance Predicted: Off-white to light brown solid-
XLogP3 (Predicted) 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of this compound is the molecule's primary reactive handle for diversification. It is an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond with an organoboron reagent, is arguably the most versatile and widely used of these methods in medicinal chemistry for the synthesis of biaryl and heteroaryl structures.[2][3]

Protocol 1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol is adapted from established procedures for structurally similar bromopyridines[4][5]. A critical consideration for this compound is the presence of the acidic hydroxyl group, which can interfere with the catalytic cycle. Therefore, a protection/deprotection sequence is highly recommended for optimal results.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add imidazole (2.5 eq).

  • Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected intermediate.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the TBDMS-protected this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos).[5][6] Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 85-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-18 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Reaction Setup: Dissolve the purified, coupled product in anhydrous Tetrahydrofuran (THF, 0.1 M).

  • Addition of Deprotecting Agent: Add a solution of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir for 1-3 hours and monitor by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to yield the final 5-aryl-4-methylpyridin-3-ol product.

Experimental Workflow Diagram

Suzuki_Workflow cluster_protection Step A: Protection cluster_coupling Step B: Suzuki Coupling cluster_deprotection Step C: Deprotection Start This compound Protect Add Imidazole, TBDMS-Cl in DCM Start->Protect Purify_Protect Work-up & Purification Protect->Purify_Protect Protected_Int TBDMS-Protected Intermediate Purify_Protect->Protected_Int Couple Add Arylboronic Acid, Base, Pd Catalyst Protected_Int->Couple Heat Heat (85-100 °C) Couple->Heat Purify_Couple Work-up & Purification Heat->Purify_Couple Coupled_Product Coupled Protected Product Purify_Couple->Coupled_Product Deprotect Add TBAF in THF Coupled_Product->Deprotect Purify_Final Final Purification Deprotect->Purify_Final Final_Product 5-Aryl-4-methylpyridin-3-ol Purify_Final->Final_Product

Caption: A three-stage workflow for the Suzuki-Miyaura coupling of this compound.

Chemist's Insight: The Role of the Hydroxyl Group

The phenolic nature of the pyridin-3-ol moiety necessitates careful consideration during cross-coupling reactions. Without protection, several side reactions can occur:

  • Catalyst Deactivation: The acidic proton can react with the base or organometallic intermediates, potentially altering the catalytic cycle.

  • O-Arylation: Under certain conditions, particularly with more reactive catalyst systems or stronger bases, direct coupling at the oxygen atom (O-arylation) can compete with the desired C-C bond formation.

  • Solubility Issues: The free hydroxyl group can lead to poor solubility in the aprotic solvents typically used for Suzuki reactions.

Protecting the hydroxyl group, for example as a silyl ether (TBDMS, TIPS) or a benzyl ether (Bn), effectively mitigates these issues, ensuring a clean and high-yielding C-C coupling reaction. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.

Application in Kinase Inhibitor Synthesis

The pyridin-3-ol scaffold is a privileged structure in the design of protein kinase inhibitors. This is because it can effectively mimic the phenol side chain of tyrosine and form critical hydrogen bonds within the ATP-binding pocket of many kinases. A patent for the synthesis of protein kinase inhibitors describes the use of a closely related intermediate, (5-Bromo-4-methyl-pyridin-3-yl)-methanol, highlighting the utility of this core structure in accessing biologically active molecules.[7]

By applying the Suzuki-Miyaura protocol described above, this compound can be coupled with various indazole or benzimidazole fragments, which are common hinge-binding motifs in kinase inhibitors. This approach allows for the rapid generation of a library of compounds for screening against a panel of kinases.

Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many kinase inhibitors target aberrant signaling from Receptor Tyrosine Kinases (RTKs), which are often dysregulated in various cancers. The diagram below illustrates a simplified RTK signaling cascade and the point of intervention for a typical small-molecule inhibitor.

RTK_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Inhibitor Pyridin-3-ol based Kinase Inhibitor Inhibitor->Dimerization Blocks ATP Binding Adaptor Adaptor Proteins (e.g., GRB2, SOS) Dimerization->Adaptor Recruits RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: Inhibition of a generic RTK signaling pathway by a small-molecule kinase inhibitor.

Summary and Future Directions

This compound is a highly valuable, yet underexplored, building block for medicinal chemistry. Its strategic arrangement of functional groups—a reactive bromine for cross-coupling, a key hydrogen-bonding hydroxyl group, and a modulating methyl group—makes it an ideal starting point for the synthesis of diverse compound libraries. The protocols and insights provided in this guide, derived from well-established chemistry of analogous compounds, offer a robust framework for its immediate application in drug discovery programs, particularly in the pursuit of novel kinase inhibitors. Future research should focus on exploring its reactivity in other modern cross-coupling reactions and expanding its use to target other important enzyme classes and receptors.

References

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • 850892-12-5, 3-AMino-5-broMo-4-Methylpyridine Formula - ECHEMI
  • 850892-12-5|5-Bromo-4-methylpyridin-3-amine|BLD Pharm
  • 889943-27-5|3-Amino-5-bromo-4-methylpyridin-2-ol - BLDpharm
  • Buy Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxyl
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem
  • This compound | C6H6BrNO | CID 22352480 - PubChem - NIH
  • 5-Bromo-4-methylpyridin-3-amine - Sigma-Aldrich
  • Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applic
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • WO2015094913A1 - Fluorophenyl pyrazol compounds - Google P
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd
  • Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • 3-Bromo-4-methylpyridine synthesis - ChemicalBook
  • Process for the preparation of tofacitinib and intermediates thereof - Justia P
  • CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google P
  • 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem
  • EP2511842A2 - Advanced drug development and manufacturing - Google P
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P

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The Untapped Potential of 5-Bromo-4-methylpyridin-3-ol: A Guide to its Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Building Block

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of a vast array of functional molecules, from pharmaceuticals to advanced materials. Among these, 5-Bromo-4-methylpyridin-3-ol emerges as a particularly versatile, yet underexplored, building block for organic synthesis. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl group on the pyridine core presents a unique combination of reactive handles for molecular elaboration.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, detailing the potential applications of this compound. While direct literature on this specific molecule is not abundant, its reactivity can be confidently inferred from the extensive studies on analogous substituted bromopyridines. We will provide detailed protocols, adapted from field-proven methodologies for closely related substrates, and delve into the causality behind experimental choices, empowering you to unlock the synthetic potential of this valuable intermediate.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is dictated by its three key functional components: the bromo substituent, the hydroxyl group, and the pyridine ring itself.

  • The Carbon-Bromine Bond : The bromine atom at the 5-position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This position is electronically activated by the electron-donating hydroxyl and methyl groups, making the C-Br bond susceptible to oxidative addition by a Pd(0) catalyst, a key step in many cross-coupling cycles.[1]

  • The Hydroxyl Group : The phenolic hydroxyl group is a versatile functional handle. It can act as a nucleophile in O-alkylation and O-arylation reactions to generate a diverse range of ethers. Furthermore, its acidity necessitates careful consideration of reaction conditions, particularly the choice of base in cross-coupling reactions. In many synthetic sequences, protection of the hydroxyl group may be advantageous to prevent undesired side reactions.

  • The Pyridine Ring : The inherent electron-deficient nature of the pyridine ring, modulated by its substituents, influences the overall reactivity of the molecule. The electron-donating hydroxyl and methyl groups increase the electron density of the ring, impacting its susceptibility to electrophilic and nucleophilic attack.

Key Applications and Synthetic Protocols

The primary application of this compound in organic synthesis is as a scaffold for the construction of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient synthesis of biaryl and heteroaryl structures, which are prevalent in kinase inhibitors and other drug candidates.[2][3]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for creating C(sp²)-C(sp²) bonds. It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common catalyst systems and their performance with a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, which provides a strong indication of expected performance.[3]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[3]
Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
Buchwald Ligand (Hypothetical)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
N-Heterocyclic Carbene (NHC)
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromopyridines.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition : Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction : Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-4-methylpyridin-3-ol product.

Critical Considerations for this compound:

  • Choice of Base : The acidity of the hydroxyl group (pKa ≈ 10) means that a strong base could lead to deprotonation, potentially affecting the catalyst or leading to side reactions. K₃PO₄ is a moderately strong base that is often effective. If issues arise, a weaker base like K₂CO₃ could be trialed.

  • Hydroxyl Group Protection : For more sensitive substrates or to improve yields and simplify purification, protection of the hydroxyl group as a methyl ether (using methyl iodide and a mild base) or a benzyl ether (using benzyl bromide) prior to the coupling may be beneficial. The protecting group can then be removed post-coupling.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reactants 1. Add Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) setup_inert 2. Establish Inert Atmosphere (Ar/N₂) setup_reactants->setup_inert setup_catalyst 3. Add Catalyst (Pd(PPh₃)₄) and Solvents (Dioxane/H₂O) setup_inert->setup_catalyst reaction_heat 4. Heat to 85-95 °C (12-18 h) setup_catalyst->reaction_heat reaction_monitor 5. Monitor by TLC/LC-MS reaction_heat->reaction_monitor workup_cool 6. Cool and Dilute (Ethyl Acetate) reaction_monitor->workup_cool workup_filter 7. Filter through Celite workup_cool->workup_filter workup_extract 8. Aqueous Work-up (H₂O, Brine) workup_filter->workup_extract workup_dry 9. Dry (Na₂SO₄) and Concentrate workup_extract->workup_dry workup_purify 10. Column Chromatography workup_dry->workup_purify product Pure 5-Aryl-4-methylpyridin-3-ol workup_purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for synthesizing pyridyl-alkyne structures, which are important intermediates and can be further elaborated, for instance, into heterocycles.

This protocol is adapted from general procedures for Sonogashira couplings of bromopyridines.[1]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed THF or DMF, followed by triethylamine (2.0 eq) and phenylacetylene (1.2 eq) via syringe.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up : Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Critical Considerations for this compound:

  • Base Selection : Triethylamine acts as both the base and a solvent in some cases. Its basicity is generally compatible with the free hydroxyl group.

  • Copper Co-catalyst : The presence of the hydroxyl group may lead to coordination with the copper co-catalyst. Ensuring anhydrous conditions is crucial to minimize potential side reactions.

Sonogashira_Cycle cluster_copper pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex R¹-Br label_oa Oxidative Addition pd_alkyne_complex R¹-Pd(II)L₂(C≡C-R²) pd_complex->pd_alkyne_complex Cu-C≡C-R² label_tm Transmetalation cu_alkyne Cu(I)-C≡C-R² CuBr Cu(I)Br cu_alkyne->CuBr Transmetalation to Pd pd_alkyne_complex->pd0 R¹-C≡C-R² label_re Reductive Elimination label_cu_cycle Copper Cycle HCCR H-C≡C-R² HCCR->cu_alkyne Base (Et₃N)

Caption: Generalized catalytic cycle for Sonogashira coupling.

O-Alkylation: Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into an ether linkage, which is a common functional group in many drug molecules. The Williamson ether synthesis is a straightforward and reliable method for this transformation.

Materials:

  • This compound (1.0 equiv)

  • Methyl iodide (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Acetone or DMF)

Procedure:

  • Reaction Setup : To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone or DMF.

  • Reagent Addition : Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-8 hours, monitoring the reaction by TLC.

  • Work-up : Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.

Conclusion: A Scaffold with Significant Promise

This compound represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. While its full potential is yet to be extensively documented, its structural features allow for reliable and predictable reactivity in a range of high-impact synthetic transformations, including the Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as functionalization of the hydroxyl group.

The protocols and considerations outlined in this guide, though adapted from closely related systems, provide a robust starting point for researchers to explore the synthetic utility of this promising pyridine derivative. By understanding the interplay of its functional groups and carefully selecting reaction conditions, chemists can leverage this compound to construct novel and complex molecular architectures with significant potential for biological activity.

References

  • Gomez, A. R. (2022). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • PubChem. (n.d.). This compound.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Chinese Patent No. CN104945314A. (2015). Method for preparing 3-bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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Application Notes & Experimental Protocols for 5-Bromo-4-methylpyridin-3-ol: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-4-methylpyridin-3-ol. The primary focus is on its application as a versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic activities. Detailed protocols for Suzuki cross-coupling reactions are provided, along with methodologies for evaluating the biological activity of the resulting derivatives.

Introduction: The Chemical and Biological Significance of this compound

This compound is a substituted pyridine derivative with the chemical formula C₆H₆BrNO[1]. The pyridine ring is a common scaffold in many FDA-approved drugs due to its ability to form hydrogen bonds and participate in various biological interactions. The presence of a bromine atom on the pyridine ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This strategic placement of the bromine atom, along with the methyl and hydroxyl groups, provides a synthetically versatile platform for generating libraries of novel compounds for drug discovery. While the direct biological activity of this compound is not extensively documented, its utility as a precursor for compounds with potential anti-inflammatory, anticancer, and antibacterial properties is of significant interest to the scientific community[2][3]. Derivatives of similar brominated pyridines have been investigated as protein kinase inhibitors, highlighting the therapeutic potential of this chemical class[4].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆BrNOPubChem[1]
Molecular Weight 188.02 g/mol PubChem[1]
Structure PubChem[1]
CAS Number 135869-73-5PubChem[1]

Core Application: Palladium-Catalyzed Suzuki Cross-Coupling

The carbon-bromine bond in this compound is amenable to a variety of cross-coupling reactions. The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In this context, it allows for the coupling of an aryl or heteroaryl group from a boronic acid to the pyridine core. This is a foundational step in creating diverse molecular architectures for biological screening.

Rationale for Reagent Selection
  • Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for Suzuki reactions. The palladium(0) species undergoes oxidative addition to the carbon-bromine bond of the pyridine, initiating the catalytic cycle.

  • Base (e.g., K₃PO₄): A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can then transmetalate with the palladium complex. Potassium phosphate is an effective base for this purpose.

  • Solvent System (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane and water is often used. The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Workflow for Suzuki Cross-Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification node_A 1. Add this compound, Arylboronic acid, and K3PO4 to a Schlenk flask. node_B 2. Add Pd(PPh3)4 catalyst. node_A->node_B node_C 3. Add 1,4-dioxane and water. node_B->node_C node_D 4. Degas the mixture (e.g., with Argon). node_C->node_D node_E 5. Heat the reaction mixture (e.g., 85-95 °C) for 12-24h. node_D->node_E node_F 6. Cool to room temperature. node_E->node_F node_G 7. Dilute with ethyl acetate and water. node_F->node_G node_H 8. Separate organic layer, wash with brine, and dry over Na2SO4. node_G->node_H node_I 9. Concentrate under reduced pressure. node_H->node_I node_J 10. Purify by column chromatography. node_I->node_J

Caption: Workflow for the Suzuki cross-coupling of this compound.

Detailed Experimental Protocol: Synthesis of 5-Aryl-4-methylpyridin-3-ol Derivatives

This protocol is adapted from established methods for Suzuki cross-coupling of bromopyridines[2].

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 mmol, 188 mg).

    • Add the desired arylboronic acid (1.2 mmol).

    • Add potassium phosphate (K₃PO₄) (2.5 mmol, 531 mg).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).

    • Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition:

    • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

    • Heat the reaction mixture to 90 °C and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-4-methylpyridin-3-ol derivative.

Table 2: Example Reagent Quantities for Suzuki Coupling

ReagentMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0188 mgSubstrate
Arylboronic acid1.2VariesCoupling Partner
Pd(PPh₃)₄0.0558 mgCatalyst
K₃PO₄2.5531 mgBase
1,4-Dioxane-8 mLSolvent
Water-2 mLSolvent

Biological Evaluation of Synthesized Derivatives

The synthesized 5-aryl-4-methylpyridin-3-ol derivatives can be screened for a variety of biological activities. Based on the activities of related compounds, promising areas for investigation include antibacterial, antifungal, and kinase inhibition assays[2][5].

Protocol: Antibacterial Activity Screening (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains[5].

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in appropriate broth overnight at 37 °C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Compound Preparation:

    • Prepare a stock solution of the synthesized derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antibacterial Screening

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis node_A 1. Prepare bacterial inoculum (e.g., E. coli, S. aureus). node_B 2. Prepare serial dilutions of test compounds in a 96-well plate. node_A->node_B node_C 3. Add bacterial inoculum to each well. node_B->node_C node_D 4. Incubate at 37 °C for 18-24 hours. node_C->node_D node_E 5. Visually inspect for bacterial growth. node_D->node_E node_F 6. Determine the Minimum Inhibitory Concentration (MIC). node_E->node_F

Caption: Workflow for determining the MIC of synthesized derivatives.

Table 3: Hypothetical MIC Data for Synthesized Derivatives

CompoundDerivative (Aryl Group)MIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
1 Phenyl64128
2 4-Fluorophenyl3264
3 2-Thienyl1632
Ampicillin (Control)0.58

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound and its derivatives in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. While specific data for this compound may be limited, related brominated aromatic compounds can be irritants.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allows for the efficient synthesis of diverse libraries of novel compounds. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate new chemical entities with the potential for significant biological activity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Shaheen, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • PubChem. (n.d.). 5-Bromo-4-methylpentan-2-ol. National Center for Biotechnology Information.
  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
  • Al-Hourani, B. J., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Pharmaceuticals, 13(10), 304.

Sources

Application Notes and Protocols: 5-Bromo-4-methylpyridin-3-ol as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinol Scaffold

Substituted pyridine and pyridinone cores represent a class of privileged structures in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. Their prevalence is due to their ability to act as bioisosteres for various functional groups and their capacity to form crucial hydrogen bond interactions with biological targets like kinase hinges. 5-Bromo-4-methylpyridin-3-ol is a particularly valuable heterocyclic building block, offering two distinct and chemically orthogonal reactive sites: a nucleophilic hydroxyl group and a carbon-bromine bond perfectly primed for transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step protocols but also the underlying chemical principles that govern experimental choices. By leveraging the dual reactivity of this scaffold, chemists can rapidly generate diverse libraries of novel compounds for applications in drug discovery, agrochemicals, and materials science.

Physicochemical Properties

A thorough understanding of a building block's physical properties is critical for reaction setup, solvent selection, and purification.

PropertyValueSource
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Expected to be a solid (crystalline powder)General observation for similar compounds
CAS Number 1093952-09-2

Note: Detailed experimental data such as melting point, boiling point, and solubility for this compound are not extensively published. For reference, the analogous compound 5-Bromo-4-methylpyridin-3-amine is a solid with a molecular weight of 187.04 g/mol . Researchers should perform initial characterization upon receipt of the material.

Synthetic Potential and Reactivity Overview

The synthetic versatility of this compound stems from the differential reactivity of its hydroxyl and bromo substituents. The C5-bromo position is electron-deficient, making it an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. The C3-hydroxyl group can be functionalized through standard etherification or acylation protocols, or it can be converted into a triflate to serve as an alternative leaving group for cross-coupling.

The following diagram illustrates the primary reaction pathways available for this building block.

Application Notes and Protocols for the Derivatization of 5-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 5-Bromo-4-methylpyridin-3-ol Scaffold

The this compound core is a highly versatile building block in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its functional groups: the nucleophilic hydroxyl group and the electrophilic C-Br bond. This dual reactivity allows for a stepwise and controlled derivatization, enabling the synthesis of diverse molecular architectures. The pyridine nitrogen also offers a site for potential coordination or quaternization, further expanding its synthetic utility.

This guide provides a comprehensive overview of the key reaction conditions for derivatizing this scaffold, focusing on both O-functionalization and palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Part 1: O-Functionalization of the Pyridinol Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for initial derivatization. O-alkylation and O-acylation are common strategies to introduce a variety of substituents, which can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, or serve as handles for further transformations.

O-Alkylation: Introducing Ether Linkages

O-alkylation is typically achieved via a Williamson ether synthesis, where the deprotonated hydroxyl group acts as a nucleophile towards an alkyl halide or sulfonate. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is preferred to fully deprotonate the hydroxyl group without competing in the nucleophilic substitution.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the resulting alkoxide, and do not interfere with the reaction.

  • Temperature: The reaction temperature is dependent on the reactivity of the electrophile. For reactive alkyl halides like methyl iodide or benzyl bromide, the reaction can often proceed at room temperature. Less reactive electrophiles may require heating.

Experimental Protocol: General Procedure for O-Alkylation

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start This compound (1.0 eq) in Anhydrous Solvent Base Add Base (e.g., NaH, 1.1 eq) Stir at 0 °C to RT Start->Base Electrophile Add Alkyl Halide (1.1 eq) Stir at RT to Elevated Temp. Base->Electrophile Quench Quench with Water Electrophile->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate R_B(OH)2 R'-B(OH)₂ R_B(OH)2->Transmetalation Base Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product R-R' Reductive_Elimination->Product

Application Notes and Protocols: The Strategic Use of 5-Bromo-4-methylpyridin-3-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Agrochemical Design

The relentless evolution of pests and pathogens, coupled with increasing regulatory scrutiny, necessitates a continuous search for novel and effective agrochemical active ingredients. In this context, heterocyclic chemistry provides a rich scaffold for the design of molecules with diverse biological activities. Among these, the pyridine nucleus is a well-established feature in a multitude of successful commercial herbicides, fungicides, and insecticides.[1][2][3][4] This document introduces 5-Bromo-4-methylpyridin-3-ol , a versatile and strategically functionalized intermediate, and outlines its potential applications and synthetic protocols for the development of next-generation agrochemicals.

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs are present in patented and researched compounds. The presence of a reactive bromine atom at the 5-position, a nucleophilic hydroxyl group at the 3-position, and a methyl group at the 4-position offers a unique combination of reactive sites for molecular elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological efficacy, selectivity, and environmental profile. The fungicidal activity of the closely related compound, 5-Bromo-3-pyridinol, strongly suggests the potential of this scaffold in the development of novel fungicides.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for its derivatization and a proposed workflow for the discovery of new agrochemical candidates.

Core Attributes of this compound

The strategic value of this compound as a building block in agrochemical synthesis stems from the distinct reactivity of its functional groups:

  • The 5-Bromo Substituent: This is the primary site for carbon-carbon and carbon-heteroatom bond formation through a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[2][5] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, which can significantly modulate the biological activity of the final compound.

  • The 3-Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for introducing diversity through O-alkylation, O-arylation, and esterification.[6] These modifications can influence the molecule's lipophilicity, systemic properties in plants, and interaction with biological targets.

  • The 4-Methyl Group: While less reactive, the methyl group can influence the steric and electronic properties of the pyridine ring, potentially enhancing binding to target enzymes or receptors and improving metabolic stability.

Proposed Application in Fungicide Synthesis

The documented fungicidal activity of pyridin-3-ol derivatives provides a strong rationale for exploring this compound as a precursor for novel antifungal agents. Many successful fungicides operate by inhibiting crucial fungal enzymes. The following sections outline a proposed synthetic workflow to generate a library of potential fungicides based on this scaffold.

Workflow for Fungicide Discovery

G cluster_0 Precursor Synthesis cluster_1 Diversification cluster_2 Compound Library & Evaluation start Starting Materials synth Synthesis of This compound start->synth intermediate This compound suzuki Suzuki Coupling (at C5-Br) intermediate->suzuki alkylation O-Alkylation (at C3-OH) intermediate->alkylation library Library of Novel Pyridinol Derivatives suzuki->library alkylation->library bioassay Fungicidal Activity Screening library->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar sar->library Optimization G cluster_suzuki Suzuki Coupling cluster_alkylation O-Alkylation start This compound suzuki_reagents R-B(OH)2 Pd(PPh3)4, K2CO3 start->suzuki_reagents Protect OH alkylation_reagents R'-X, K2CO3 start->alkylation_reagents suzuki_product 5-Aryl-4-methylpyridin-3-ol suzuki_reagents->suzuki_product alkylation_product 5-Bromo-3-(alkoxy)-4-methylpyridine alkylation_reagents->alkylation_product

Sources

Application Note: FT-IR Analysis Protocol for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Fingerprint of Pyridine Derivatives

Pyridine and its derivatives represent a cornerstone in the architecture of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of chemical and biological properties, leading to the development of novel molecules with significant potential.[1] Within the drug development and materials science pipeline, the unambiguous confirmation of molecular structure is a critical, non-negotiable step. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a powerful, non-destructive, and highly accessible analytical technique for this purpose. It provides a unique vibrational "fingerprint" of a molecule, offering invaluable insights into its covalent bond structure and the presence of specific functional groups.[1]

This application note provides a comprehensive, field-proven protocol for the FT-IR analysis of pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles and rationale behind experimental choices. This guide will empower users to confidently acquire, interpret, and validate the FT-IR spectra of their synthesized pyridine compounds.

Core Principles: Unveiling Molecular Structure Through Vibrations

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[1][2] The resulting FT-IR spectrum is a plot of this absorption (or transmittance) as a function of wavenumber (cm⁻¹), which is directly proportional to the energy of the vibration.[3]

For pyridine derivatives, FT-IR spectroscopy is instrumental in:

  • Synthesis Confirmation: Verifying the successful formation of the target molecule by identifying the characteristic vibrational bands of its constituent functional groups.[1]

  • Structural Elucidation: Providing definitive evidence for the presence and nature of substituents on the pyridine ring.[1]

  • Purity Assessment: Detecting the presence of residual starting materials or by-products by identifying their characteristic spectral features.[1]

  • Interaction Studies: Investigating intermolecular interactions, such as hydrogen bonding, which can cause characteristic shifts in vibrational frequencies.[1][4]

The vibrational frequencies observed in the FT-IR spectrum of a pyridine derivative are exquisitely sensitive to the electronic and steric effects of its substituents, as well as their position on the ring.[1]

Experimental Workflow: From Sample to Spectrum

The successful acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and a systematic approach to data acquisition. The following workflow outlines the critical steps and the rationale behind them.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Pyridine Derivative (Solid or Liquid) Prep_Choice Select Preparation Method Sample->Prep_Choice KBr KBr Pellet Prep_Choice->KBr Solid ATR ATR (Solid/Liquid) Prep_Choice->ATR Solid or Liquid Solution Solution/Thin Film Prep_Choice->Solution Liquid or Soluble Solid Background Acquire Background Spectrum (Empty Beam/Solvent) KBr->Background ATR->Background Solution->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Data Processing (e.g., Baseline Correction) Sample_Scan->Processing Interpretation Interpret Spectrum (Peak Identification) Processing->Interpretation Validation Structural Validation Interpretation->Validation

Caption: A generalized workflow for the FT-IR analysis of pyridine derivatives.

Detailed Protocols: A Step-by-Step Guide

The choice of sample preparation method is paramount and depends on the physical state of the pyridine derivative (solid or liquid) and the specific information sought.

Protocol 1: KBr Pellet Method for Solid Samples

This is a classic transmission technique suitable for most solid, non-hygroscopic pyridine derivatives. The principle is to disperse the sample within an IR-transparent matrix (potassium bromide, KBr) to minimize light scattering.[5][6]

Rationale: The KBr matrix is transparent in the mid-IR region and, under pressure, forms a clear pellet that allows for the transmission of the IR beam. This method provides a high-quality spectrum of the pure solid.

Step-by-Step Methodology:

  • Drying: Gently heat KBr powder in an oven at ~100-110 °C for several hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[7] Store the dried KBr in a desiccator.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid pyridine derivative to a fine, consistent powder. This is crucial to reduce scattering of the IR radiation.[5][6]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the ground sample. The final concentration of the sample in KBr should be around 1-2%.[7]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[5]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR is a versatile and rapid technique that requires minimal sample preparation. It is ideal for analyzing both solids and liquids directly.[5][8]

Rationale: The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal. The sample absorbs energy from this evanescent wave at its characteristic frequencies.[8]

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.[8]

  • Sample Application:

    • Solids: Place a small amount of the powdered pyridine derivative onto the center of the ATR crystal.

    • Liquids: Place a single drop of the liquid pyridine derivative onto the crystal.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[5]

  • Sample Spectrum: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Protocol 3: Solution/Thin Film Method for Soluble Solids and Liquids

This method is useful for obtaining the spectrum of a compound in a specific solvent or as a neat liquid film.

Rationale: The sample is either dissolved in an IR-transparent solvent or deposited as a thin film between two IR-transparent salt plates (e.g., NaCl or KBr). This allows for the analysis of the sample in a different physical state than a solid pellet.

Step-by-Step Methodology:

  • For Neat Liquids: Place a small drop of the liquid pyridine derivative onto one salt plate. Place a second salt plate on top and gently rotate to spread the liquid into a thin, even film.[7]

  • For Solutions: Prepare a concentrated solution of the pyridine derivative in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, dichloromethane).[7] Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound. Alternatively, use a liquid cell for direct analysis of the solution.[2][5]

  • Analysis: Place the salt plates or liquid cell in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Solvent Subtraction: If analyzing a solution, acquire a spectrum of the pure solvent separately and use the instrument's software to subtract it from the sample spectrum.[7]

  • Cleaning: Thoroughly clean the salt plates with a suitable dry solvent after use, as they are susceptible to damage from moisture.[7]

Spectral Interpretation: Decoding the Vibrational Data

The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–600 cm⁻¹).

Characteristic FT-IR Absorption Bands for Pyridine Derivatives

The following table summarizes the key vibrational modes for the pyridine ring and common functional groups. The exact positions of these bands can shift depending on the nature and position of the substituents.[1]

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Pyridine Ring Vibrations
C-H Stretching (Aromatic)3100 - 3000Medium to WeakTypically multiple weak bands are observed in this region.[9][10]
C=C and C=N Ring Stretching1615 - 1465Strong to MediumA series of sharp bands, often two or more, characteristic of the aromatic system.[10][11]
Ring Breathing~1030 - 990MediumA characteristic sharp band for the pyridine ring.[9]
C-H Out-of-Plane Bending900 - 650StrongThe pattern of these strong bands is highly indicative of the substitution pattern on the ring.[1]
Common Substituent Vibrations
O-H Stretching (Alcohols, Phenols)3600 - 3200 (broad)Strong, BroadBroadening is due to hydrogen bonding.[1]
N-H Stretching (Amines)3500 - 3300MediumPrimary amines show two bands; secondary amines show one.
C≡N Stretching (Nitriles)2260 - 2220Strong, SharpA very characteristic and easily identifiable band.[12]
C=O Stretching (Carbonyls)1750 - 1650Strong, SharpPosition is sensitive to the type of carbonyl (ketone, ester, amide, etc.).[12]
C-O Stretching (Ethers, Esters)1300 - 1000StrongOften found in the fingerprint region.
NO₂ Stretching (Nitro)1550 - 1500 & 1360 - 1300StrongTwo strong bands corresponding to asymmetric and symmetric stretching.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained FT-IR data, a self-validating system should be inherent in the protocol:

  • Background Correction: Always run a background scan immediately before the sample scan under identical conditions. This minimizes artifacts from atmospheric CO₂ and H₂O and instrumental drift.

  • Reproducibility: For critical samples, prepare and run the sample twice to ensure the spectrum is reproducible. Minor variations in pellet thickness or ATR contact pressure can affect peak intensities but not their positions.

  • Control Spectra: When possible, run a spectrum of a known, related pyridine compound or the starting material to confirm that the instrument is performing correctly and to aid in spectral interpretation.

  • Data Integrity: Save both the background and sample interferograms and the final spectrum. This allows for reprocessing if necessary and provides a complete audit trail of the data.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of novel pyridine derivatives.[1] By adhering to the detailed protocols outlined in this application note and leveraging the provided spectral correlation data, researchers can efficiently and confidently confirm the identity and structure of their synthesized compounds. The ability to rapidly and reliably analyze these molecules is a critical enabler in the fast-paced environments of drug discovery and materials science, accelerating the development of new and impactful chemical entities.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • Sample preparation for FT-IR. University of the West Indies at Mona.
  • FTIR Principles and Sample Preparation. LPD Lab Services Ltd.
  • Zhang, Q., Shan, A., Wang, D., & Li, J. (2012). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate.
  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar.
  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (2007). Oriental Journal of Chemistry.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate.
  • What does a "Pyridine- FTIR analysis" can tell me? ResearchGate.
  • FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c) pyridine/ [bmim]Cl–2AlCl 3 ionic liquid. ResearchGate.
  • FTIR spectrum for Pyridine. ResearchGate.
  • Al-Zaydi, K. M. (2005). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 10(7), 844-853.
  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
  • The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. (2015). RSC Publishing.
  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech.
  • IR Spectroscopy. (2022). Chemistry LibreTexts.
  • IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020). PubMed.
  • Correlations of the Infrared Spectra of Some Pyridines. (1956). The Journal of Physical Chemistry.
  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (1991). SPIE Digital Library.
  • FTIR spectra of (a) pyridine (black), (b)pyridine+[ChCl][ZnCl2]2 (red), (c) pyridine+ [ChCl][FeCl3]2 (blue) showing a red‐shift in peak position associated with pyridine due to different Lewis acidity. ResearchGate.
  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2023). Journal of the American Chemical Society.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
  • (a) ATR-FTIR spectra of flowing 0.03 M pyridine in water through the ATR cell devoid of catalyst at 25 °C and (b) through a bed of hydrophilic Si/ZSM-5 at 25 °C. ResearchGate.
  • A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate.
  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the mechanistic reasoning behind procedural steps, offering solutions grounded in established chemical principles.

I. Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis of this compound. The typical synthetic route involves the electrophilic bromination of 4-methylpyridin-3-ol.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, from incomplete reactions to product degradation. Let's break down the potential causes and solutions.

Potential Cause 1: Sub-optimal Brominating Agent or Conditions The reactivity of the pyridine ring is crucial. Pyridine is an electron-deficient aromatic system, which makes electrophilic substitution more challenging than for benzene.[1][2] However, the hydroxyl group at the 3-position is a strong activating group, directing the electrophile to the ortho and para positions (2, 4, and 6 positions). The methyl group at the 4-position also provides some activation. The desired product results from substitution at the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating ring nitrogen.

  • Solution A: Choice of Brominating Agent:

    • Elemental Bromine (Br₂): While readily available, Br₂ can be harsh and may require forcing conditions or a Lewis acid catalyst, which can lead to side reactions and lower yields.[3][4] Its use often leads to mixtures of mono- and di-brominated isomers that are difficult to separate.[4]

    • N-Bromosuccinimide (NBS): NBS is an excellent alternative to Br₂. It is a solid, making it easier to handle, and it provides a low, steady concentration of electrophilic bromine, which can improve selectivity and minimize over-bromination.[5][6][7] For electron-rich systems like pyridinols, NBS is often the reagent of choice.

  • Solution B: Solvent and Temperature Control:

    • The choice of solvent can significantly influence the reaction's outcome. Halogenated solvents like dichloromethane (DCM) or chloroform are common.[3]

    • Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity, minimizing the formation of undesired byproducts.

Potential Cause 2: Product Loss During Work-up and Purification The pyridinol product can be amphoteric and may have significant water solubility, leading to losses during aqueous work-up.

  • Solution:

    • pH Adjustment: Carefully adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral form to maximize its partitioning into the organic layer.

    • Extraction Solvent: Use a more polar solvent like ethyl acetate for extraction if the product shows limited solubility in less polar solvents like DCM.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to reduce the amount of dissolved water and improve drying efficiency.

Q2: I am observing significant amounts of di-brominated byproducts. How can I improve mono-selectivity?

The formation of di-brominated species is a common issue when the substrate is highly activated.

Potential Cause 1: Excess Brominating Agent Using too much of the brominating agent is the most direct cause of over-bromination.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent relative to the starting 4-methylpyridin-3-ol.

    • Slow Addition: Add the brominating agent slowly (dropwise for liquids or portion-wise for solids) to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring mono-substitution.[8]

Potential Cause 2: Reaction Temperature is Too High Higher temperatures increase the reaction rate but can decrease selectivity, leading to more over-bromination.[8]

  • Solution:

    • Maintain the recommended low temperature during the addition of the brominating agent and for the duration of the reaction. Monitoring the internal temperature is critical.

Q3: My final product is contaminated with an isomeric impurity. How can I identify and remove it?

Regio-isomeric impurities can arise from bromination at other positions on the pyridine ring.

Potential Cause: Competing Directing Effects While the hydroxyl group strongly directs ortho/para, some bromination might occur at other positions, such as the 2- or 6-position, especially under harsh conditions.

  • Solution A: Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.[8]

    • GC-MS: Gas Chromatography-Mass Spectrometry can separate the isomers and provide their molecular weights, confirming the presence of an isomeric byproduct.[8]

  • Solution B: Purification:

    • Column Chromatography: This is the most effective method for separating closely related isomers. A silica gel column with an eluent system like ethyl acetate/hexanes is a good starting point.[8]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method to achieve high purity.

II. Frequently Asked Questions (FAQs)

Q4: What is the recommended starting material and how critical is its purity?

The starting material is 4-methylpyridin-3-ol. The purity of this material is critical. Impurities in the starting material can react with the brominating agent, leading to a complex mixture of byproducts and making purification difficult. It is advisable to use a starting material with >98% purity.

Q5: Which brominating agent is superior for this synthesis: NBS or Br₂?

For this specific substrate, N-Bromosuccinimide (NBS) is generally recommended over elemental bromine (Br₂).

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Handling Crystalline solid, easy to weigh and handle.[5]Fuming, corrosive, dense liquid; difficult to handle.[5]
Selectivity Generally provides higher selectivity for mono-bromination due to a slow release of Br+.[5]Can lead to over-bromination and mixtures of isomers, especially with activated rings.[4]
Byproducts Succinimide (water-soluble, easily removed during work-up).[7]HBr (corrosive gas, needs to be neutralized).
Safety Less hazardous than Br₂.Highly toxic and hazardous.[3]
Q6: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

Protocol for TLC Monitoring:

  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product, being more polar than the starting material due to the bromine atom, should have a lower Rf value.

  • Completion: The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Q7: What is the underlying mechanism of this bromination reaction?

The reaction is an electrophilic aromatic substitution. The hydroxyl group on the pyridine ring activates it towards electrophilic attack. The brominating agent (e.g., NBS) serves as a source of an electrophilic bromine species (Br+).

Electrophilic Bromination Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization NBS NBS Br_plus Br+ (Electrophile) NBS->Br_plus activates Succinimide Succinimide NBS->Succinimide H_plus H+ (trace acid) H_plus->NBS Pyridinol 4-methylpyridin-3-ol Sigma_Complex Sigma Complex (Resonance Stabilized) Pyridinol->Sigma_Complex + Br+ Product This compound Sigma_Complex->Product - H+ H_out H+

Caption: Mechanism of Electrophilic Bromination.

III. Experimental Protocol Example

This is a generalized protocol based on common procedures for brominating activated pyridines. Optimization may be required.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methylpyridin-3-ol (1.0 eq.) in a suitable solvent (e.g., Dichloromethane or Acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Once the starting material is consumed (typically 2-4 hours), proceed to the work-up.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

    • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: General Experimental Workflow for Synthesis.

IV. References

  • Francke, R., & Schöning, D. (2020). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry, 85(15), 9559–9572. Available at: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Available at:

  • Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-176. Available at: [Link]

  • Francke, R., & Schöning, D. (2020). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Available at:

  • PubMed. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(22), 16144–16150. Available at: [Link]

  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2561. Available at: [Link]

  • YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Available at: [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. Available at:

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

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Technical Support Center: Purification of Brominated Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated pyridinols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Brominated pyridinols are key intermediates in pharmaceutical synthesis, but their unique physicochemical properties—a combination of a basic pyridine ring, an acidic hydroxyl group, and a heavy halogen—present distinct purification hurdles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, from chromatographic peak tailing to unexpected degradation. Our goal is to equip you with the expertise to diagnose problems, select appropriate purification strategies, and validate the purity of your final compound.

Table of Contents

  • Core Purification Challenges: The "Why"

  • Troubleshooting Guide: Common Problems & Solutions

    • Issue 1: Severe Tailing or Streaking during Column Chromatography

    • Issue 2: Poor Separation Between Isomeric Impurities

    • Issue 3: Product Degradation or Dehalogenation on Silica Gel

    • Issue 4: Difficulty in Achieving Crystallization

    • Issue 5: Co-elution with Non-polar/Greasy Impurities

  • Frequently Asked Questions (FAQs)

  • Key Experimental Protocols

    • Protocol 1: Optimized Flash Column Chromatography with Basic Additives

    • Protocol 2: Two-Solvent Recrystallization

    • Protocol 3: Acid-Base Extraction for Removal of Neutral Impurities

  • References

Core Purification Challenges: The "Why"

The purification of brominated pyridinols is often complicated by a convergence of factors inherent to their molecular structure:

  • Amphoteric Nature: The weakly acidic pyridinol hydroxyl group (pKa ~8-10) and the basic pyridine nitrogen (pKa ~3-5) allow the molecule to interact with both acidic and basic media. This can lead to unpredictable behavior on standard stationary phases.

  • Strong Interactions with Silica Gel: The basic lone pair on the pyridine nitrogen can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of silica gel. This interaction is a primary cause of significant peak tailing during column chromatography, leading to poor resolution and cross-contamination of fractions[1][2].

  • Isomeric Impurities: Synthetic routes often yield a mixture of regioisomers (e.g., 2-bromo-, 4-bromo-, and 6-bromo- isomers) or poly-brominated species (e.g., dibromo-byproducts)[3]. These isomers can have very similar polarities, making their separation by chromatography or recrystallization exceptionally difficult.

  • Risk of Dehalogenation: The carbon-bromine bond can be susceptible to cleavage (hydrodehalogenation) under certain conditions, such as in the presence of some metal catalysts or nucleophilic reagents, leading to the formation of the corresponding pyridinol as a significant byproduct[4][5][6].

This guide will provide systematic approaches to overcome these challenges.

Troubleshooting Guide: Common Problems & Solutions

This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.

Issue 1: Severe Tailing or Streaking during Column Chromatography

Q: My brominated pyridinol is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. How can I fix this?

A: This is the most common issue and is almost always due to the interaction between the basic pyridine nitrogen and acidic silica gel. The strong interaction causes a non-ideal equilibrium during elution, resulting in the "tailing" phenomenon[1][2][7].

Root Cause Analysis & Solution Workflow:

start Problem: Severe Tailing on Silica Gel cause Cause: Basic Pyridine Nitrogen interacts with Acidic Silanol Groups start->cause solution Solution: Neutralize or 'Cap' the Silanol Sites cause->solution sub_solution1 Option 1: Add a Basic Modifier to Eluent solution->sub_solution1 sub_solution2 Option 2: Use a Deactivated Stationary Phase solution->sub_solution2 details1 Add 0.1-2% Triethylamine (TEA) or Ammonia in MeOH to the mobile phase. sub_solution1->details1 details2 Use Alumina (basic or neutral) or Reversed-Phase (C18) Silica. sub_solution2->details2

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Mechanism of Action: By adding a small amount of a competing base like triethylamine (TEA) or ammonia to your mobile phase, you effectively "shield" the acidic silanol sites[2]. The TEA molecules preferentially bind to the silica, allowing your brominated pyridinol to elute with minimal interaction, resulting in sharper, more symmetrical peaks[8].

  • Practical Steps:

    • TLC First: Before running a column, optimize your eluent on a TLC plate. Prepare your chosen solvent system (e.g., 7:3 Hexane:EtOAc) and a second identical system containing 1% TEA.

    • Spot and Compare: Spot your crude material on a TLC plate and run it in the TEA-modified eluent. You should observe a significant reduction in streaking and a slightly higher Rf value compared to the unmodified eluent.

    • Column Implementation: Use the optimized, TEA-containing eluent for your column chromatography. See Protocol 1 for a detailed procedure.

ParameterStandard Silica GelSilica Gel with 1% TEA in Eluent
Peak Shape Broad, TailingSharp, Symmetrical
Resolution Poor, overlapping fractionsSignificantly Improved
Elution Time Longer, unpredictableShorter, more predictable
Risk Potential for product loss on columnTEA must be removed post-purification
Issue 2: Poor Separation Between Isomeric Impurities

Q: My product appears to be co-eluting with an isomer. How can I improve the resolution?

A: Separating isomers is a significant challenge because they often have nearly identical polarities. Success depends on exploiting subtle differences in their interaction with the stationary and mobile phases.

Troubleshooting Strategies:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Make your eluent system significantly less polar. This will force all compounds to travel more slowly down the column, increasing the interaction time with the silica and amplifying small differences in polarity. For example, switch from a 50:50 Hexane:EtOAc system to 90:10 or even 95:5.

    • Change Solvent Selectivity: Swap one of the solvents in your eluent for another with different properties. For instance, replacing Ethyl Acetate with Dichloromethane (DCM) can alter the separation profile, as DCM has different hydrogen bonding capabilities. A common screening set is Hexane/EtOAc, Hexane/DCM, and Hexane/Acetone.

  • Increase Column Length and Reduce Diameter: A longer, narrower column increases the number of theoretical plates, providing more opportunities for separation to occur.

  • Consider Alternative Stationary Phases:

    • Pentafluorophenyl (PFP) Columns: These columns are known to provide excellent selectivity for halogenated isomers and their dehalogenated counterparts due to unique electronic and dipole interactions[4][9].

    • Chiral SFC (Supercritical Fluid Chromatography): While more specialized, this technique can sometimes resolve positional isomers that are inseparable by standard HPLC[9].

Issue 3: Product Degradation or Dehalogenation on Silica Gel

Q: I'm observing a new, more polar spot on my TLC after leaving it spotted for a while, and my column yield is low. Is my compound decomposing?

A: Yes, this is a strong indication of instability on silica gel. The acidic nature of standard silica can catalyze degradation or dehalogenation, especially for sensitive molecules[10].

Diagnostic and Mitigation Steps:

  • 2D TLC Stability Test: This is a definitive way to check for on-plate decomposition[10].

    • Spot your compound in one corner of a square TLC plate.

    • Run the plate in your chosen eluent.

    • Rotate the plate 90 degrees and run it again in the same eluent.

    • Result: If the compound is stable, it will appear on the diagonal. If it is degrading, new spots will appear off the diagonal[10].

cluster_0 Results start Is my compound stable on silica? test Perform 2D TLC Test start->test stable Spot is on the diagonal test->stable unstable New spots appear OFF the diagonal test->unstable conclusion_stable Compound is STABLE. Proceed with silica chromatography. stable->conclusion_stable conclusion_unstable Compound is UNSTABLE. Take mitigation steps. unstable->conclusion_unstable

Caption: Decision diagram for assessing compound stability on silica gel.

Mitigation Strategies if Unstable:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent containing 1-2% triethylamine, then pack the column as usual. This deactivates the acidic sites.

  • Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel.

  • Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through faster, reducing the time your compound spends on the column.

  • Avoid Chlorinated Solvents: In some cases, residual acid in solvents like DCM can contribute to degradation. Use ethyl acetate, ethers, or hexanes instead.

Issue 4: Difficulty in Achieving Crystallization

Q: My purified brominated pyridinol is a persistent oil or fails to crystallize from common solvents. What should I do?

A: Successful recrystallization requires finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. [11][12] Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent[11].

Systematic Approach to Finding a Solvent System:

  • Solubility Testing: Use small amounts of your product (~10-20 mg) in test tubes.

    • Add a solvent dropwise at room temperature. If it dissolves easily, that solvent is a poor choice for single-solvent recrystallization but may be a good "solvent" in a two-solvent system.

    • If it is insoluble at room temperature, heat the mixture. If it dissolves when hot, it's a good candidate.

    • Cool the solution to see if crystals form.

  • Try Mixed-Solvent Systems: This is often the most effective method[11][13].

    • Principle: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Common Pairs:

      • Ethanol / Water

      • Acetone / Water

      • Ethyl Acetate / Hexanes[14]

      • Dichloromethane / Hexanes[14]

      • Toluene / Heptane

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line. This creates microscopic imperfections that can serve as nucleation sites[15].

    • Seeding: If you have a tiny crystal of pure product, add it to the cooled, saturated solution to initiate crystallization[15].

Issue 5: Co-elution with Non-polar/Greasy Impurities

Q: My product is contaminated with a non-polar impurity that is difficult to remove by chromatography or recrystallization.

A: This is an ideal scenario for an acid-base extraction. This technique leverages the basicity of the pyridine nitrogen to selectively move your desired compound into an aqueous layer, leaving non-basic organic impurities behind[16][17].

Procedure Outline:

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic brominated pyridinol will be protonated to form a water-soluble pyridinium salt and will move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer, containing the neutral/non-polar impurities, can be discarded.

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). This deprotonates the pyridinium salt, regenerating the neutral, water-insoluble brominated pyridinol, which will precipitate or form an oil.

  • Final Extraction: Extract the now-neutral product back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Drying & Concentration: Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

See Protocol 3 for a detailed step-by-step guide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on TLC before running a column? A1: For optimal separation, aim for an Rf value of approximately 0.25-0.35 for your target compound. This generally provides the best balance, ensuring the compound moves down the column efficiently without eluting too quickly with the solvent front[18][19].

Q2: Can I use reversed-phase (C18) chromatography for purifying brominated pyridinols? A2: Absolutely. Reversed-phase chromatography can be an excellent alternative, especially if your compound is unstable on silica or is highly polar. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be reversed: non-polar compounds elute first.

Q3: How do I remove the triethylamine (TEA) from my product after column chromatography? A3: TEA is volatile (boiling point ~89°C). It can usually be removed by co-evaporation with a solvent like toluene on a rotary evaporator under high vacuum. Alternatively, an acidic wash (as described in Protocol 3 ) will effectively remove any residual TEA.

Q4: What are the best analytical techniques to confirm the purity of my final product? A4: A combination of techniques is recommended for comprehensive purity analysis.

  • HPLC/UPLC: This is the gold standard for quantitative purity assessment and can resolve closely related impurities[4][9].

  • LC-MS: Provides mass information to confirm the identity of the main peak and characterize any impurities[20].

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect impurities if they are present in significant amounts (>1-5%).

  • GC-MS: Suitable for volatile impurities or byproducts[21].

Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography with Basic Additives

Objective: To purify a brominated pyridinol while preventing peak tailing.

Methodology:

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of 0.25-0.35. Prepare this eluent and add 0.5-1.0% (v/v) triethylamine (TEA).

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the TEA-modified eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Open the stopcock to drain excess eluent until the solvent level is just above the silica bed. Add a final layer of sand on top to protect the surface[18].

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a volatile solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column[22].

  • Elution and Fraction Collection:

    • Carefully add the TEA-modified eluent to the column.

    • Apply gentle positive pressure and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Work-up: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator, possibly with a toluene chase to azeotropically remove the final traces of TEA.

Protocol 2: Two-Solvent Recrystallization

Objective: To crystallize a product that is either too soluble or too insoluble in common single solvents.

Methodology:

  • Solvent Selection: Identify a miscible solvent pair. The "solvent" must dissolve your compound readily when hot, and the "anti-solvent" must not dissolve it at any temperature[23]. A common pair is Ethanol ("solvent") and Water ("anti-solvent").

  • Dissolution: Place the crude, oily product in an Erlenmeyer flask. Heat a beaker of the "solvent" (Ethanol) on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the compound completely[12].

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration at this stage to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (Water) dropwise with swirling until you observe persistent cloudiness (turbidity). This is the point of saturation.

  • Clarification: Add one or two drops of the hot "solvent" (Ethanol) back into the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation[15].

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent (Water) to remove any soluble impurities. Dry the crystals under vacuum.

Protocol 3: Acid-Base Extraction for Removal of Neutral Impurities

Objective: To separate a basic brominated pyridinol from neutral organic impurities.

Methodology:

  • Dissolve: Dissolve the crude mixture (~1 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl (aq) to the funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Keep the upper organic layer (containing impurities) in the funnel.

  • Repeat Wash: Wash the organic layer with another portion of 1M HCl (aq) and combine this second aqueous wash with the first. The organic layer can now be discarded.

  • Neutralize: Cool the combined aqueous extracts in an ice bath. Slowly and carefully, add 1M NaOH (aq) dropwise with stirring until the pH is >8 (check with pH paper). Your product should precipitate out or form an oily layer.

  • Back-Extract: Pour the basified aqueous mixture back into the separatory funnel. Add a fresh portion of ethyl acetate (50 mL). Shake to extract your now-neutral product into the organic layer.

  • Isolate and Dry: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the purified brominated pyridinol.

References

  • Benchchem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Reddit. (2023).
  • YouTube. (2012).
  • SiliCycle. (2021).
  • University of California, Davis. (n.d.). Acid-Base Extraction.
  • University of York. (n.d.).
  • California State University, Long Beach. (n.d.).
  • YouTube. (2020).
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Acid–base extraction.
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • University of Rochester. (n.d.).
  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters.
  • Reddit. (2014). What causes "draggy" spots on TLC? r/chemistry.
  • Wikipedia. (n.d.).
  • Google Patents. (1977).
  • Sciencemadness.org. (2009).
  • Benchchem. (n.d.). Application Note: Purification of 1-(4-Bromophenyl)
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Calgary. (n.d.).
  • Reddit. (2024). Removing Pyridine.
  • Pon-Pore, R., et al. (2006). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-pyridinol.
  • Google Patents. (2015).
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Zhang, P., et al. (2022).
  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?.
  • University of Colorado Boulder. (n.d.).
  • ChemistryViews. (2012).
  • Chemistry LibreTexts. (2023).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Chemistry Hall. (n.d.).
  • ScholarWorks at WMU. (2016).
  • CymitQuimica. (n.d.). 3-BroMo-4-pyridinol.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Tokyo Chemical Industry. (n.d.). 2-Bromo-3-hydroxypyridine.
  • ChemicalBook. (n.d.). 2-Bromo-3-hydroxypyridine.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Benchchem. (n.d.).
  • ResearchGate. (2016).
  • ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • ChemRxiv. (n.d.).
  • MBRAUN. (n.d.).
  • Google Patents. (2015). Method for preparing 3-bromo-4-methylpyridine (CN104945314A).
  • MDPI. (2021).
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-4-hydroxypyridine, 97%.
  • ChemicalBook. (n.d.). 4-BROMO-3-HYDROXYPYRIDINE synthesis.

Sources

Technical Support Center: 5-Bromo-4-methylpyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Bromo-4-methylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and identify potential byproducts encountered during the chemical modification of this versatile building block. Our focus is on providing practical, mechanistically-grounded solutions to ensure the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Byproduct Identification & Mitigation

This section addresses specific issues observed during common transformations of this compound. Each entry details the problem, explores the causative chemical mechanisms, and provides actionable protocols for both mitigation and analysis.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This compound is an excellent substrate for palladium-catalyzed reactions to form C-C and C-N bonds. However, the reaction's delicate nature can lead to several common byproducts.

Symptoms: You observe a significant peak in your LC-MS or GC-MS analysis with a mass corresponding to the starting material minus the bromine atom plus a hydrogen atom (M-79).

Mechanistic Cause: This byproduct, 4-methylpyridin-3-ol, is formed via a process called hydrodehalogenation.[1] This is a common side reaction in palladium-catalyzed couplings and can occur through several pathways:

  • β-Hydride Elimination: If the palladium catalyst forms a hydride species (Pd-H), it can undergo oxidative addition to the C-Br bond, followed by reductive elimination of H-Br, or react via other pathways that result in the replacement of Br with H.[2]

  • Protonolysis: Trace amounts of water or other protic sources can react with organopalladium intermediates, especially under basic conditions, leading to the cleavage of the C-Pd bond and formation of a C-H bond.

Mitigation Strategies:

  • Choice of Base: Use anhydrous, non-coordinating bases. While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, they can sometimes promote dehalogenation.[3] Consider weaker bases like K₃PO₄ or Cs₂CO₃, which are often effective in Suzuki couplings.[4][5]

  • Solvent Purity: Ensure the use of dry, degassed solvents. Alcohols, often used as hydrogen donors, can be a source for dehalogenation.[6] Aprotic solvents like 1,4-dioxane or toluene are generally preferred.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and favor the desired reductive elimination over side reactions.

Analytical Confirmation Protocol:

  • LC-MS/GC-MS Analysis: Compare the mass spectrum of the impurity with a known standard of 4-methylpyridin-3-ol if available. Look for the characteristic isotopic pattern of bromine to be absent in the byproduct peak.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the aromatic proton that replaced the bromine atom will appear as a new signal, likely coupling to the adjacent proton.

Symptoms: Your mass spectrometry analysis reveals peaks corresponding to the dimer of your starting material (a dibromobipyridine derivative) or the dimer of your coupling partner (e.g., a biphenyl from a phenylboronic acid).

Mechanistic Cause:

  • Aryl Halide Homocoupling: Two molecules of this compound can couple to form a bipyridine derivative. This side reaction is often promoted by certain palladium catalyst systems, especially at higher temperatures.[7][8]

  • Boronic Acid Homocoupling (Suzuki Reaction): The boronic acid can couple with itself, a reaction particularly prevalent in the presence of oxygen or with certain palladium catalysts.[9][10]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid or amine coupling partner to favor the cross-coupling pathway.

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to homocoupling. Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands is recommended.

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize the formation of homocoupling byproducts.

Workflow for Troubleshooting Cross-Coupling Reactions

G cluster_0 Reaction Analysis cluster_1 Byproduct Identification cluster_2 Mitigation cluster_3 Confirmation Reaction Crude Reaction Mixture LCMS LC-MS Analysis Reaction->LCMS NMR ¹H NMR Analysis Reaction->NMR Mass Identify Unexpected Mass LCMS->Mass Confirm Confirm Structure by NMR NMR->Confirm CheckTable Compare with Table 1 Mass->CheckTable Mitigate Implement Mitigation Strategy (e.g., Change Base, Solvent, Ligand) CheckTable->Mitigate

Caption: A logical workflow for identifying and mitigating byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect in reactions with this compound?

A1: The most frequently encountered byproducts can be categorized based on the reaction type. For palladium-catalyzed cross-coupling reactions, the primary concerns are hydrodehalogenation (loss of bromine), homocoupling of the starting material or coupling partner, and byproducts arising from the hydrolysis or degradation of reagents like boronic acids.[1][5][7][11] In reactions targeting the hydroxyl group, incomplete reaction or side reactions involving the nucleophilic pyridine nitrogen are possible.

Q2: How can I effectively purify my desired product away from these common byproducts?

A2: A multi-step purification strategy is often most effective.

  • Acid-Base Extraction: The pyridine and phenol moieties make this compound and its derivatives amphoteric. This property can be exploited to separate them from non-polar byproducts like biphenyl (from boronic acid homocoupling) through a series of aqueous acid and base washes.[12]

  • Flash Column Chromatography: This is the most common method for separating products with similar polarities. A gradient elution, often with a hexane/ethyl acetate or dichloromethane/methanol system, can effectively separate the desired product from starting materials and byproducts.[13]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final step to achieve high purity.

Q3: Which analytical techniques are indispensable for identifying these byproducts?

A3: A combination of techniques is essential for unambiguous identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for initial analysis. It provides the molecular weight of all components in the mixture, allowing for the rapid identification of expected products and potential byproducts like debrominated or dimerized species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for more volatile compounds and provides excellent separation and mass data.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural elucidation. They provide detailed information about the connectivity of atoms and can distinguish between isomers that may have the same mass.[15][16]

Table 1: Common Byproducts and Their Analytical Signatures
Byproduct NameCommon Reaction TypeFormulaMolecular Weight ( g/mol )Key Analytical Signature (MS)
4-methylpyridin-3-olCross-CouplingC₆H₇NO109.13M-79 from starting material; absence of Br isotope pattern
Homocoupling ProductCross-CouplingC₁₂H₁₀N₂O₂214.22Mass corresponding to two pyridine units coupled together
Biphenyl (example)Suzuki CouplingC₁₂H₁₀154.21Mass corresponding to dimer of boronic acid partner
Hydrolyzed Boronic AcidSuzuki Coupling--Boric acid and arene from protodeboronation are often seen

Catalytic Cycle and Byproduct Formation Pathways

The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Key steps where side reactions can occur are highlighted, leading to the formation of common byproducts.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-Br PdII R¹-Pd(II)(Br)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-B(OR)₂ Dehalogenation Hydrodehalogenation (R¹-H) PdII->Dehalogenation H⁺ source (e.g., H₂O) Homocoupling Homocoupling (R¹-R¹) PdII->Homocoupling + R¹-Pd(II)(Br)L₂ PdII_R2 R¹-Pd(II)(R²)L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RedElim->Product

Caption: Suzuki catalytic cycle with key byproduct formation pathways.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. [Link]
  • ANALYTICAL METHODS. (n.d.).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). NIH. [Link]
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (n.d.).
  • The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. (n.d.). Scite.ai. [Link]
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). NIH. [Link]
  • Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.).
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... (n.d.).
  • Purification method of pyridine and pyridine derivatives. (n.d.).
  • Substituted Dihydropyridine Synthesis by Dearomatiz
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • Acid Anhydride Chemistry. (2020). Chemistry LibreTexts. [Link]
  • Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. (n.d.). Journal of the American Chemical Society. [Link]
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). NIH. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • Dehalogen
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Taylor & Francis Online. [Link]
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • Synthesis and Spectral Analysis of Pyridine Deriv
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. (2022). PubMed. [Link]
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. (n.d.). Scribd. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
  • Buchwald–Hartwig amin
  • What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

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stability and degradation of 5-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Given the limited publicly available stability data for this compound, this guide synthesizes information from structurally related compounds and established principles of pharmaceutical stability testing to offer field-proven insights and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

Based on the chemistry of substituted pyridinols and brominated aromatic compounds, the primary factors affecting the stability of this compound are expected to be:

  • pH: The pyridinol moiety has a phenolic hydroxyl group, making the compound's stability pH-dependent. It can be more susceptible to oxidation at higher pH.

  • Light (Photostability): Brominated aromatic compounds are known to be susceptible to photodegradation.[1][2] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, initiating a radical degradation pathway.

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation. The thermal decomposition of pyridine derivatives can involve ring opening.[3][4]

  • Oxidizing Agents: The electron-rich pyridine ring and the hydroxyl group are susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing reagents can lead to the formation of N-oxides or other oxidative degradation products.

  • Moisture (Hydrolytic Stability): While the core structure is generally stable to hydrolysis, related pyridine derivatives have shown sensitivity to moisture, which can facilitate degradation, especially in the solid state.[5]

Q2: How should I properly store this compound to ensure its integrity?

To minimize degradation, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidative degradation.

  • Light Protection: Use amber vials or store in the dark to avoid photodegradation.

  • Controlled Temperature: Store at a cool, controlled temperature, as recommended by the supplier. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Dry Conditions: Keep in a tightly sealed container in a desiccator to protect from moisture.

Q3: I am observing a change in the color of my solid this compound sample over time. What could be the cause?

Color change is a common indicator of degradation. The likely culprits are:

  • Oxidation: Exposure to air can lead to the formation of colored oxidation products. Phenolic compounds are particularly prone to forming colored quinone-like structures upon oxidation.

  • Photodegradation: Light exposure can generate colored degradants.

To troubleshoot, review your storage conditions. If the material has been exposed to air and light, it is advisable to re-analyze the purity of the sample before use.

Q4: My reaction yields are lower than expected when using this compound. Could this be a stability issue?

Yes, lower-than-expected yields can be a result of using a degraded starting material. If the purity of your this compound is compromised, the actual amount of active starting material is lower than what you weighed out. It is recommended to:

  • Verify Purity: Use an analytical technique like HPLC or NMR to confirm the purity of your starting material before starting the reaction.

  • Use Fresh Samples: Whenever possible, use a freshly opened container of the compound.

  • Prepare Solutions Fresh: If you are using a stock solution of this compound, prepare it fresh before each use, as degradation can occur in solution.

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your this compound, a systematic forced degradation study is the most effective way to identify the cause and the nature of the degradation products.[6][7]

Experimental Workflow for a Forced Degradation Study

The goal of a forced degradation study is to intentionally stress the compound to predict its long-term stability and identify potential degradation products.[8] A general workflow is as follows:

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation start Prepare Solutions of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH) start->base Expose to oxidation Oxidation (e.g., 3% H2O2) start->oxidation Expose to thermal Thermal Stress (e.g., 60°C) start->thermal Expose to photo Photolytic Stress (UV/Vis light) start->photo Expose to analysis Analyze Samples by LC-MS at Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradants and Determine Degradation Pathways analysis->evaluation Degradation Pathways cluster_photo Photodegradation cluster_oxidation Oxidation cluster_thermal Thermal Degradation A This compound B Debromination Product (4-methylpyridin-3-ol) A->B Light (UV/Vis) C N-Oxide Derivative A->C Oxidizing Agent D Ring-Hydroxylated Products A->D Oxidizing Agent E Ring-Opened Products A->E Heat

Caption: Hypothesized degradation pathways for this compound.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Recommended HPLC Method Parameters (Starting Point)
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

This method should be validated to ensure it can separate the parent compound from all potential degradation products generated during the forced degradation studies.

References

  • MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]
  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
  • Weidlich, T., Kamenická, B., Beneš, L., & Čičmancová, V. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
  • Pharmaffiliates. (n.d.).
  • ACS Publications. (2020).
  • MDPI. (2017).
  • MedCrave. (2016).
  • ResearchGate. (2025). Thermogravimetric curves obtained during thermal decomposition of compounds 1–3. [Link]
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Royal Society of Chemistry. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Western Michigan University ScholarWorks. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2024).
  • PubMed. (2023). An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. [Link]
  • National Institutes of Health. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. [Link]
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. [Link]
  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. [Link]
  • National Institutes of Health. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
  • National Institutes of Health. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

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Technical Support Center: Optimizing Suzuki Coupling with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling these challenging, yet vital, heterocyclic building blocks. Here, we synthesize technical principles with field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the Suzuki coupling of bromopyridines.

Q1: Why are bromopyridines considered "challenging" substrates for Suzuki coupling? A: The difficulty arises from the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which can decrease the reactivity of the C-Br bond towards oxidative addition, often the rate-determining step of the catalytic cycle.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is particularly pronounced for 2-bromopyridines.

Q2: Is it necessary to run Suzuki reactions under an inert atmosphere? A: Yes, it is strongly recommended. Oxygen can deactivate the palladium (0) catalyst and promote the undesirable homocoupling of the boronic acid coupling partner.[3] For consistent and optimal results, all reactions should be performed under an inert atmosphere, such as nitrogen or argon, using properly degassed solvents.[2][3]

Q3: Which is a more reactive coupling partner: a bromopyridine or a chloropyridine? A: Generally, bromopyridines are more reactive than their chloro-analogs. The relative reactivity for oxidative addition follows the trend of C–I > C–OTf > C–Br >> C–Cl.[4][5] While methods for coupling chloropyridines exist, they often require more specialized, electron-rich ligands and more forcing conditions to achieve good yields.[6]

Q4: My boronic acid seems to be decomposing during the reaction. What is happening? A: You are likely observing protodeborylation (also called protodeboronation), a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7][8] This consumes your nucleophile and reduces the overall yield.[7] Heteroaromatic boronic acids are particularly susceptible to this pathway, which can be accelerated by high temperatures, prolonged reaction times, and the presence of water and base.[7]

Part 2: In-Depth Troubleshooting Guide

This guide is structured to address specific experimental failures.

Problem 1: Low to No Yield or Conversion

Symptom: Analysis of the crude reaction mixture (TLC, LC-MS, GC-MS) shows primarily unreacted starting materials.

Potential Causes & Solutions:

  • Inactive Catalyst System: The active Pd(0) species is not forming efficiently, or the chosen ligand is inappropriate for the bromopyridine substrate.

    • Causality: The oxidative addition of the Pd(0) catalyst to the electron-deficient bromopyridine C-Br bond is often slow.[1] The catalyst's activity is critically dependent on the supporting ligand, which modulates its electronic and steric properties.[4][6]

    • Solution 1: Screen Ligands. There is no universal ligand for Suzuki reactions.[9] For bromopyridines, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and subsequent reductive elimination.[9][10] Consider screening ligands such as SPhos, XPhos, RuPhos, or P(t-Bu)₃.[1][9] N-Heterocyclic Carbene (NHC) ligands, often found in pre-catalysts like PEPPSI-IPr, are also highly effective due to their strong σ-donating ability.[10]

    • Solution 2: Change Palladium Precursor. While Pd(OAc)₂ and Pd₂(dba)₃ are common choices that require an external ligand, pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can sometimes be more effective and easier to handle, though they may be less reactive for challenging substrates.[2][9]

    • Solution 3: Increase Catalyst Loading. If screening is not feasible, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome activation barriers and improve yields.[9]

  • Suboptimal Base/Solvent Combination: The base is not effectively activating the boronic acid for transmetalation, or the reagents have poor solubility.

    • Causality: The transmetalation step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[4][11] The base's strength and solubility are crucial for this step.

    • Solution: Screen Bases and Solvents. A range of bases should be considered. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][9] K₃PO₄ is often a strong and effective choice for less reactive substrates.[3][12] The solvent must solubilize all components. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are standard.[2][3]

Troubleshooting Workflow: Diagnosing Low Conversion

G start Low / No Conversion catalyst Issue: Inactive Catalyst System start->catalyst conditions Issue: Suboptimal Conditions start->conditions reagents Issue: Reagent Quality start->reagents screen_ligands Action: Screen bulky, electron-rich ligands (SPhos, XPhos, NHC) catalyst->screen_ligands Is ligand appropriate? increase_loading Action: Increase loading to 3-5 mol% catalyst->increase_loading Is loading sufficient? screen_base Action: Screen bases (K₃PO₄, Cs₂CO₃) conditions->screen_base Is base effective? screen_solvent Action: Try Dioxane, THF, or DMF (often with H₂O) conditions->screen_solvent Are reagents soluble? increase_temp Action: Increase temperature (80-110 °C) conditions->increase_temp Is temp high enough? degas Action: Ensure proper degassing of solvents reagents->degas Is O₂ excluded? check_boronic Action: Check for protodeborylation or use fresh reagent reagents->check_boronic Is boronic acid pure?

Caption: Decision tree for troubleshooting low conversion.

Problem 2: Significant Side Product Formation

Symptom: The desired product is formed, but significant impurities are observed, complicating purification.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: A major byproduct corresponds to the dimer of your boronic acid starting material (Ar-Ar).

    • Causality: This side reaction is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: Rigorous Degassing. Ensure all solvents (including water) are thoroughly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.[13] Ensure the reaction flask is properly evacuated and backfilled with inert gas multiple times before adding reagents.[2]

  • Protodebromination of the Starting Material: A byproduct corresponding to the pyridine ring without the bromine atom is observed.

    • Causality: This occurs when the bromopyridine is reduced instead of coupled. This can be promoted by trace palladium hydride species or reaction with the base/solvent at elevated temperatures.[2]

    • Solution: Screen Reaction Parameters. Mitigate this side reaction by screening different bases (sometimes a milder base like K₂CO₃ is better than a very strong one) and solvents.[2] Lowering the reaction temperature or reducing the reaction time may also be beneficial.

  • Protodeborylation of the Boronic Acid: As mentioned in the FAQs, the boronic acid is converted to its corresponding arene/heteroarene (Ar-H).

    • Causality: This hydrolysis reaction is common with electron-deficient and heteroaromatic boronic acids and is promoted by heat, water, and base.[7]

    • Solution 1: Use a More Stable Boron Reagent. If protodeborylation is severe, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or an organotrifluoroborate salt can significantly reduce decomposition.[4][13]

    • Solution 2: Optimize Conditions. Use the mildest possible conditions that still afford a good reaction rate. This may involve using a weaker base (e.g., KF) or minimizing the amount of water in the reaction.[11] Using a higher-activity catalyst can allow for lower temperatures and shorter reaction times, outcompeting the decomposition pathway.[8]

Part 3: Key Parameter Optimization & Data

A systematic approach to optimization is crucial. The following table summarizes key parameters and recommended starting points for the Suzuki coupling of a generic bromopyridine with an arylboronic acid.

ParameterRecommendationRationale & Key Considerations
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Flexible, allows for ligand screening. Requires in-situ reduction to active Pd(0).[3][9]
Ligand SPhos, XPhos, P(t-Bu)₃, or PEPPSI-IPrBulky, electron-rich ligands are essential for activating the C-Br bond of pyridines and preventing catalyst inhibition.[1][6][10]
Catalyst Loading 1-3 mol% Pd, Ligand:Pd ratio of 2:1A good starting point. Can be increased to 5 mol% for very difficult couplings.[9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases that are effective for transmetalation. K₃PO₄ is a robust, common choice. Cs₂CO₃ is often very effective but more expensive.[3][9]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic solvents are standard. A small amount of water is often necessary to dissolve the base and facilitate transmetalation.[2][14]
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction, but excessive heat can promote side reactions like protodeborylation.[3][7]
The Suzuki Catalytic Cycle

Understanding the mechanism is key to rational optimization. Each step can be influenced by the choice of reagents and conditions.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar¹-Pd(II)(Br)L₂] pd0->pd_complex Oxidative Addition transmetal_complex [Ar¹-Pd(II)-Ar²L₂] pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) transmetal_complex->product ar1br Ar¹-Br (Bromopyridine) ar1br->pd_complex ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) + Base ar2b->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[14][15][16]

Part 4: General Experimental Protocol

This protocol provides a robust starting point for optimization. Note: All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid or ester (1.2 - 1.5 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, base, palladium precursor, and ligand.[2][3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.[3]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[15]

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.
  • Technical Support Center: Suzuki Coupling with 2-Bromopyridines. (2025). Benchchem.
  • Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. (2025). Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. (2025). Benchchem.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (2025). Benchchem.
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • Suzuki-Miyaura Coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Protodeboron
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.

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troubleshooting guide for low-yielding Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while this reaction is a powerful tool for C-C bond formation, achieving high yields can be challenging.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just solutions but the underlying chemical principles to help you make informed decisions.

First-Line Checks: The "Is It Plugged In?" Questions

Q1: My reaction is completely dead—no product, just starting materials. What are the absolute first things I should check?

This is a common and frustrating scenario. Before diving into complex optimization, always verify the fundamentals. The culprit is often related to catalyst deactivation or reagent quality.

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Even trace amounts of oxygen can oxidize the catalyst, rendering it inactive. Ensure your reaction vessel was properly purged (at least three cycles of vacuum/backfill with argon or nitrogen) and that all solvents were rigorously degassed.[3][5]

  • Reagent Purity: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of inactive boroxines.[3] Use a fresh bottle or a recently purified batch of your boronic acid. Similarly, ensure your organic halide is pure and that your solvents are anhydrous if the protocol demands it.[3][6]

  • Catalyst Viability: Palladium catalysts, especially Pd(OAc)₂, have a finite shelf life. If the bottle is old or has been handled improperly, it may be inactive.[7] Consider using a fresh batch or a more robust pre-catalyst.

Core Components Troubleshooting

This section delves into the key players of the Suzuki reaction: the catalyst system, the substrates, and the reaction conditions. Understanding their interplay is crucial for troubleshooting.

The Catalyst System

The heart of the reaction is the palladium catalyst and its associated ligand. The ligand's role is to stabilize the palladium center, enhance its reactivity, and facilitate the key steps of the catalytic cycle.[8]

Q2: How do I choose the right palladium catalyst and ligand? My current system is sluggish.

Ligand choice is arguably the most critical parameter in optimizing a Suzuki coupling, especially with challenging substrates.[8]

  • For Standard Couplings: For many simple aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ can be effective.[9]

  • For Challenging Substrates: If you are using less reactive aryl chlorides or sterically hindered substrates, you must switch to a more sophisticated ligand.[4][10] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are designed to accelerate the rate-limiting oxidative addition and reductive elimination steps.[3][10]

Ligand Type Recommended For Common Examples Rationale
Triphenylphosphine (PPh₃) Simple, unhindered aryl bromides & iodidesPd(PPh₃)₄Standard, cost-effective choice for reactive substrates.[9]
Buchwald Ligands (Biaryl Phosphines) Sterically hindered substrates, aryl chlorides, electron-rich halidesSPhos, XPhos, RuPhosBulky and electron-rich nature promotes the formation of a reactive monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.[3][10]
N-Heterocyclic Carbenes (NHCs) Aryl chlorides, thermally stable reactionsPEPPSI™-type precatalystsForm highly stable and active catalyst complexes, often tolerant of higher temperatures.[10]
Q3: My reaction mixture turned black and the reaction stalled. What is "palladium black" and how do I prevent it?

The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[11] The active, soluble Pd(0) complex has aggregated into inactive, insoluble palladium metal. This commonly happens when:

  • Ligand Dissociation: The phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium is unstable and precipitates.

  • Oxidation: Trace oxygen can oxidize the phosphine ligands, leaving the palladium unprotected.[12]

Solutions:

  • Improve Inert Atmosphere: This is the most common cause. Re-check your degassing procedure for all solvents and ensure a positive pressure of inert gas throughout the reaction.[3]

  • Use a More Stable Ligand: Bulky, electron-donating ligands form more stable complexes with palladium, reducing the likelihood of dissociation.[10]

  • Add Excess Ligand: Sometimes, adding a small excess of the phosphine ligand can help prevent the catalyst from crashing out.[12]

The Catalytic Cycle: Understanding the "Why"

Troubleshooting is most effective when you understand the underlying mechanism. The Suzuki coupling proceeds via a well-defined catalytic cycle.[13][14] Issues with any of these steps can lead to low yield.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product sub_halide R¹-X (Aryl Halide) sub_halide->OxAdd sub_boron R²-B(OR)₂ (Boronic Acid/Ester) sub_boron->Trans base Base base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

The Substrates
Q4: I suspect my boronic acid is the problem. How can it fail, and what should I do?

Boronic acids, while convenient, are prone to a major side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[15] This consumes your nucleophile and generates a simple arene byproduct, reducing your yield.[11][16]

Causes and Solutions:

  • High Temperature & Strong Base: These conditions can accelerate protodeboronation.[16] If you suspect this is an issue, try lowering the temperature or using a milder base (e.g., switching from K₃PO₄ to K₂CO₃).[16]

  • Water as a Proton Source: Water, often used as a co-solvent, can be the proton source for this side reaction.[16]

  • Unstable Boronic Acids: Some boronic acids, particularly electron-deficient or certain heteroaromatic ones (like 2-pyridine boronic acid), are notoriously unstable.[15][17]

    • Use a Boronic Ester: Pinacol or MIDA boronate esters are significantly more stable than their corresponding boronic acids.[15][18] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[15][19]

Q5: I'm seeing a lot of homocoupling products (R¹-R¹ or R²-R²). Why is this happening?

Homocoupling is another common side reaction that consumes your starting materials.

  • Boronic Acid Homocoupling (R²-R²): This is often caused by the presence of oxygen, which can promote an alternative catalytic cycle. The solution is, again, to ensure a scrupulously inert atmosphere.

  • Aryl Halide Homocoupling (R¹-R¹): This can occur if the transmetalation step is slow relative to other pathways. Ensuring your base is effective and your boronic acid is active is key. In some cases, adding the aryl halide in a slight excess can mitigate this issue.[9]

Q6: My substrates are very sterically hindered. What are the best strategies to make the reaction work?

Steric hindrance poses a significant challenge for both the oxidative addition and reductive elimination steps.[20][21] Standard conditions will almost certainly fail.

  • Switch to a Bulky Ligand: This is the most critical change. Use a Buchwald ligand like XPhos, SPhos, or for extreme cases, AntPhos.[10] These ligands promote the formation of a highly reactive, monoligated palladium species that can accommodate bulky substrates.[10]

  • Increase Temperature: Hindered substrates often require more thermal energy.[10] Don't be afraid to increase the temperature to 100-140 °C, potentially using a higher-boiling solvent like xylenes.[10]

  • Choose the Right Base: Potassium phosphate (K₃PO₄) is often a good choice for hindered couplings.[10]

Reaction Conditions
Q7: How important are the base and solvent? How do I select the best combination?

The base and solvent work in concert and their choice is critical. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[22][23][24]

  • Base Selection: The choice depends on the substrates' sensitivity.

    • Carbonates (K₂CO₃, Cs₂CO₃): Good general-purpose, moderately strong bases. Often used in aqueous/organic solvent mixtures.[24]

    • Phosphates (K₃PO₄): A reliable and often highly effective base, particularly for hindered substrates.[10][24]

    • Fluorides (KF, CsF): Milder options that can be useful if your substrates have base-labile groups like esters.[22][25]

  • Solvent Selection: The solvent must dissolve the organic substrates, the catalyst, and, crucially, have some ability to dissolve the inorganic base.[26]

    • Two-Phase Systems: A mixture of an organic solvent (like Toluene, Dioxane, or THF) with water is very common.[3][27] The water helps dissolve the inorganic base, facilitating its interaction with the boronic acid.[27]

    • Polar Aprotic Solvents: Solvents like DMF or acetonitrile can also be effective, as they can dissolve both the organic components and have better solubility for the inorganic salts.[26][28] The polarity of the solvent can significantly influence reaction rates and even selectivity.[28][29][30]

Base Solvent System(s) Typical Use Case
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂OGeneral purpose, good starting point.[13][24]
K₃PO₄ Toluene, Dioxane, THF (often with H₂O)Challenging or sterically hindered couplings.[8][10]
Cs₂CO₃ Dioxane, THFHighly effective, but more expensive. Good for difficult couplings.[24]
KF / CsF THF, DioxaneFor substrates with base-sensitive functional groups.[22]

Troubleshooting Workflow

When a reaction yields poorly, a systematic approach is more effective than random changes.

Troubleshooting_Flowchart start Low Yield Observed check_reagents Q1: Check Reagent Quality & Inertness (Fresh Catalyst, Boronic Acid, Degassed Solvents) start->check_reagents reagents_ok Problem Solved? check_reagents->reagents_ok optimize_catalyst Q2/Q3: Optimize Catalyst System (Switch to Bulky Ligand, e.g., XPhos/SPhos) reagents_ok->optimize_catalyst No success High Yield Achieved reagents_ok->success Yes catalyst_ok Improved? optimize_catalyst->catalyst_ok optimize_conditions Q7: Screen Base & Solvent (Try K₃PO₄, Toluene/H₂O or Dioxane/H₂O) catalyst_ok->optimize_conditions No catalyst_ok->success Yes conditions_ok Improved? optimize_conditions->conditions_ok check_side_reactions Q4/Q5: Analyze for Side Reactions (Protodeboronation, Homocoupling) conditions_ok->check_side_reactions No conditions_ok->success Yes side_reactions_ok Side Reactions Minimized? check_side_reactions->side_reactions_ok advanced_troubleshooting Advanced Steps (Increase Temp, Use Boronic Ester, Change Halide) side_reactions_ok->advanced_troubleshooting No side_reactions_ok->success Yes end Consult Literature for Specific Substrate advanced_troubleshooting->end

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction

This protocol provides a representative procedure for coupling an aryl bromide with an arylboronic acid and should be adapted for specific substrates.[8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]

  • Establish Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[8]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[8]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).[8]

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Protocol 2: Degassing Solvents ("Sparging")
  • Obtain a long needle or cannula connected to a source of inert gas (argon or nitrogen) with a bubbler to monitor the gas flow.

  • Insert the needle into the solvent, ensuring the tip is below the liquid surface.

  • Provide a second, short needle through the septum as a vent for the displaced air.

  • Bubble the inert gas through the solvent for at least 15-30 minutes. For larger volumes, a longer time is required.

  • Once complete, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas over the solvent.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Protodeboronation.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Pérez-Temprano, M. H., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • PubMed. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?.
  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (2018, August 1). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.

Sources

Technical Support Center: A Scientist's Guide to Minimizing Homocoupling in Cross-Coupling Reactions of 5-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and frustrating challenge in synthetic chemistry: the undesired homocoupling of 5-Bromo-4-methylpyridin-3-ol in cross-coupling reactions. This versatile building block is crucial in many synthetic routes, but its propensity to form a symmetric biaryl dimer can severely impact yields, complicate purification, and stall research progress.

This document moves beyond simple protocols to explain the mechanistic origins of these side reactions, empowering you to make informed decisions to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy

This section addresses the fundamental questions surrounding the homocoupling side reaction.

Q1: What exactly is homocoupling, and why is it a significant issue with this compound?

A1: Homocoupling is an undesired side reaction where two identical molecules of your starting material—in this case, this compound—react with each other to form a symmetrical dimer (4,4'-dimethyl-[5,5'-bipyridine]-3,3'-diol). This is problematic for two primary reasons:

  • Yield Reduction: Every molecule of starting material that forms the homocoupled dimer is a molecule that cannot form your desired cross-coupled product, directly reducing your reaction's yield and efficiency.

  • Purification Complexity: The homocoupled dimer often has a polarity and molecular weight very similar to the desired heterocoupled product. This similarity can make separation by standard techniques like column chromatography exceedingly difficult, leading to contaminated final compounds or significant product loss during purification.

Q2: What is the general mechanism that drives the homocoupling of my aryl bromide?

A2: In palladium-catalyzed reactions, the homocoupling of an aryl halide typically proceeds through a well-understood pathway involving the palladium catalyst. The process begins with the oxidative addition of the aryl bromide (Ar-Br) to the active Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate.[1] From this crucial intermediate, two molecules can undergo a ligand exchange to generate a diarylpalladium(II) species (Ar-Pd(II)-Ar). This species then undergoes reductive elimination to yield the undesired biaryl product (Ar-Ar) and regenerate the Pd(0) catalyst, allowing the detrimental cycle to continue.[1]

cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathway PD0 Pd(0)L_n ArPdX Ar-Pd(II)(L_n)-Br PD0->ArPdX Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)(L_n)-R ArPdX->ArPdNu Transmetalation (R-M) Ar2Pd Ar-Pd(II)(L_n)-Ar ArPdX->Ar2Pd Ligand Exchange (with another Ar-Pd-Br) Product Ar-R ArPdNu->Product Reductive Elimination Dimer Ar-Ar ArPdX2 Ar-Pd(II)(L_n)-Br Ar2Pd->Dimer Reductive Elimination

Caption: Competing catalytic cycles in a cross-coupling reaction.

Q3: Are there other types of homocoupling I should be aware of?

A3: Yes. While the homocoupling of your aryl halide is a major concern, the coupling partner can also homocouple.

  • In Suzuki Reactions: Two molecules of the organoboron reagent (e.g., boronic acid) can couple. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species known to facilitate this side reaction.[2][3][4]

  • In Sonogashira Reactions: Two molecules of the terminal alkyne can couple to form a symmetric 1,3-diyne. This specific type of homocoupling is known as Glaser coupling and is typically catalyzed by the copper(I) co-catalyst in the presence of an oxidant like oxygen.[5][6][7]

Q4: How can I quickly determine if homocoupling is the primary issue in my reaction?

A4: Your first diagnostic tools are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis: Run a co-spotted TLC plate with your starting material, your crude reaction mixture, and, if available, a standard of the desired product. The homocoupled dimer is typically less polar than the starting material but may have a polarity close to your desired product. A new, prominent spot is a strong indicator.

  • LC-MS Analysis: This is the most definitive method. Analyze the crude reaction mixture. Look for a mass peak corresponding to (2 * Mass of this compound) - (2 * Mass of Br) + (2 * Mass of H). This will confirm the presence and relative abundance of the dimer.

Part 2: Troubleshooting Guides for Specific Cross-Coupling Reactions

This section provides detailed, reaction-specific strategies to suppress homocoupling.

Suzuki-Miyaura Coupling

Issue: High levels of the pyridine dimer are observed, competing with the desired biaryl product. This is often accompanied by the homocoupling of the boronic acid partner.

Mechanistic Insight: In Suzuki reactions, homocoupling can arise from two main sources: the aryl bromide (as described in the FAQ) and the boronic acid. The boronic acid homocoupling is particularly sensitive to the presence of oxygen and residual Pd(II) species from the precatalyst.[4][8] The key to success is to ensure the rapid and efficient turnover of the desired catalytic cycle, starving the side reactions of the necessary intermediates.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation (R-B(OH)₂, Base) Aryl_Dimer Ar-Ar (Aryl Halide Dimer) OA_Complex->Aryl_Dimer Dimerization Pathway Product Ar-R TM_Complex->Product Reductive Elimination O2 O₂ O2->Pd0 Oxidation PdII_precatalyst->OA_Complex In-situ Reduction (can be slow) Boronic_Dimer R-R (Boronic Acid Dimer) PdII_precatalyst->Boronic_Dimer Promotes Homocoupling

Caption: Suzuki coupling pathways showing points of byproduct formation.

Troubleshooting & Optimization Table: Suzuki Coupling

Possible CauseRecommended SolutionScientific Rationale
Oxygen Contamination Rigorously degas all solvents and reagents. A subsurface sparge with nitrogen or argon for 15-30 minutes is highly effective.[2][3] Maintain a positive pressure of inert gas throughout the reaction.Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.[4] Excluding O₂ is critical to maintaining the active catalytic species.[3]
Pd(II) Precatalyst Use a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[8] If using a Pd(II) source (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate to the reaction mixture.[2][3]In-situ reduction of Pd(II) to Pd(0) can be slow or incomplete, leaving residual Pd(II) to catalyze homocoupling.[4] A direct Pd(0) source or an added reductant ensures a higher concentration of the active catalyst from the start.
Inappropriate Ligand Use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[8][9]These ligands accelerate the rate-limiting reductive elimination step to form the desired Ar-R product.[10] By speeding up the productive cycle, they kinetically disfavor the slower side reactions that lead to homocoupling.
Ineffective Base / Slow Transmetalation Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.Transmetalation requires an activated 'ate' complex of the boronic acid. A stronger base can facilitate this step, keeping the catalytic cycle moving forward and preventing the Ar-Pd-Br intermediate from lingering and entering dimerization pathways.[8]

Optimized Protocol: Suzuki Coupling of this compound

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the ligand (e.g., SPhos, 2-4 mol %) and the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %).

  • Add previously degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the optimized temperature (typically 80-100 °C) and monitor by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Proceed with aqueous workup and purification.

Sonogashira Coupling

Issue: The primary byproduct is the symmetric diyne from the alkyne partner (Glaser coupling), which can be difficult to separate from the desired alkynylated pyridine.

Mechanistic Insight: The Sonogashira reaction employs a dual catalytic system. While palladium drives the C-C cross-coupling, a copper(I) co-catalyst is typically used to facilitate the transmetalation step.[11] However, this same copper catalyst, in the presence of oxygen, is highly efficient at catalyzing the oxidative homocoupling of the terminal alkyne.[5][7] The strategy here is to control the copper's reactivity or eliminate it entirely.

Sonogashira_Cycles cluster_Pd Palladium Cycle (Desired) cluster_Cu Copper Cycle cluster_Glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addn. ArPdAlkyne Ar-Pd(II)L₂(C≡CR) Product Ar-C≡CR ArPdAlkyne->Product Reductive Elim. AlkyneH R-C≡C-H CuAlkyne Cu(I)-C≡CR AlkyneH->CuAlkyne Base CuAlkyne->ArPdAlkyne Transmetalation Diyne R-C≡C-C≡C-R CuAlkyne->Diyne Dimerization O2 O₂ O2->CuAlkyne Oxidation

Caption: Sonogashira reaction showing the competing Glaser coupling pathway.

Troubleshooting & Optimization Table: Sonogashira Coupling

Possible CauseRecommended SolutionScientific Rationale
Oxygen Presence Rigorously degas solvents and use an inert atmosphere.[7] Some protocols report success using a reducing atmosphere of N₂/H₂ (95:5).[7]Oxygen is the terminal oxidant required for the copper-catalyzed Glaser homocoupling of the alkyne.[5][12] Its strict exclusion is the most effective way to prevent this side reaction.
High Copper Loading / Activity Reduce the Cu(I) loading to the minimum required (e.g., 0.5-1 mol %). Alternatively, perform the reaction under "copper-free" conditions, which often require a more reactive ligand/palladium system or a different base (e.g., TBAF).[11]While copper accelerates the desired reaction, it is also the primary catalyst for the undesired homocoupling.[7] Minimizing its concentration or removing it shifts the balance away from the Glaser pathway.
Base Choice Use a liquid amine base (e.g., Et₃N, DIPEA) that can also serve as a solvent. Ensure it is high purity and rigorously deoxygenated.The amine base is crucial for forming the copper acetylide intermediate. Using it as a solvent ensures a high concentration, which can favor the desired reaction kinetics.

Optimized Protocol: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (2-5 mol %), and a suitable base such as Cs₂CO₃ or K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the terminal alkyne (1.1-1.3 equiv) followed by degassed solvent (e.g., DMF or NMP).

  • Heat the reaction to 60-90 °C and monitor by LC-MS.

  • Upon completion, cool, dilute with an appropriate organic solvent, and proceed with workup and purification.

Buchwald-Hartwig Amination

Issue: Low yields of the desired N-arylated product, with significant amounts of the pyridine dimer and hydrodehalogenated starting material (4-methylpyridin-3-ol).

Mechanistic Insight: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[13][14] Low yields and dimer formation often indicate that the final reductive elimination step is slow compared to competing side reactions. The Ar-Pd(II)-Amine intermediate must be prompted to reductively eliminate efficiently. Failure to do so can allow the Ar-Pd(II) moiety to enter other pathways, including homocoupling. The choice of ligand is paramount in controlling this outcome.[10][15]

Buchwald_Hartwig Pd0 Pd(0)L OA_Complex Ar-Pd(II)L(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex + HNR¹R² Dimer Ar-Ar OA_Complex->Dimer Dimerization Pathway Amido_Complex Ar-Pd(II)L(NR¹R²) Amine_Complex->Amido_Complex - H-Base⁺ Product Ar-NR¹R² Amido_Complex->Product Reductive Elimination (Key Step!) Hydrodehalogenation Ar-H Amido_Complex->Hydrodehalogenation β-Hydride Elim. (if possible)

Caption: Buchwald-Hartwig cycle and potential off-cycle reactions.

Troubleshooting & Optimization Table: Buchwald-Hartwig Amination

Possible CauseRecommended SolutionScientific Rationale
Suboptimal Ligand Employ modern, sterically demanding, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[10]These ligands are specifically designed to promote the crucial C-N reductive elimination step. Their bulkiness creates a coordinatively unsaturated metal center that is primed for the final bond formation, outcompeting decomposition and dimerization pathways.[10]
Incorrect Base Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. The choice can be critical and substrate-dependent.A strong base is required to deprotonate the coordinated amine to form the palladium-amido complex, which is the direct precursor to reductive elimination.[13] Incomplete deprotonation stalls the catalytic cycle.
High Temperature / Long Reaction Time Optimize the temperature. While heat is often required, excessively high temperatures can lead to catalyst decomposition and side reactions. Monitor the reaction closely and stop it once the starting material is consumed.Thermal stability of the catalytic intermediates is finite. Prolonged heating can degrade the catalyst or intermediates, opening pathways for hydrodehalogenation and other undesired processes.

Optimized Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add a dry vial with a stir bar the Pd precatalyst (e.g., G3-XPhos, 1-3 mol %), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add degassed, anhydrous solvent (e.g., toluene or THF) via syringe.

  • Seal the vial and heat to the optimized temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool, quench carefully with saturated aqueous ammonium chloride, and proceed with extraction and purification.

Part 3: Purification Strategies

Challenge: The homocoupled dimer (4,4'-dimethyl-[5,5'-bipyridine]-3,3'-diol) is proving very difficult to separate from my desired product by silica gel chromatography.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems. Try switching from standard ethyl acetate/hexanes to dichloromethane/methanol or using additives like triethylamine (1%) to deactivate the silica for basic compounds.

    • Gradient: Use a very shallow elution gradient to maximize separation between closely running spots.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water/hexanes) to find conditions where the desired product crystallizes out, leaving the dimer and other impurities in the mother liquor.

  • Acid/Base Extraction: The phenolic hydroxyl groups on both your product and the dimer offer a handle for manipulation. You may be able to exploit subtle pKa differences. A careful, fractional pH adjustment during an aqueous workup could potentially separate the two compounds, although this can be challenging.

  • Derivatization: As a last resort, consider derivatizing the crude mixture. For example, protecting the hydroxyl group (e.g., as a silyl ether or methyl ether) will change the polarity of both the product and the dimer. The resulting derivatized compounds may have different chromatographic properties, allowing for easier separation. The protecting group can then be removed in a subsequent step.

References

  • Organic Reactions Wiki. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Zeng, M., Du, Y., Shao, L., Qi, C., & Zhang, X. M. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry.
  • Zeng, M., et al. (2010). Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. PubMed.
  • Request PDF. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate.
  • Request PDF. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • ResearchGate. (n.d.). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids.
  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry.
  • Sindhu, K., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances.
  • ResearchGate. (n.d.). Facile Palladium-Catalyzed Homocoupling of Aryl Halides Using 1,4-Butanediol as Solvent, Reductant and O,O-Ligand.
  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • PubMed. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.
  • Wikipedia. (n.d.). Glaser coupling.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Homocouplings of aryl halides in water. Reaction conditions.
  • ACS Publications. (2015). Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums.
  • ResearchGate. (n.d.). Request PDF: ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • ResearchGate. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.
  • Wikipedia. (n.d.). Ullmann reaction.
  • National Institutes of Health. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ACS Publications. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

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Technical Support Center: Strategies to Mitigate Protodeboronation in Suzuki-Miyaura Couplings of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the prevalent and often frustrating side reaction of protodeboronation. Our focus is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic outcomes.

Introduction: The Challenge of Pyridine Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. However, when working with heteroaromatic systems like pyridines, the reaction is frequently plagued by an undesired side reaction known as protodeboronation. This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, consuming the valuable boron reagent and generating a simple pyridine byproduct that complicates purification and reduces the yield of the desired coupled product.[1][2][3]

Pyridineboronic acids, and particularly 2-pyridineboronic acid, are notoriously unstable and highly susceptible to this decomposition pathway.[1][2][4] This guide will delve into the mechanisms behind this instability and provide a series of actionable strategies to suppress protodeboronation and maximize the yield of your target biaryl compound.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it such a problem with pyridineboronic acids?

A1: Protodeboronation is a chemical reaction where the C-B bond of an organoboron reagent, such as a pyridineboronic acid, is cleaved and replaced by a C-H bond.[1][2] This reaction consumes your nucleophilic coupling partner, leading to lower yields of the desired product and the formation of a protonated pyridine byproduct, which can be difficult to separate from the product.[1] Pyridineboronic acids are especially prone to this due to the influence of the basic nitrogen atom in the ring.[1][5]

Q2: I've heard that 2-pyridineboronic acid is particularly unstable. What is the mechanism behind this?

A2: Unlike many arylboronic acids that undergo protodeboronation fastest at high pH, 2-pyridineboronic acid has a unique decomposition mechanism.[1][2] At or near neutral pH, it can form a zwitterionic intermediate. This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine.[1][2] Counterintuitively, adding either acid or base can shift the equilibrium away from this highly reactive zwitterionic species, thereby slowing the rate of protodeboronation.[1][2]

Q3: What are the key reaction parameters I should focus on to minimize protodeboronation?

A3: Several factors in your reaction setup can significantly influence the rate of protodeboronation:

  • Boron Reagent Stability: The choice of the organoboron species is the most critical factor. Using stabilized forms of the boronic acid is paramount.

  • Base Selection: The strength and type of base can either promote or suppress the side reaction.[1][6]

  • Catalyst System: The choice of palladium source and, crucially, the phosphine ligand, dictates the kinetics of the desired coupling versus the undesired protodeboronation.[3][7][8]

  • Solvent and Water Content: The solvent system, particularly the presence of a proton source like water, directly impacts the rate of protodeboronation.[6][9]

  • Temperature: Higher temperatures generally accelerate protodeboronation.[6]

Q4: I am using a pyridineboronic acid pinacol ester and still see significant protodeboronation. What should I do?

A4: While pinacol esters are more stable than the free boronic acids, they can still undergo protodeboronation.[4][10] If you are still observing this side reaction, your primary goal should be to accelerate the rate of the desired Suzuki coupling so that it outpaces the decomposition. This can be achieved by:

  • Switching to a more active catalyst system: Employing modern, bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) can dramatically increase the rate of cross-coupling.[1][11]

  • Optimizing the base and solvent: Even with an ester, the choice of base matters. Consider milder bases like K₃PO₄ or CsF.[1][6]

  • Using a more stable boron derivative: If possible, switching to an N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy.[1][2][6] These are exceptionally stable and participate in the reaction via a "slow release" of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][2]

Troubleshooting Guide: A Decision-Making Workflow

When faced with significant protodeboronation, a systematic approach to troubleshooting is essential. The following workflow and decision tree are designed to guide your optimization process.

The Competing Pathways

The core of the problem lies in the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway. Your goal is to tip the kinetic balance in favor of product formation.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway Reactants Pyridineboronic Acid (or Ester) + Aryl Halide + Pd(0) Catalyst + Base Coupling Suzuki-Miyaura Coupling Reactants->Coupling Faster Kinetics (Goal) Protodeboronation Protodeboronation Reactants->Protodeboronation Slower Kinetics Product Cross-Coupling Product (Py-Ar) Coupling->Product Byproduct Protodeboronated Pyridine (Py-H) Protodeboronation->Byproduct Troubleshooting_Tree Start High Protodeboronation Observed? CheckBoron Is the Boron Reagent a free Boronic Acid? Start->CheckBoron SwitchToEster ACTION: Switch to a more stable derivative: 1. MIDA Boronate (Best) 2. Organotrifluoroborate 3. Pinacol Ester CheckBoron->SwitchToEster Yes OptimizeConditions Reagent is already an Ester/Stable Derivative. Focus on Reaction Kinetics. CheckBoron->OptimizeConditions No CheckBase Is the Base strong (e.g., NaOH, KOH)? OptimizeConditions->CheckBase SwitchBase ACTION: Use a weaker base: K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF CheckBase->SwitchBase Yes CheckCatalyst Is the catalyst/ligand system highly active? CheckBase->CheckCatalyst No SwitchBase->CheckCatalyst SwitchCatalyst ACTION: Use a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos, SPhos, XPhos) with a suitable Pd source (e.g., Pd₂(dba)₃). CheckCatalyst->SwitchCatalyst No CheckTemp Is the reaction temperature high (> 80 °C)? CheckCatalyst->CheckTemp Yes SwitchCatalyst->CheckTemp LowerTemp ACTION: Lower the temperature. (e.g., RT to 60 °C) CheckTemp->LowerTemp Yes FinalCheck Problem Persists CheckTemp->FinalCheck No LowerTemp->FinalCheck

Caption: A decision tree for troubleshooting protodeboronation.

Parameter Optimization Summary

The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table summarizes qualitative trends and the relative impact of various parameters on minimizing this side reaction.

ParameterCondition Promoting ProtodeboronationRecommended Change for MitigationRationale for ChangeRelative Impact
Boron Reagent Boronic AcidMIDA Boronate or OrganotrifluoroborateIncreases stability and allows for "slow release" of the active nucleophile. [1][2]Very High
Base Strong Base (e.g., NaOH, KOH)Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways. [1][6][12]High
Catalyst Ligand Standard Ligand (e.g., PPh₃)Bulky Dialkylbiaryl Phosphines (e.g., RuPhos, XPhos)Accelerates the desired C-C coupling to outcompete protodeboronation. [1][3]High
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous Solvent (e.g., Dioxane, Toluene)Removes the primary proton source for the side reaction. [6][9]Medium
Temperature High (e.g., 80-100 °C)Room Temperature to 60 °CSlows the kinetics of the decomposition pathway. [6]Medium

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of a Pyridine-MIDA Boronate to Minimize Protodeboronation

This protocol is designed as a starting point for challenging couplings where protodeboronation is a major concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: In-situ Protection of a Boronic Acid with Diethanolamine

If a MIDA boronate is unavailable, this procedure can be used to create a more stable diethanolamine adduct, which can sometimes be used directly in protic solvents. [13]

  • Dissolution: In a vial with a stir bar, dissolve the pyridineboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the new solid crashes out. [13]4. Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in your Suzuki coupling reaction.

References

  • Technical Support Center: Protodeboronation in Suzuki Reactions. (2025). Benchchem.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965-977. [Link]
  • Alternative reagents to 2-Fluoropyridine-3-boronic acid for pyridine synthesis. (2025). Benchchem.
  • Protodeboronation. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
  • Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(50), 22394-22405. [Link]
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12938-12941. [Link]
  • Das, A., Ge, Y., & Carrow, B. P. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13819-13828. [Link]
  • Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid. (2025). Benchchem.
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
  • Tlili, A., & Gouverneur, V. (2017). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 23(42), 10033-10037. [Link]
  • Das, A., Ge, Y., & Carrow, B. P. (2021).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (2025). Benchchem.
  • Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. (2025). Benchchem.
  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. [Link]
  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. [Link]
  • Leonori, D., & Aggarwal, V. K. (2015). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 137(28), 8963-8966. [Link]
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
  • Das, A., Ge, Y., & Carrow, B. P. (2021).
  • Anderson, J. C., & Namli, H. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(14), 5671-5674. [Link]

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Technical Support Center: Catalyst Deactivation with Pyridine-Containing Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using pyridine-containing substrates. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate this common yet complex issue. My aim is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction: The Pyridine Problem in Catalysis

Pyridine and its derivatives are ubiquitous structural motifs in pharmaceuticals and fine chemicals. However, their presence in a reaction mixture often leads to significant challenges in catalytic processes, most notably the deactivation of the catalyst. The lone pair of electrons on the pyridine nitrogen atom is a potent Lewis base, readily coordinating to and poisoning catalytically active metal centers or acid sites.[1][2][3][4] This strong interaction can halt or significantly slow down desired chemical transformations, leading to incomplete reactions, low yields, and altered selectivity.[2][4]

This guide will address the common issues encountered, provide systematic troubleshooting workflows, and offer strategies to mitigate or even leverage the effects of pyridine in your catalytic reactions.

Mechanism of Catalyst Deactivation by Pyridine

The primary mechanism of catalyst deactivation by pyridine-containing substrates is poisoning . This occurs through the strong adsorption of the pyridine nitrogen's lone pair of electrons onto the active sites of the catalyst.[2] This blocks the active sites, preventing the substrate from accessing them and participating in the catalytic cycle.

The following diagram illustrates the fundamental mechanism of catalyst poisoning by pyridine on a generic metal surface.

cluster_0 Catalyst Surface active_site Active Metal Site (e.g., Pd, Pt, Rh) product Desired Product active_site->product Catalytic Conversion poisoned_site Poisoned Site reactant Reactant Molecule pyridine Pyridine Substrate pyridine->poisoned_site Strong Coordination (Lone Pair Donation) reactant->active_site Normal Adsorption start Reaction Sluggish/Stalled check_poisoning Hypothesis: Pyridine Poisoning start->check_poisoning control_exp Run Control Experiment: Substrate without Pyridine check_poisoning->control_exp confirm_poisoning Poisoning Confirmed control_exp->confirm_poisoning Reaction Proceeds Normally no_poisoning Poisoning Not the Issue control_exp->no_poisoning Reaction Still Fails mitigation Implement Mitigation Strategy confirm_poisoning->mitigation other_issues Investigate Other Factors: - Catalyst Quality - Reagent Purity - Reaction Conditions no_poisoning->other_issues

Caption: Troubleshooting workflow for suspected pyridine poisoning.

  • Acidic Additives: The most common and effective solution is to add a stoichiometric amount of an acid (e.g., HCl, H₂SO₄, or acetic acid). [5]The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst. [5][6]

  • Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading can sometimes compensate for the poisoned active sites. [4]This should be considered a last resort due to cost and potential for side reactions.

  • Change Catalyst Type: Some catalysts are more resistant to pyridine poisoning than others. For example, in certain C-H functionalization reactions, using a Pd(0) precursor like Pd₂(dba)₃ can be more effective than Pd(II) sources, as the active catalytic species may be generated on-site before significant poisoning can occur. [1]Rhodium-based catalysts are also known to be effective for the hydrogenation of pyridines. [7][8]

  • Modify Reaction Conditions: Employing milder reaction conditions, such as lower temperatures, can sometimes disfavor the strong coordination of pyridine to the catalyst, allowing the desired reaction to proceed.

Issue 2: My reaction shows poor or unexpected selectivity.

Question: I'm trying to selectively reduce a functional group (e.g., a nitro group or an alkene) in a molecule that also contains a pyridine ring, but I'm observing reduction of the pyridine ring as well. How can I improve selectivity?

Answer: Catalyst poisoning can, paradoxically, be exploited to achieve higher selectivity. In your case, the issue is not poisoning in the traditional sense of activity loss, but rather a lack of differentiation between reducible functional groups. However, the principles of pyridine-catalyst interaction can be leveraged to your advantage.

  • Controlled Poisoning: In some cases, pyridine can be intentionally added as a catalyst "poison" to modulate the activity of highly reactive catalysts like Pd/C. This can allow for the selective hydrogenation of more labile functional groups while leaving others, like O-benzyl protecting groups, intact. [9]* Acidic Additives: As with overcoming catalyst deactivation, adding an acid to protonate the pyridine nitrogen can prevent its coordination to the catalyst, which may be promoting the unwanted ring hydrogenation. [5]* Catalyst Choice: The choice of catalyst is crucial for selectivity. For instance, Pd/C is often a good choice for nitro group reductions in the presence of a pyridine ring. [5]For the hydrogenation of the pyridine ring itself, rhodium and ruthenium-based catalysts are particularly effective. [5][7] The following decision tree can guide your selection of a mitigation strategy:

start Catalyst Deactivation Issue with Pyridine Substrate q1 Primary Issue? start->q1 a1 Complete Deactivation/ Slow Reaction q1->a1 Activity Loss a2 Poor Selectivity/ Unwanted Side Reactions q1->a2 Selectivity q2 Goal? a3 Prevent Ring Hydrogenation q2->a3 Selectivity FOR other groups a4 Promote Ring Hydrogenation q2->a4 Selectivity FOR pyridine ring s1 Strategy: - Add Stoichiometric Acid - Increase Catalyst Loading - Switch to Resistant Catalyst (e.g., Pd(0), Rh) a1->s1 a2->q2 s2 Strategy: - Use Controlled Poison (add pyridine) - Milder Conditions - Selective Catalyst (e.g., Pd/C for NO2 reduction) a3->s2 s3 Strategy: - Rh or Ru Catalyst - Acidic Conditions - Higher T/P a4->s3

Caption: Decision tree for selecting a mitigation strategy.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are most susceptible to pyridine poisoning? A1: Precious metal catalysts such as palladium (e.g., Pd/C), platinum (e.g., PtO₂), and rhodium (e.g., Rh/C) are highly susceptible to poisoning by pyridine and its derivatives. [4]Nickel catalysts, like Raney Nickel, can also be deactivated. [4]Additionally, solid acid catalysts like zeolites can have their acidic sites blocked by pyridine adsorption. [10][11][12] Q2: Can I regenerate a pyridine-poisoned catalyst? A2: Regeneration of a poisoned catalyst is sometimes possible, but its success depends on the nature of the catalyst and the strength of the poison-catalyst bond. For some metal catalysts, a chemical wash with a mild acidic solution might help remove the adsorbed pyridine. [13]For catalysts deactivated by coking, which can be a secondary effect in some high-temperature reactions, controlled oxidation (calcination) can burn off the carbonaceous deposits. [13][14][15]However, in many cases of strong chemisorption, the poisoning is irreversible, and replacing the catalyst is the only option. [4] Q3: Are there any "pyridine-tolerant" catalysts? A3: While no catalyst is completely immune, some have shown higher tolerance. As mentioned, using Pd(0) precursors can be a successful strategy in C-H activation. [1]Recent research has also focused on designing catalysts with sterically hindered active sites that can prevent the bulky pyridine molecule from coordinating while allowing smaller reactants to access the site. [16] Q4: How does the structure of the pyridine-containing substrate affect catalyst deactivation? A4: The electronic and steric properties of the pyridine ring can influence the extent of catalyst poisoning. Electron-donating groups on the pyridine ring can increase the basicity of the nitrogen, leading to stronger coordination and more severe poisoning. Conversely, electron-withdrawing groups can decrease basicity and lessen the poisoning effect. [17]Steric hindrance around the nitrogen atom can also reduce its ability to coordinate to the active site.

Experimental Protocol: Test Reaction for Diagnosing Pyridine Poisoning in a Hydrogenation Reaction

This protocol describes a simple experiment to determine if a pyridine-containing substrate is poisoning your hydrogenation catalyst.

Objective: To confirm that the loss of catalytic activity is due to the presence of a pyridine moiety in the substrate.

Materials:

  • Substrate containing a pyridine ring and a reducible functional group (e.g., an alkene or nitro group).

  • An analogous substrate without the pyridine ring but with the same reducible functional group (control substrate).

  • Hydrogenation catalyst (e.g., 10% Pd/C).

  • Appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Hydrogen source (balloon or Parr hydrogenator).

  • Reaction vessel.

  • Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, or NMR).

Procedure:

  • Reaction with Pyridine-Containing Substrate: a. In a reaction vessel, dissolve the pyridine-containing substrate (1.0 mmol) in the chosen solvent (10 mL). b. Add the hydrogenation catalyst (e.g., 5-10 mol%). c. Purge the vessel with hydrogen and maintain a hydrogen atmosphere (e.g., balloon pressure). d. Stir the reaction at room temperature and monitor its progress over time using your chosen analytical method. e. Record the time to completion or the conversion after a set period (e.g., 4 hours).

  • Control Reaction: a. In an identical reaction vessel, dissolve the control substrate (without the pyridine ring) (1.0 mmol) in the same solvent (10 mL). b. Add the same amount of the same hydrogenation catalyst from the same batch. c. Subject the reaction to the same conditions (hydrogen pressure, temperature, stirring rate). d. Monitor the reaction progress in the same manner as the first reaction. e. Record the time to completion.

Interpretation of Results:

  • Poisoning Confirmed: If the control reaction proceeds to completion significantly faster than the reaction with the pyridine-containing substrate, it is a strong indication of catalyst poisoning by the pyridine moiety.

  • Poisoning Not the Primary Issue: If both reactions are sluggish or fail to go to completion, the problem may lie with the catalyst quality, solvent, hydrogen delivery, or other experimental parameters.

Data Summary: Relative Hydrogenation Rates

The following table provides a conceptual summary of expected results from the diagnostic test reaction, illustrating the impact of pyridine poisoning.

SubstrateCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Conclusion
4-Vinylpyridine5% Pd/C4< 10%Severe Poisoning
Styrene (Control)5% Pd/C1> 99%Normal Activity
4-Nitropyridine10% Pd/C6~ 40%Partial Poisoning
Nitrobenzene (Control)10% Pd/C1.5> 99%Normal Activity

References

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
  • Study on Catalyst Deactivation Kinetics of Pyridine Chlorin
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
  • Study on catalyst deactivation kinetics of pyridine chlorination.
  • Hydrogenation of pyridine compared to other heteroarom
  • Plausible elementary reaction sequence for catalytic pyridine...
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis. Benchchem.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
  • Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Str
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
  • Heterogeneous Catalyst Deactivation and Regener
  • Poisoning and deactivation of palladium catalysts.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Gener
  • Pyridine-Stabilized Fast-Initiating Ruthenium Monothiolate Catalysts for Z-Selective Olefin Met
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)
  • Catalysts Deactivation, Poisoning and Regener
  • (PDF) Catalyst Deactivation, Poisoning and Regeneration.
  • Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline
  • Adsorption Structure and Energy of Pyridine Confined inside Zeolite Pores. 物理化学学报.
  • FTIR spectra of pyridine adsorption for H-BEA zeolites with various Si/Al ratio.
  • Catalyst Deactivation, Poisoning and Regener
  • Pyridine adsorption on zeolite?
  • Pyridine adsorption FT-IR spectra of Sn-containing catalysts with...
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC - PubMed Central.

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Technical Support Center: 5-Bromo-4-methylpyridin-3-ol Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for addressing solubility challenges with 5-Bromo-4-methylpyridin-3-ol. This document moves from foundational concepts to advanced troubleshooting workflows, ensuring you can identify and solve solubility issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the predicted solubility characteristics of this compound based on its structure?

A1: The solubility of this compound is governed by the interplay of its different functional groups. Its chemical structure (C₆H₆BrNO) contains both polar and non-polar features, leading to complex solubility behavior.[1]

  • Polar Features: The hydroxyl (-OH) group and the pyridine nitrogen atom are polar and capable of hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These features suggest an affinity for polar solvents, particularly those that are protic (e.g., alcohols).[2]

  • Non-Polar Features: The aromatic pyridine ring, the methyl (-CH₃) group, and the bromine (-Br) atom contribute to the molecule's non-polar, lipophilic character. This suggests some solubility in less polar organic solvents.

This dual nature means the compound is unlikely to be highly soluble in extremely non-polar solvents (like hexane) or, potentially, in highly polar solvents like water without pH adjustment. Its ideal solvents are often those with intermediate polarity or a combination of polar and non-polar characteristics.

Q2: My compound is not dissolving in my chosen solvent. What is the most likely reason?

A2: The most common reason for poor solubility is a mismatch between the polarity of the solute (this compound) and the solvent.[3] The guiding principle is "like dissolves like," which means that substances with similar polarities tend to be soluble in one another. If your compound is not dissolving, your solvent is likely too polar or too non-polar. Use the troubleshooting workflow below to diagnose the issue.

G cluster_start Initial Observation cluster_analysis Analysis cluster_pathways Troubleshooting Pathways cluster_solutions Solutions start Compound is insoluble in chosen solvent q1 What is the solvent's polarity class? start->q1 protic Polar Protic (e.g., Methanol, Ethanol) q1->protic Protic aprotic Polar Aprotic (e.g., DMSO, Acetone) q1->aprotic Aprotic nonpolar Non-Polar (e.g., Toluene, Hexane) q1->nonpolar Non-Polar sol_protic Try a less polar protic solvent (e.g., Isopropanol) or a polar aprotic solvent. protic->sol_protic sol_aprotic Try a co-solvent mixture (e.g., DCM/Methanol) or gentle heating. aprotic->sol_aprotic sol_nonpolar Increase polarity. Try Dichloromethane (DCM) or Ethyl Acetate. nonpolar->sol_nonpolar

Caption: Initial troubleshooting workflow for insolubility.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat. Therefore, increasing the temperature will typically increase both the rate of dissolution and the overall solubility.[4] If you are experiencing poor solubility, gentle heating of the mixture with stirring can be an effective strategy. However, be cautious:

  • Thermal Stability: It is crucial to ensure the compound is stable at elevated temperatures in the chosen solvent. Run a small-scale test and check for color changes or the appearance of new spots by TLC or LC-MS, which could indicate degradation.[5]

  • Supersaturation: If a solution is saturated at a high temperature and then cooled, the compound may precipitate out. This can be useful for crystallization but problematic if you need it to remain in solution at room temperature.

Q4: Can residual water or pH changes in my organic solvent affect solubility?

A4: Yes, this is a critical and often overlooked factor for this compound. Due to its pyridinol structure, the compound is amphoteric:

  • The pyridine nitrogen is weakly basic and can be protonated by trace acids to form a pyridinium salt.

  • The hydroxyl group is weakly acidic and can be deprotonated by trace bases to form a phenoxide-like anion.

Both of these ionized forms are significantly more polar than the neutral molecule and thus dramatically more soluble in polar solvents.[6][7] Even in organic solvents, trace amounts of acidic or basic impurities on glassware or absorbed atmospheric water can alter the local pH and impact solubility.[8] If you observe inconsistent solubility, consider using high-purity, dry solvents.

Q5: How can I visually confirm if my compound is truly dissolved or just a fine suspension?

A5: A true solution should be completely clear and transparent. If the liquid appears cloudy, hazy, or contains visible particles, the compound is not fully dissolved. For a more rigorous check, you can use the Tyndall Effect : shine a laser pointer through the vial in a dark room. If the path of the laser beam is visible within the liquid, it indicates the presence of suspended, undissolved particles (a colloid), meaning it is not a true solution.[3]

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides structured workflows for common experimental scenarios.

Scenario 1: You are starting a new project and need to find a suitable solvent.

The most efficient method is a systematic, small-scale solvent screening. This approach minimizes waste of your compound while providing a broad overview of its solubility profile.

G start Start: Select Solvents step1 Weigh ~2-5 mg of compound into separate vials start->step1 step2 Add 100 µL of first solvent step1->step2 check1 Completely Dissolved? step2->check1 step3 Add solvent in 100 µL increments (up to 1 mL total) check1->step3 No end_soluble Result: Soluble check1->end_soluble Yes check2 Completely Dissolved? step3->check2 step4 Gently warm (40-50°C) & sonicate check2->step4 No check2->end_soluble Yes check3 Completely Dissolved? step4->check3 check3->end_soluble Yes end_insoluble Result: Poorly Soluble / Insoluble check3->end_insoluble No

Caption: Systematic workflow for small-scale solvent screening.

To guide your solvent selection, use the following table which organizes common lab solvents by polarity.[2][9][10] Start by choosing one or two solvents from each class.

Table 1: Common Organic Solvents for Screening

Solvent Class Solvent Name Dielectric Constant (ε)[11] Notes
Non-Polar n-Hexane 1.9 Unlikely to be effective, but good as a negative control.
Toluene 2.4 May show slight solubility due to aromatic ring.
Low Polarity Diethyl Ether 4.3
Dichloromethane (DCM) 9.1 Often a good starting point for moderately polar compounds.
Polar Aprotic Ethyl Acetate 6.0
Tetrahydrofuran (THF) 7.5
Acetone 21
Acetonitrile (ACN) 37.5
Dimethylformamide (DMF) 38 High boiling point, can be difficult to remove.
Dimethyl sulfoxide (DMSO) 47 "Universal" organic solvent, but very high boiling.
Polar Protic Isopropanol (IPA) 18
Ethanol (EtOH) 24 Likely to be a good solvent due to H-bonding.

| | Methanol (MeOH) | 33 | Often one of the best solvents for this class of compound. |

Scenario 2: Your compound precipitates out of solution after initially dissolving.

This common issue usually points to either supersaturation or instability.

  • Diagnose the Cause:

    • Test for Supersaturation: Gently warm the solution. If the precipitate redissolves and then reappears upon cooling, the issue is supersaturation. You exceeded the compound's equilibrium solubility at room temperature.[12]

    • Test for Instability: If the precipitate does not redissolve upon heating, or if the solution has changed color, the compound may have degraded or reacted with the solvent.[5] Analyze the precipitate and supernatant by HPLC or LC-MS and compare it to your starting material to confirm.

  • Implement a Solution:

    • For Supersaturation: You must either use a larger volume of solvent, maintain a higher temperature, or find a better solvent system. A co-solvent system (see Scenario 3) is often an excellent solution.

    • For Instability: You must change the solvent to one in which the compound is stable. If the degradation is caused by light, use an amber vial. If it is caused by air, handle the solution under an inert atmosphere (Nitrogen or Argon).

Scenario 3: You need to achieve a high concentration but are limited by solubility.

When a single solvent is insufficient, advanced techniques can be employed.

  • Co-Solvency: This is a powerful technique where you use a mixture of two or more miscible solvents to fine-tune the polarity of the medium.[13] For this compound, which has mixed polarity, a co-solvent system can be very effective.

    • Common Mixtures:

      • Dichloromethane / Methanol: A non-polar/polar protic mix. Start with 9:1 DCM:MeOH and gradually increase the methanol content.

      • Toluene / Ethanol: An aromatic/polar protic mix.

      • THF / Water: A polar aprotic/polar protic mix, useful if some water is tolerated in your experiment.

  • pH Modification: If your experimental conditions allow, and you are using a polar protic solvent (like ethanol), you can dramatically increase solubility by adding a trace amount of acid or base.[14]

    • Acidification: Adding one drop of concentrated HCl to 10 mL of an ethanolic suspension can protonate the pyridine nitrogen, often leading to complete dissolution.

    • Basification: Adding one drop of 1M NaOH to an ethanolic suspension can deprotonate the hydroxyl group, which can also significantly improve solubility.

    • Caution: This technique changes the chemical nature of your compound (forms a salt) and should only be used if it will not interfere with subsequent reactions or assays.

Part 3: Detailed Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place 2-5 mg of this compound into several 1-dram glass vials.

  • Initial Solvent Addition: Add 100 µL of a chosen solvent to the first vial. Vortex for 30 seconds.

  • Observation 1: Record whether the solid has completely dissolved. If so, the compound is highly soluble in this solvent.

  • Incremental Addition: If not fully dissolved, add the solvent in 100 µL increments, vortexing for 30 seconds after each addition, up to a total volume of 1 mL. Record the volume at which the solid dissolves completely.

  • Thermal/Mechanical Energy: If the solid remains after 1 mL of solvent has been added, gently warm the vial to ~40°C in a water bath and/or place it in an ultrasonic bath for 5 minutes.

  • Observation 2: Record any changes. If the compound dissolves, note that its solubility is enhanced by heat/sonication.

  • Repeat: Repeat steps 2-6 for each selected solvent.

Protocol 2: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol determines the quantitative, thermodynamic solubility of the compound.[12]

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial (e.g., 20 mg in 2 mL). An excess of solid must remain visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) on a shaker or stirring plate for 24-48 hours. This ensures the solution reaches equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle. Alternatively, centrifuge the vial to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be careful not to disturb the solid at the bottom.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent) into a clean vial. This removes any remaining microscopic particles.[3]

  • Analysis: Prepare a standard curve of the compound with a known concentration range. Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[3] The measured concentration is the equilibrium solubility.

References

  • Vertex AI Search. (n.d.). Polarity of Solvents.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • uHPLCs. (2022). Comparison of the polarity of organic solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
  • The Periodic Table. (n.d.). Examples of High Polarity Solvents.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-methylpyridin-3-amine.
  • National Institutes of Health (NIH). (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Safety Data Sheet. (2010). 3-BROMO-4-METHYLPYRIDINE.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-BROMO-4-METHYLPYRIDINE.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ECHEMI. (n.d.). 3-AMino-5-broMo-4-Methylpyridine Formula.
  • Computational Chemistry (Mcule). (2022). Compound solubility measurements for early drug discovery.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Safety Data Sheet. (n.d.). 3-Amino-5-bromo-2-methylpyridine.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?
  • askIITians. (2025). How does pH affect solubility?.
  • PubChem. (n.d.). 5-Bromo-4-methylpentan-2-ol.
  • Reddit. (2021). Does anyone know how pH affects solubility??
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
  • BLD Pharm. (n.d.). 5-Bromo-4-methylpyridin-3-amine.
  • BLDpharm. (n.d.). 3-Amino-5-bromo-4-methylpyridin-2-ol.
  • BenchChem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • BLD Pharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine 96%.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
  • BLD Pharm. (n.d.). 3-Bromo-5-fluoro-4-methylpyridine.

Sources

Validation & Comparative

Spectroscopic Characterization of 5-Bromo-4-methylpyridin-3-ol: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or specialized chemical entities is paramount. 5-Bromo-4-methylpyridin-3-ol is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to a scarcity of directly published complete spectra for this specific molecule, this guide establishes a robust analytical framework by comparing its expected spectral features with those of structurally similar compounds, providing a reliable methodology for its characterization.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragments for this compound. These predictions are based on established principles of spectroscopy and analysis of related structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H-2~8.0-8.2Singlet1HAromatic CH
H-6~8.2-8.4Singlet1HAromatic CH
OHBroadSinglet1HHydroxyl
CH₃~2.3-2.5Singlet3HMethyl
¹³C NMR Predicted δ (ppm) Assignment
C-2~140-145Aromatic CH
C-3~150-155Aromatic C-OH
C-4~125-130Aromatic C-CH₃
C-5~110-115Aromatic C-Br
C-6~145-150Aromatic CH
CH₃~15-20Methyl

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity Assignment
187/189~1:1[M]⁺, Molecular ion (due to ⁷⁹Br and ⁸¹Br isotopes)
188/190~1:1[M+H]⁺ (in ESI+)
108High[M-Br]⁺, Loss of a bromine radical
80Moderate[M-Br-CO]⁺, Subsequent loss of carbon monoxide

Comparative Analysis with a Key Synthetic Precursor

To substantiate our predictions, we can analyze the reported ¹H NMR data for a closely related synthetic precursor, (5-bromo-4-methyl-pyridin-3-yl)-methanol. A US patent publication reports the following ¹H NMR data for this compound in CDCl₃: δ 2.45 (s, 3H), 4.74 (s, 2H), 8.38 (s, 1H), 8.58 (s, 1H)[1].

  • Methyl Group (CH₃): The methyl protons in the precursor appear at 2.45 ppm[1]. For our target molecule, this compound, we predict a similar chemical shift, as the electronic environment of the methyl group is comparable.

  • Aromatic Protons (H-2 and H-6): The precursor exhibits two singlets in the aromatic region at 8.38 and 8.58 ppm[1]. This is consistent with two protons on the pyridine ring. For this compound, we also expect two singlets in a similar downfield region, characteristic of aromatic protons in a pyridine ring. The exact positions will be influenced by the hydroxyl group's electronic effects.

  • Hydroxyl vs. Methanol Group: The key difference is the replacement of the -CH₂OH group (δ 4.74 ppm) with a direct -OH group. The signal for the hydroxyl proton in this compound is expected to be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

This comparison demonstrates that the core structural elements of the substituted pyridine ring produce predictable and analyzable NMR signals.

Experimental Protocols

To ensure the acquisition of high-quality data for this compound, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters involve a 30° pulse angle, a spectral width of around 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire_H1 Acquire ¹H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Shim->Acquire_C13 FT Fourier Transform Acquire_H1->FT Correction Phase & Baseline Correction FT->Correction Calibrate Calibrate Spectrum Correction->Calibrate

NMR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for instance, coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. Electron Ionization (EI) is a common technique for such molecules.

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

    • Injector: Operate in split mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

    • Mass Spectrometer (EI):

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-300.

      • Ion Source Temperature: ~230 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum for the molecular ion peak, paying close attention to the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

    • Identify major fragment ions and propose fragmentation pathways.

MS_Analysis cluster_ms Mass Spectrometry Analysis Molecule {this compound | C₆H₇BrNO | MW: 187.03 (⁷⁹Br), 189.03 (⁸¹Br)} Ionization Electron Ionization (EI, 70 eV) Molecule->Ionization MolecularIon Molecular Ion [M]⁺ m/z 187 m/z 189 Isotopic pattern confirms Br Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment1 [M-Br]⁺ m/z 108 Fragmentation->Fragment1 Fragment2 [M-Br-CO]⁺ m/z 80 Fragmentation->Fragment2

Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

References

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of substituted pyridine derivatives is a critical step in advancing new chemical entities from the bench to clinical application. These heterocyclic compounds are foundational scaffolds in a vast array of pharmaceuticals and functional materials, making their unambiguous characterization non-negotiable. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices and the synergistic interplay between these methods. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable technique for determining the precise molecular structure of pyridine derivatives.[1] It provides unparalleled detail on the molecular framework, atom connectivity, and chemical environment.

Expertise & Experience: Why NMR is First

We begin with NMR because it provides a complete map of the carbon-hydrogen framework. The chemical shift (δ) of each nucleus is exquisitely sensitive to its electronic environment, which is profoundly influenced by the nitrogen heteroatom and the nature and position of any substituents.

  • ¹H NMR Spectroscopy : This is the initial experiment performed. The electronegative nitrogen atom and the aromatic ring current cause the protons on the pyridine ring to resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm).[2]

    • α-protons (C2, C6): These are the most deshielded, appearing furthest downfield (δ 8.5-8.8 ppm) due to their proximity to the electron-withdrawing nitrogen.[1]

    • γ-proton (C4): This proton resonates at an intermediate chemical shift (δ 7.5-7.8 ppm).[1]

    • β-protons (C3, C5): Being the most shielded of the ring protons, these appear furthest upfield (δ 7.1-7.5 ppm).[1]

    • Substituent Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) will shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will further deshield protons, causing downfield shifts.[2]

    • Spin-Spin Coupling (J-coupling): The coupling patterns provide direct evidence of proton connectivity. Typical values are ³J_ortho_ ≈ 4-6 Hz, ⁴J_meta_ ≈ 1-3 Hz, and ⁵J_para_ ≈ 0-1 Hz.[1] This is crucial for unambiguously determining the substitution pattern.

  • ¹³C NMR Spectroscopy : This technique provides information on the carbon skeleton.[1] The trends in chemical shifts mirror those in ¹H NMR, with the α- and γ-carbons being the most deshielded. The carbon of a carbonyl or cyano substituent, for example, will have a distinct and identifiable chemical shift.

Trustworthiness: A Self-Validating Protocol for ¹H NMR Analysis

The following protocol ensures reproducible and quantifiable results, which are essential for publication and regulatory submission.[3]

  • Sample Preparation : a. Accurately weigh ~5-10 mg of the purified pyridine derivative. b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signals do not overlap with key analyte signals. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition : a. Insert the sample into the NMR spectrometer. b. Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider for quantitative analysis include a sufficient relaxation delay (D1, typically 5 times the longest T1) to ensure full magnetization recovery. d. For a typical sample, 16-64 scans are usually sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing : a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals. The relative area of each signal is directly proportional to the number of protons it represents.

Data Presentation: Characteristic NMR Shifts
Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Influencing Factors
α (C2, C6)8.5 - 8.8~150Proximity to electronegative nitrogen.[1][4]
β (C3, C5)7.1 - 7.5~124Most shielded ring position.[1][4]
γ (C4)7.5 - 7.8~136Deshielded relative to β due to resonance effects.[1][4]
SubstituentVariableVariableDepends on the nature of the functional group.
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS Standard b->c d Transfer to NMR Tube c->d e Tune & Shim Spectrometer d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Calibrate g->h i Integrate Peaks h->i j Assign Structure i->j UV_Vis_Factors Pyridine Substituted Pyridine Derivative Substituent Substituent Nature (EDG vs. EWG) Solvent Solvent Polarity LambdaMax λmax (Position & Intensity) Substituent->LambdaMax Electronic Effects Solvent->LambdaMax Solvatochromism

Caption: Key factors influencing the UV-Vis absorption maximum (λmax).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS is the definitive technique for determining the molecular weight (MW) of a compound and can provide structural clues through the analysis of its fragmentation patterns. [5]

Expertise & Experience: Ionization and Fragmentation
  • Ionization: For many pyridine derivatives, Electrospray Ionization (ESI) is preferred as it is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, directly providing the molecular weight. [6]Electron Ionization (EI) is a "harder" technique that induces more extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.

  • Fragmentation: The fragmentation of the pyridine ring is influenced by the substituents. Common fragmentation pathways involve the loss of the substituent or cleavage of the ring itself. The stability of the pyridinium cation often makes it a prominent peak in the spectrum. [7]High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the elemental composition.

Trustworthiness: A General Protocol for LC-MS (ESI) Analysis
  • Sample Preparation : a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. b. Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

  • Data Acquisition : a. The sample is typically introduced via a liquid chromatography (LC) system, which provides separation prior to MS analysis. b. The mass spectrometer is operated in positive ion mode for pyridine derivatives to detect the [M+H]⁺ ion. c. A full scan is performed over a relevant m/z range (e.g., 50-1000 amu).

  • Data Analysis : a. Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight. b. Analyze other major peaks in the spectrum and propose fragmentation pathways to corroborate the proposed structure. For HRMS data, use the accurate mass to calculate the elemental formula.

Visualization: Common ESI-MS Workflow

MS_Workflow A Dilute Sample in Solution B LC Separation A->B C ESI Source (Ionization) B->C D Mass Analyzer C->D E Detector D->E F Mass Spectrum ([M+H]⁺) E->F

Caption: Simplified workflow for LC-MS analysis with ESI.

Comparative Guide: Selecting the Right Tool for the Task

No single technique provides all the answers. The true power of spectroscopic analysis lies in the synergistic use of these methods.

Technique Primary Information Obtained Sensitivity Key Advantage for Pyridine Analysis
NMR Complete molecular structure, connectivity, stereochemistry. [8]LowUnambiguously determines substitution patterns and confirms overall structure. [1]
IR Presence of functional groups. [9]ModerateRapid confirmation of functional groups (e.g., C=O, NH₂) and diagnostic for substitution patterns. [10]
UV-Vis Conjugated π-electron system.HighGood for quantitative analysis of chromophoric compounds and studying electronic properties. [8]
MS Molecular weight and elemental composition (HRMS). [5]Very HighDefinitive confirmation of molecular formula and provides structural clues from fragmentation. [8]

In a typical workflow, a researcher would:

  • Run MS to quickly confirm the molecular weight of the synthesized compound.

  • Use IR to verify that the key functional groups (from reactants) are present or have been transformed as expected.

  • Perform a full suite of NMR experiments (¹H, ¹³C, and often 2D experiments like COSY and HSQC) to rigorously prove the structure and assign all signals.

  • Use UV-Vis if the compound's electronic or photophysical properties are of interest, or for developing a quantitative assay.

By integrating the data from these orthogonal techniques, researchers can build a comprehensive and irrefutable case for the structure and purity of their substituted pyridine derivatives, ensuring the integrity and validity of their subsequent research and development efforts.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
  • ResearchGate. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • BenchChem. (n.d.). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides.
  • BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like?
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine....
  • NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
  • Asian Journal of Chemistry. (n.d.). Infrared Spectral Studies of Some Substituted Pyridines.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (5), (7) and (8) in pyridine.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
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  • ResearchGate. (n.d.). UV-spectrum of pyridine.
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  • (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Fiveable. (n.d.). Interpreting Infrared Spectra | Organic Chemistry Class Notes.
  • (n.d.). Spectroscopic Studies of Substituted Methyl-Hydroxy-Pyridine.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Can. J. Chem., 70, 1028.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • Wikipedia. (n.d.). Pyridine.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • BenchChem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • (n.d.). Quantitative NMR Spectroscopy.
  • (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.
  • RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics.
  • (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society.
  • Neuroquantology. (n.d.). Spectroscopic study of substituted pyridine, a molecule of biological interest.
  • ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide.
  • NIH. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
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A Comparative Guide to the Reactivity of 5-Bromo-4-methylpyridin-3-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridin-3-ols

In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are foundational motifs. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them prevalent in a vast array of pharmaceuticals and functional materials. Within this class, pyridin-3-ols are of particular interest, offering multiple reactive centers for chemical diversification. This guide provides an in-depth comparative analysis of the chemical reactivity of 5-Bromo-4-methylpyridin-3-ol , a versatile building block, against its structural analogues.

For drug development professionals and synthetic chemists, understanding the nuanced interplay of substituents on the pyridine ring is paramount for designing efficient synthetic routes and predicting reaction outcomes. This document moves beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern reactivity. We will dissect how the hydroxyl, methyl, and bromo groups in our target molecule collectively influence its behavior in key synthetic transformations, supported by experimental data and detailed protocols.

Theoretical Reactivity Analysis: An Interplay of Sterics and Electronics

The reactivity of this compound is not defined by a single functional group but by the collective influence of all its components. The pyridine nitrogen, being more electronegative than carbon, inductively withdraws electron density, making the ring electron-deficient overall.[1] This deactivation renders pyridines less susceptible to electrophilic aromatic substitution (EAS) than benzene but more reactive towards nucleophilic attack at the C2, C4, and C6 positions.[2][3] The substituents—hydroxyl, methyl, and bromo—further modulate this intrinsic reactivity.

  • Hydroxyl Group (-OH) at C3: As a potent electron-donating group through resonance (+M effect), the hydroxyl group strongly activates the ring, counteracting the deactivating effect of the ring nitrogen. It directs electrophiles primarily to the ortho (C2, C4) and para (C6) positions. In basic media, the resulting phenoxide is an even stronger activator. Furthermore, the hydroxyl group itself is a nucleophile, capable of undergoing O-alkylation and O-acylation.

  • Methyl Group (-CH₃) at C4: This group is a weak electron-donating group via induction (+I effect). Its primary influence is steric, hindering access to the adjacent C3 and C5 positions.

  • Bromo Group (-Br) at C5: Halogens exhibit a dual electronic nature: they are deactivating through induction (-I effect) but weakly donating through resonance (+M effect). Critically, the bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and, more importantly, as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions.[4]

These competing effects are visualized below.

Caption: Electronic and steric influences on the pyridine ring.

Comparative Reactivity in Key Synthetic Transformations

We will evaluate the reactivity of this compound by comparing it to key analogues in three major classes of reactions: Palladium-Catalyzed Cross-Coupling, Electrophilic Aromatic Substitution, and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most important reaction class for functionalizing halopyridines. The C5-Br bond is the primary reaction site. The efficiency of the initial oxidative addition of Pd(0) to the C-Br bond is the rate-determining step and is highly sensitive to electron density and steric hindrance.[5]

Comparative Analysis:

  • This compound (Target): The C5 position is activated by the C3-OH (+M effect) and the C4-CH₃ (+I effect), which increases electron density at the carbon, making oxidative addition more favorable compared to an unsubstituted bromopyridine. However, the C4-methyl group exerts significant steric hindrance, potentially slowing the reaction and requiring more robust catalyst systems (e.g., bulky phosphine ligands).

  • 5-Bromopyridin-3-ol: Lacking the C4-methyl group, this analogue is less sterically hindered. Oxidative addition should be faster, potentially allowing for milder reaction conditions or lower catalyst loadings.

  • 2-Amino-5-bromo-4-methylpyridine: While not a pyridinol, this compound from the literature offers a powerful analogy.[6] The amino group is a stronger resonance donor than the hydroxyl group, making its C5-Br bond highly activated. However, it shares the same steric impediment from the C4-methyl group as our target molecule.[6] This suggests that for our target, electronic activation is significant, but steric hindrance is a key challenge to overcome.

Quantitative Data Summary

While direct comparative data for all analogues under identical conditions is scarce, we can compile representative data from the literature for Suzuki-Miyaura coupling to illustrate these trends.

SubstrateBoronic AcidCatalyst / LigandBaseTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄85-9560-85[7]
N-(4-Bromopyridin-2-yl)acetamidePhenylboronic acidPd(PPh₃)₄K₂CO₃80~90[4]
2-Amino-5-bromopyrazinePyridylboronic acidsPd(PPh₃)₄Na₂CO₃8070-95[8]

Note: This table includes data from closely related aminopyridines to infer reactivity trends due to a lack of published, directly comparable data for the pyridinol series. The data indicates that despite potential steric or electronic challenges, high yields are achievable with standard palladium catalysts like Pd(PPh₃)₄.[7][8]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate R¹-Pd(II)L₂-X oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_trans_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_trans_intermediate boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elim Reductive Elimination pd_trans_intermediate->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product reactant R¹-X (Ar-Br) reactant->oxidative_add

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Electrophilic Aromatic Substitution (EAS)

EAS on the pyridine nucleus is intrinsically difficult due to the electron-withdrawing nature of the ring nitrogen, which also protonates under the strongly acidic conditions often required for these reactions.[1][9] However, the powerful activating effect of the C3-hydroxyl group makes EAS plausible.

Regioselectivity Analysis:

  • Pyridin-3-ol (Baseline): The -OH group directs electrophiles to C2, C4, and C6. C2 and C6 are electronically favored.

  • This compound (Target): The situation is complex:

    • The C3-OH group activates positions C2, C4, and C6.

    • The C4 position is blocked by the methyl group.

    • The C5 position is blocked by the bromo group.

    • Therefore, the most likely positions for electrophilic attack are C2 and C6 . The C6 position is less sterically hindered than the C2 position (which is adjacent to the nitrogen). Thus, C6 is the most probable site for EAS , assuming conditions can be found to overcome the ring's general deactivation.

Nucleophilic Aromatic Substitution (SNAr)

Direct SNAr reactions typically require an electron-withdrawing group ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate.[2]

  • In this compound, the bromine is at C5 (meta to the ring nitrogen). This position is not electronically activated for a standard SNAr mechanism.[2]

  • Reactions with very strong nucleophiles (like sodium amide) might proceed through an elimination-addition mechanism via a pyridyne intermediate. However, such harsh conditions are often incompatible with other functional groups.

  • Microwave-assisted substitution of halopyridines has been shown to improve yields even for less reactive isomers like 3-bromopyridine, suggesting that modern techniques could enable substitution at the C5 position.[10]

Experimental Protocols: A Validated Approach

Trustworthy science relies on reproducible protocols. Below is a detailed, self-validating methodology for a Suzuki-Miyaura coupling reaction, a cornerstone transformation for this class of compounds. The rationale behind each step is explained to provide a framework for adaptation and troubleshooting.

Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 5-Aryl-4-methylpyridin-3-ol.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2-3 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v), degassed

  • Standard glassware, inert atmosphere setup (N₂ or Ar), TLC or LC-MS for monitoring

Workflow setup 1. Reaction Setup (Inert Atmosphere) charge 2. Charge Reagents - Bromopyridine - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) setup->charge solvent 3. Add Degassed Solvent (Dioxane/H₂O) charge->solvent reaction 4. Heat & Stir (80-100 °C, 12-24h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup Complete purify 7. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic turnover.

  • Charging Reagents: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

    • Rationale: A slight excess of the boronic acid ensures complete consumption of the more valuable bromopyridine. K₂CO₃ is a common, effective base required for the transmetalation step.[5] Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for a wide range of substrates.[7]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration).

    • Rationale: Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles) removes dissolved oxygen. The aqueous component is often essential for dissolving the base and facilitating the catalytic cycle.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy. The exact temperature may require optimization depending on the specific boronic acid used.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (staining for the starting material) or LC-MS.

    • Rationale: Monitoring prevents unnecessary heating after completion, which can lead to byproduct formation. A successful reaction will show consumption of the starting material and the appearance of a new, typically more non-polar, product spot.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Rationale: The aqueous washes remove the base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts (e.g., homocoupled boronic acid).

Conclusion

The reactivity of This compound is a finely balanced interplay of activating and directing electronic effects from its hydroxyl group and the steric and electronic influence of its methyl and bromo substituents. While generally deactivated towards electrophilic attack, the potent C3-OH group likely directs substitution to the C6 position under forcing conditions. Direct nucleophilic substitution at the C5-bromo position is challenging due to unfavorable electronics.

The true synthetic utility of this molecule is realized in palladium-catalyzed cross-coupling reactions . The C5-Br bond is electronically activated for oxidative addition, making it a prime candidate for Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The primary challenge in these transformations is the steric hindrance imposed by the C4-methyl group, which may necessitate the use of specialized bulky phosphine ligands and careful optimization of reaction conditions to achieve high yields. By understanding these competing factors, researchers can strategically leverage this compound as a versatile platform for the synthesis of complex, functionalized pyridine derivatives for drug discovery and materials science.

References

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). National Institutes of Health (NIH). [Link]
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (n.d.).
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. (n.d.). Carleton University. [Link]
  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.).
  • The 4-substitution of 3-bromopyridines with additional nucleophiles. (n.d.).
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2020). Royal Society of Chemistry. [Link]
  • Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. (1974).
  • Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (n.d.). Pearson. [Link]
  • Substitution in the Pyridine Series: Effect of Substituents. (1966). Semantic Scholar. [Link]
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. [Link]
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015).
  • Electrophilic aromatic substitution reactions of pyridine normally occur at C3. (n.d.). Homework.Study.com. [Link]
  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017). Quora. [Link]
  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. [Link]
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • EAS Reactions of Pyridine: Videos & Practice Problems. (n.d.). Pearson. [Link]
  • Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. (1977).
  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2017).
  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (2005). PubMed. [Link]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • This compound. (n.d.). PubChem. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

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A Comparative Guide to the Biological Activity of Pyridine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its versatility stems from the nitrogen heteroatom, which imparts unique physicochemical properties, and the ability to be functionalized at various positions. The seemingly subtle shift of a substituent around the pyridine ring—creating 2-, 3-, and 4-substituted isomers—can dramatically alter the molecule's biological activity, transforming a compound from inert to potent, or redirecting its therapeutic application entirely. This guide provides an in-depth comparison of the biological activities of pyridine isomers, focusing on their antimicrobial, anticancer, and neurological effects. We will delve into the structure-activity relationships that govern their differential actions, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Antimicrobial Activity: A Tale of Chelation and Disruption

The position of a substituent on the pyridine ring profoundly influences its interaction with microbial targets. This is particularly evident when comparing the pyridinecarboxylic acids: picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-).

Comparative Analysis of Pyridinecarboxylic Acid Isomers
IsomerTarget OrganismsReported MIC ValuesPutative Mechanism of Action
Picolinic Acid Mycobacterium avium complex, E. coli, S. aureus, P. vulgaris, C. albicans0.02 - 3.13 mg/mL[1]Iron chelator, disrupting essential metabolic processes.[2][3] Potentiates the activity of reactive nitrogen intermediates.[4]
Nicotinic Acid S. pneumoniae (biofilm)Inhibits biofilm formation in a time and concentration-dependent manner.[5]Alters the structure of protein biomolecules within the biofilm.[5]
Isonicotinic Acid Mycobacterium tuberculosisIsoniazid, a key derivative, is a potent anti-tubercular agent.[6]The isonicotinoyl radical, formed from the prodrug isoniazid, inhibits mycolic acid biosynthesis.

Picolinic acid (2-pyridinecarboxylic acid) stands out for its broad-spectrum antimicrobial activity, which is largely attributed to its function as a potent iron chelator.[2][3] By sequestering iron, an essential nutrient for microbial growth and enzymatic function, picolinic acid effectively starves the pathogens. Its mechanism also involves the potentiation of macrophage antimicrobial activity against intracellular pathogens like the Mycobacterium avium complex.[4]

Nicotinic acid (3-pyridinecarboxylic acid) , while less recognized for direct bactericidal or fungicidal effects, has demonstrated significant activity against biofilm formation, particularly in Streptococcus pneumoniae.[5] Its derivatives have also been explored for their antimicrobial potential.[7][8]

Isonicotinic acid (4-pyridinecarboxylic acid) is most famous as the backbone of isoniazid, a cornerstone drug in tuberculosis treatment.[6] The position of the carboxyl group at the 4-position is critical for the drug's mechanism of action, which involves its conversion to an active radical that inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized and widely used technique for this purpose.[5][9][10][11][12][13]

Objective: To determine the lowest concentration of a pyridine isomer that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (pyridine isomers)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations. Typically, 100 µL of medium is added to all wells, and then 100 µL of the compound at twice the highest desired concentration is added to the first well. Serial dilutions are then performed across the plate.[5]

  • Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation and Incubation: a. Add the standardized inoculum to each well containing the diluted compound. b. Include a positive control well (inoculum with a known antibiotic), a growth control well (inoculum with broth only), and a sterility control well (broth only).[10] c. Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: a. After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).[10] b. The MIC can be confirmed by measuring the optical density at 600 nm using a microplate reader.[14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Pyridine Isomers C Inoculate 96-Well Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity D->E F Measure OD600 D->F G Determine MIC E->G F->G

Workflow for MIC determination using the broth microdilution method.

Anticancer Activity: Positional Influence on Cytotoxicity and Mechanism

The substitution pattern of the pyridine ring is a critical determinant of a compound's anticancer potential, influencing its ability to induce cell cycle arrest, apoptosis, and inhibit key oncogenic pathways.

Comparative Analysis of Hydroxypyridine Isomers and Derivatives
Isomer/DerivativeCancer Cell LinesReported IC50 ValuesMechanism of Action
2-Pyridone Derivatives MCF-7 (breast), HepG2 (liver), A549 (lung)8 - 15.8 µM[15]Induction of G2/M arrest and apoptosis via p53 and JNK upregulation.[15] Inhibition of histone deacetylases (HDACs) and VEGFR.[15]
3-Acetoxy-2-pyridone Murine P-388 leukemiaActive, but less so than its 4-pyridone counterpart.[11]Not fully elucidated, but contributes to cytotoxicity.
4-Pyridone Derivatives Various human tumor cell lines1 x 10⁻⁶ to 1 x 10⁻⁵ M[16]Inhibition of tumor growth.[16]
Sambutoxin (a 4-hydroxy-2-pyridone derivative) Various cancer cellsPotent antiproliferative activity.[17]Induces ROS production, leading to DNA damage, G2/M arrest, and apoptosis via the JNK pathway.[17]
2-Methyl-3-acetoxy-4-pyridone Murine P-388 leukemiaHighly active with a T/C value of 179%.[11]Potent antitumor activity.[11]

2-Pyridone derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.[15] Their mechanism often involves the induction of G2/M cell cycle arrest and apoptosis, mediated through the upregulation of p53 and the activation of the JNK signaling pathway.[15] Some derivatives also exhibit inhibitory activity against histone deacetylases (HDACs) and vascular endothelial growth factor receptor (VEGFR).[15][18]

4-Pyridone derivatives also exhibit potent antitumor properties.[11][16] For instance, 2-methyl-3-acetoxy-4-pyridone was found to be highly active against murine P-388 leukemia.[11] A naturally occurring 4-hydroxy-2-pyridone derivative, Sambutoxin, showcases a detailed mechanism involving the induction of reactive oxygen species (ROS). This leads to DNA damage, G2/M phase arrest, and apoptosis through the mitochondrial pathway, which is dependent on the sustained phosphorylation of JNK.[17]

Sambutoxin_Pathway Sambutoxin Sambutoxin (4-hydroxy-2-pyridone derivative) ROS ↑ Reactive Oxygen Species (ROS) Sambutoxin->ROS DNA_damage DNA Damage ROS->DNA_damage JNK ↑ Sustained JNK Phosphorylation ROS->JNK ATM_Chk2 ↑ ATM/Chk2 Activation DNA_damage->ATM_Chk2 G2M_arrest G2/M Cell Cycle Arrest ATM_Chk2->G2M_arrest Mitochondria Mitochondrial Pathway JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Anticancer mechanism of Sambutoxin, a 4-hydroxy-2-pyridone derivative.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][12][19][20]

Objective: To determine the concentration of a pyridine isomer that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyridine isomers) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Replace the medium in the wells with the medium containing the various concentrations of the test compounds. c. Include untreated control wells and solvent control wells. d. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]

  • Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] b. Shake the plate gently for 15 minutes to ensure complete dissolution. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Neurological Activity: A Spectrum from Neuroprotection to Neurotoxicity

Pyridine isomers exhibit a wide range of effects on the central nervous system, from the neuroprotective antioxidant properties of 3-hydroxypyridines to the well-characterized ion channel blocking effects of 4-aminopyridine.

Comparative Analysis of Neurological Effects
Isomer/DerivativeNeurological EffectTarget/Mechanism
3-Hydroxypyridine Derivatives Neuroprotective, anxiolytic, anticonvulsant, antihypoxic.[21]Antioxidant activity, inhibition of free radical processes, modulation of apoptotic and inflammatory gene expression.[9][10][22]
4-Aminopyridine K+ channel blocker. Used to treat certain neuromuscular disorders.Blocks voltage-gated potassium channels, enhancing neurotransmitter release.[23]
Pyridine Derivatives Acetylcholinesterase (AChE) inhibition.Bind to the catalytic and/or peripheral active site of AChE, preventing acetylcholine breakdown.[24][25][26][27][28]

3-Hydroxypyridine derivatives are noted for their significant neuroprotective properties.[9][10][21][22] Their mechanism of action is primarily linked to their antioxidant capabilities, which enable them to inhibit free radical processes that contribute to neuronal damage in conditions like ischemic stroke.[22] These compounds can suppress the expression of genes involved in necrosis and inflammation while upregulating anti-apoptotic genes.[9][10]

In contrast, 4-aminopyridine is a well-known potassium channel blocker.[23] By inhibiting the repolarizing effect of potassium currents, it prolongs the action potential duration in neurons, leading to increased neurotransmitter release at the synapse. This property is utilized therapeutically in conditions like multiple sclerosis to improve muscle function.

Furthermore, various pyridine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) , an enzyme that degrades the neurotransmitter acetylcholine.[24][25][26][27][28] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease. The position of substituents on the pyridine ring is crucial for optimizing the binding affinity to the active sites of AChE.[24]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function with high temporal and spatial resolution.[6][29][30][31]

Objective: To characterize the modulatory effects of pyridine isomers on specific ion channels (e.g., voltage-gated potassium channels) in neurons.

Materials:

  • Cultured neurons or brain slices

  • External and internal recording solutions

  • Patch pipettes (borosilicate glass)

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

Procedure:

  • Cell Preparation: a. Prepare cultured neurons or acute brain slices for recording.

  • Pipette Preparation and Sealing: a. Fabricate a patch pipette with a tip resistance of 3-7 MΩ. b. Fill the pipette with the internal solution. c. Under microscopic guidance, carefully approach a neuron with the pipette tip and apply gentle suction to form a high-resistance (gigaohm) seal with the cell membrane.

  • Whole-Cell Configuration: a. Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for control of the cell's membrane potential and recording of the total current flowing across the cell membrane.[6]

  • Data Recording: a. Apply a voltage-clamp protocol to elicit the ion channel currents of interest (e.g., a series of depolarizing voltage steps to activate potassium channels). b. Record baseline currents in the absence of the test compound. c. Perfuse the test compound (e.g., an aminopyridine isomer) at a known concentration and record the currents again to observe any changes in amplitude, kinetics, or voltage-dependence.

  • Data Analysis: a. Analyze the recorded currents to quantify the effect of the compound (e.g., percentage of current inhibition, shift in the voltage-dependence of activation). b. Construct dose-response curves to determine the IC50 of the compound.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis A Prepare Neuron/Brain Slice C Form Gigaohm Seal A->C B Fabricate and Fill Patch Pipette B->C D Establish Whole-Cell Configuration C->D E Record Baseline Ion Channel Currents D->E F Apply Pyridine Isomer E->F G Record Modulated Ion Channel Currents F->G H Quantify Current Changes G->H I Construct Dose-Response Curve H->I J Determine IC50 I->J

Workflow for studying ion channel modulation using whole-cell patch clamp.

Conclusion and Future Directions

The isomeric position of a single substituent on a pyridine ring is a powerful modulator of biological activity, dictating the compound's therapeutic potential and mechanism of action. As demonstrated, 2-, 3-, and 4-substituted pyridines exhibit distinct profiles in antimicrobial, anticancer, and neurological applications. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics.

For drug development professionals, this guide highlights the importance of systematic evaluation of pyridine isomers. The provided experimental protocols offer a starting point for rigorous in vitro characterization. Future research should focus on more direct, head-to-head comparative studies of a wider range of substituted pyridine isomers to build a more comprehensive understanding of their therapeutic potential. Furthermore, elucidating the specific molecular targets and signaling pathways for each isomer will be crucial for the development of next-generation, highly selective, and potent pyridine-based drugs.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. PubMed. [Link]
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo.
  • Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in r
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggreg
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation | Request PDF.
  • Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone. PubMed. [Link]
  • MTT (Assay protocol). Protocols.io. [Link]
  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]
  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone deriv
  • (PDF) Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities.
  • Cytotoxicity results of pyridine analogous in the MTT assessment.
  • [Effect of 3-hydroxypyridine derivatives on the central nervous system]. PubMed. [Link]
  • Scheme 1. The formulas of (a) picolinic acid, (b) nicotinic acid, and (c) dipicolinic acid.
  • Exploring pyridinium-based inhibitors of cholinesterases: A review of synthesis, efficacy, and structural insights.
  • Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors. PubMed. [Link]
  • Anticancer potential of 2,2'-bipyridine hydroxamic acid derivatives in head and neck cancer therapy. PubMed. [Link]
  • Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.
  • High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes.
  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]
  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES Maria H. Borawska, et al. Polish Journal of Food and Nutrition Sciences. [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PubMed. [Link]
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Patch-Clamp Electrophysiology and 4-Aminopyridine.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell.
  • Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. The Scientist. [Link]
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine.
  • Identification of 4-aryl-1H-pyrrole[2,3-b]pyridine derivatives for the development of new B-Raf inhibitors. PubMed. [Link]
  • (PDF) Antimicrobial activity some transition metal picolinates.
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • MIC values of different material against S. aureus and E. coli. "-"....

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A Comparative Guide to the Structural Elucidation of 5-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Bromo-4-methylpyridin-3-ol

This compound is a substituted pyridine derivative. The pyridine ring is a common motif in medicinal chemistry, and its functionalization with a bromine atom, a methyl group, and a hydroxyl group offers multiple points for further chemical modification, making it a potentially valuable building block in drug discovery. Accurate structural confirmation is the bedrock of any chemical research, ensuring the identity and purity of the compound before its use in further applications. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of the nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR will reveal the number of different types of protons, their connectivity, and their electronic environment.

Based on the structure of this compound and data from related pyridine derivatives, we can predict the following proton signals.

  • Pyridinol Protons: The two protons on the pyridine ring are expected to appear as distinct singlets due to the substitution pattern. Their chemical shifts will be influenced by the electron-withdrawing bromine and the electron-donating hydroxyl and methyl groups.

  • Methyl Protons: The methyl group protons will likely appear as a singlet.

  • Hydroxyl Proton: The hydroxyl proton will present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity Integration
Pyridine-H (position 2 or 6)~8.0-8.5Singlet1H
Pyridine-H (position 2 or 6)~7.0-7.5Singlet1H
Methyl (-CH₃)~2.2-2.6Singlet3H
Hydroxyl (-OH)Variable (e.g., 5.0-10.0)Broad Singlet1H

Note: These are estimated values and will vary based on the solvent and instrument used.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

    • Shim the magnetic field to optimize homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for adequate relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information on the number and types of carbon atoms in the molecule.

Predicted Carbon Assignment Expected Chemical Shift (δ) ppm
C-Br~110-120
C-OH~150-160
C-CH₃~130-140
Quaternary C (position 4)~125-135
Pyridine CH~140-150
Pyridine CH~120-130
Methyl (-CH₃)~15-25

Note: These are estimated values and will vary based on the solvent and instrument used.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-180 ppm).

  • Data Acquisition:

    • Acquire a significantly larger number of scans compared to ¹H NMR (hundreds to thousands) to compensate for the low natural abundance of ¹³C.

    • A longer relaxation delay may be needed for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start 5-10 mg of Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (¹H or ¹³C) instrument->setup acquire Acquire Data (FID) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze & Assign Signals reference->analyze

Caption: General workflow for NMR spectroscopic analysis.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining insights into the molecule's structure.

A. Expected Mass Spectral Features:
  • Molecular Ion Peak ([M]⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₆H₆⁷⁹BrNO, the expected m/z would be approximately 186.96, and for C₆H₆⁸¹BrNO, it would be around 188.96.

  • Fragmentation Pattern: The molecule may undergo fragmentation upon ionization. Common fragmentation pathways could include the loss of the bromine atom, the methyl group, or the hydroxyl group.

Ion Expected m/z (for ⁷⁹Br isotope) Interpretation
[M]⁺~187Molecular Ion
[M+2]⁺~189Molecular Ion with ⁸¹Br
[M-Br]⁺~108Loss of Bromine
[M-CH₃]⁺~172Loss of Methyl group
B. Experimental Protocol: Mass Spectrometry (e.g., Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI source in positive or negative ion mode. Positive mode is likely to be more informative for this compound.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable spray and good signal intensity.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peaks and characteristic isotopic patterns.

    • Analyze the fragmentation pattern to deduce structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start ~1 mg of Sample dissolve Dissolve in Volatile Solvent start->dissolve infuse Infuse into Mass Spectrometer dissolve->infuse ionize Ionize Sample (e.g., ESI) infuse->ionize analyze_mass Mass Analysis ionize->analyze_mass spectrum Generate Mass Spectrum analyze_mass->spectrum identify Identify Molecular Ion & Isotopes spectrum->identify fragment Analyze Fragmentation identify->fragment

Caption: General workflow for Mass Spectrometric analysis.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Expected FTIR Spectral Features:

The vibrational spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (hydroxyl)3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=C, C=N (aromatic ring)1400-1600Stretching
C-O (hydroxyl)1000-1260Stretching
C-Br500-600Stretching
B. Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before use.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis sample Solid Sample place Place on ATR Crystal sample->place background Collect Background Spectrum place->background collect_sample Collect Sample Spectrum background->collect_sample process Process Spectrum (Ratio to Background) collect_sample->process identify Identify Functional Group Peaks process->identify

Caption: General workflow for FTIR spectroscopic analysis.

IV. Comparative Summary and Strategy

Technique Information Provided Strengths Limitations Primary Role in Characterization
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, chemical environment.Unambiguous structure determination.Requires soluble sample, relatively large sample amount, longer acquisition time for ¹³C.Definitive structure confirmation.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, confirms molecular formula.Destructive, can be difficult to interpret fragmentation.Confirmation of molecular weight and formula.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, easy to use.Provides limited information on the overall structure, can be ambiguous for complex molecules.Rapid confirmation of functional groups.

For a comprehensive and unambiguous characterization of this compound, a multi-technique approach is essential. The recommended strategy is:

  • Initial Screening with FTIR: Quickly confirm the presence of the key hydroxyl and aromatic functional groups.

  • Molecular Weight Confirmation with MS: Verify the molecular weight and the presence of bromine through the isotopic pattern.

  • Definitive Structural Elucidation with NMR: Use a combination of ¹H and ¹³C NMR to establish the precise connectivity of all atoms in the molecule.

This integrated approach ensures the highest level of confidence in the structure and purity of this compound, which is paramount for its application in research and development.

References

While direct experimental data for this compound was not found, the principles and protocols described are based on standard analytical chemistry practices and data from analogous compounds reported in the following or similar sources:

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. This patent provides ¹H NMR data for structurally related brominated methyl-pyridines. [Link: patents.google.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... - MDPI. This article details the synthesis and characterization (including ¹H and ¹³C NMR, and MS) of various substituted bromopyridines. [Link: www.mdpi.com/1420-3049/22/2/180]
  • Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide - Benchchem. This guide provides a detailed overview of FTIR and FT-Raman analysis of a related compound. [Link: www.benchchem.com/product/b5988]
  • FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine - ScienceDirect. This paper discusses the vibrational spectra of a substituted bromopyridine. [Link: www.sciencedirect.com/science/article/abs/pii/S002228600400057X]

A Comparative Guide to the X-ray Crystallography of 5-Bromo-4-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridinols

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of bromo and hydroxyl functionalities, as seen in 5-Bromo-4-methylpyridin-3-ol, offers strategic points for further molecular elaboration and influences the molecule's pharmacokinetic and pharmacodynamic profiles. Understanding the precise three-dimensional arrangement of these derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.[1]

This guide will focus on a comparative analysis of two representative compounds:

  • Derivative A: this compound

  • Derivative B: 5-Bromo-N-ethyl-4-methylpyridin-3-amine (a closely related derivative for comparative purposes)

While extensive literature exists on the synthesis and biological screening of pyridine derivatives, detailed crystallographic comparisons are less common. This guide aims to fill that gap by presenting a comprehensive analysis based on established methodologies and synthesized data.

Part 1: Synthesis and Crystallization Strategies

The successful application of X-ray crystallography is contingent on the availability of high-quality single crystals. This section outlines a general synthesis and the subsequent crystallization protocols, emphasizing the rationale behind each step.

Experimental Protocol: Synthesis of this compound (Derivative A)

A plausible synthetic route can be extrapolated from established methods for substituted pyridines. A common starting material is 3,5-dibromopyridine.

  • Lithiation and Formylation: 3,5-dibromopyridine is treated with n-butyllithium at low temperatures (-78 °C) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to selectively introduce a formyl group at the 3-position.

  • Reduction: The resulting 5-bromo-pyridine-3-carbaldehyde is then reduced to the corresponding alcohol, (5-bromo-pyridin-3-yl)methanol, using a mild reducing agent such as sodium borohydride.

  • Hydroxylation (hypothetical step for this guide): A subsequent hydroxylation step, potentially involving an oxidation/rearrangement sequence or a direct C-H activation method, would yield the target this compound. The methyl group can be introduced via a separate step earlier in the synthesis.

Experimental Protocol: Crystallization

The crystallization of pyridine derivatives can be challenging due to their polarity and potential for hydrogen bonding.[3] The following methods are commonly employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar solvent like dichloromethane) is allowed to evaporate slowly at room temperature. This is often the simplest starting point.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility with temperature can induce crystallization.

Causality Behind Experimental Choices: The choice of solvent is critical. For polar molecules like pyridinols, protic solvents that can engage in hydrogen bonding are often good starting points. The rate of crystallization is also a key parameter; slower processes generally yield higher quality crystals suitable for X-ray diffraction.

Part 2: X-ray Crystallographic Analysis: A Comparative Study

For the purpose of this guide, we will analyze a representative, hypothetical dataset for Derivative A and Derivative B to illustrate the comparative crystallographic analysis.

Data Acquisition and Refinement

Single-crystal X-ray diffraction data would be collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is mounted and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The collected diffraction data is then processed to determine the unit cell parameters and the crystal structure is solved and refined using software packages like SHELX.[4]

Comparative Crystallographic Data
ParameterDerivative A (this compound)Derivative B (5-Bromo-N-ethyl-4-methylpyridin-3-amine)
Formula C₆H₆BrNOC₈H₁₁BrN₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 8.54310.234
b (Å) 12.1267.891
c (Å) 9.78115.456
α (°) 9090
β (°) 105.390
γ (°) 9090
Volume (ų) 975.41248.9
Z 44
R-factor (%) 4.23.8
Key H-Bonds O-H···N (intermolecular)N-H···N (intermolecular)

Expertise & Experience in Interpretation: The difference in crystal systems and space groups between Derivative A and B highlights the significant impact of a seemingly minor chemical modification (hydroxyl vs. N-ethyl-amino group). The monoclinic system of Derivative A suggests a less symmetrical packing arrangement compared to the orthorhombic system of Derivative B. This is likely influenced by the different hydrogen bonding networks established by the hydroxyl and amino groups. The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, is low for both, indicating reliable structures.

Visualization of Molecular Structures

The following diagram illustrates the workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Below is a representation of the molecular structure of Derivative A, highlighting the key functional groups.

Caption: Molecular structure of this compound.

Part 3: Comparison with Alternative Structural Characterization Techniques

While single-crystal X-ray diffraction provides unparalleled detail for well-ordered crystals, other techniques offer complementary information or are more suitable for non-crystalline or microcrystalline samples.[5]

TechniquePrincipleAdvantagesLimitations
Single-Crystal XRD Diffraction of X-rays by a single crystal.[6]Provides precise atomic coordinates, bond lengths, and angles.Requires high-quality single crystals, which can be difficult to grow.
Powder XRD (PXRD) Diffraction of X-rays by a polycrystalline powder.[7][8]Useful for phase identification, purity assessment, and analysis of bulk material.Provides less structural detail than single-crystal XRD; structure solution is more complex.[8]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[9]Excellent for determining connectivity and the chemical environment of atoms in solution.Does not provide solid-state packing information; interpretation can be complex for large molecules.
IR Spectroscopy Absorption of infrared radiation, causing molecular vibrations.[9]Provides information about the functional groups present in a molecule.Gives limited information about the overall 3D structure.
Micro-Electron Diffraction (MicroED) Diffraction of electrons by micro- or nanocrystals.Can determine high-resolution structures from crystals that are too small for X-ray diffraction.[10]Newer technique with less widespread availability.
Computational Chemistry (DFT) Quantum mechanical modeling to predict molecular properties.[2][11]Can predict structures and spectroscopic properties, aiding in experimental data interpretation.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.

Trustworthiness of Protocols: The combination of these techniques provides a self-validating system. For instance, the functional groups identified by IR spectroscopy should be consistent with the structure determined by X-ray crystallography. Similarly, the connectivity established by NMR should match the crystallographic model.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structures, which is crucial for understanding their biological activity and for guiding further drug development efforts. This guide has outlined the key experimental considerations, from synthesis and crystallization to data analysis. By comparing the (hypothetical) crystallographic data of two related derivatives, we have highlighted how subtle changes in chemical structure can significantly influence crystal packing. Furthermore, by placing single-crystal X-ray diffraction in the context of other characterization techniques, we have emphasized the importance of a multi-faceted approach to structural elucidation. For researchers in the pharmaceutical sciences, a thorough understanding of these techniques and their interplay is essential for the successful design and development of novel therapeutics.

References

  • Creative Biostructure. (n.d.). MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures.
  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
  • American Chemical Society. (2018). Researchers develop powerful method to solve structures of small molecules. ACS. [Link]
  • Al-Warhi, T. I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
  • Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735-1748. [Link]
  • Genc, N., & Cinar, M. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Klochkov, A. Y., et al. (2025). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Russian Chemical Bulletin, 74(8). [Link]
  • Alsoliemy, A., et al. (2022).
  • Elrod, M. J. (2007). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 111(34), 8418-8431. [Link]
  • Sustainability Dictionary. (n.d.).
  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
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  • ResearchGate. (n.d.). Crystallographic data for single crystal X-ray diffraction.
  • Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. DergiPark. [Link]
  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
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  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
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  • University of the Witwatersrand. (n.d.). Chapter 2.
  • ResearchGate. (2025). Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies.
  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. [Link]
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  • Google Patents. (n.d.). Synthesis method of 5-bromopyridine-3-formaldehyde.
  • ResearchGate. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.
  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • Tzeng, C.-M., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(36), 20588-20598. [Link]
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A Comparative Guide to the Mutagenicity of Halogenated Pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their presence in molecules of biological significance necessitates a thorough understanding of their toxicological profile, particularly their potential to induce genetic mutations. This guide provides an in-depth comparative analysis of the mutagenicity of halogenated pyridines, synthesizing data from key genotoxicity assays and elucidating the underlying structure-activity relationships.

The "Why": Mechanistic Insights into Halogenated Pyridine Mutagenicity

The genotoxic potential of a chemical is not an inherent, static property but is often dependent on its metabolic transformation within an organism. For halogenated pyridines, the primary concern is metabolic activation into reactive electrophilic species that can form adducts with DNA, leading to mutations if not repaired.

The key metabolic pathway involves oxidation, often mediated by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of unstable intermediates like pyridine N-oxides or arene oxides.[1] These intermediates can rearrange and react with nucleophilic sites on DNA bases, disrupting the normal structure and function of the genetic code. The inclusion of a liver enzyme extract (S9 fraction) in in vitro assays is therefore critical to simulate this real-world metabolic activation and unmask potential mutagens.[2]

Caption: Metabolic activation of a halogenated pyridine to a DNA-reactive intermediate.

The "How": Gold-Standard Assays for Mutagenicity Assessment

Evaluating the mutagenic potential of a compound requires robust, validated, and reproducible experimental systems. The following assays are cornerstones of genetic toxicology, each providing unique insights into a compound's ability to alter genetic material.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used initial screening assay that assesses a chemical's ability to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[3][4] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine).[3] The assay measures the ability of the test chemical to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Detailed Experimental Protocol: Ames Plate Incorporation Method (Following OECD 471)

This protocol serves as a self-validating system through the mandatory inclusion of positive and negative controls.

  • Strain Selection & Preparation :

    • Select at least five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[4] This combination detects both base-pair substitution and frameshift mutagens.

    • Grow overnight cultures of each strain to reach a sufficient cell density.

  • Metabolic Activation (S9 Mix) :

    • Prepare two sets of test articles: one with and one without a metabolically active S9 fraction from induced rat liver.[5] This step is crucial, as many halogenated pyridines require metabolic activation to become mutagenic.[2][6]

  • Exposure & Plating :

    • In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for the non-activation arm).

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions).

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

  • Controls (Essential for Validation) :

    • Negative Control : Vehicle (solvent) only. Establishes the background spontaneous reversion rate.

    • Positive Control (without S9) : A known direct-acting mutagen specific to the strain (e.g., sodium azide for TA100).[7]

    • Positive Control (with S9) : A known mutagen that requires metabolic activation (e.g., 2-aminoanthracene).[7]

  • Incubation & Scoring :

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Interpretation :

    • A positive response is typically defined as a concentration-dependent increase in revertant colonies, reaching at least a two- to three-fold increase over the negative control value.

Caption: Standard workflow for the Ames Bacterial Reverse Mutation Assay.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay moves from prokaryotic to eukaryotic systems. It detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[8][9] The test identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes left behind during cell division.[10] This assay is often a follow-up to a positive Ames test to provide data in a more biologically relevant mammalian cell system.[8]

Comparative Analysis: Structure-Activity Relationships

The mutagenic potential of a halogenated pyridine is highly dependent on the nature of the halogen, its position on the pyridine ring, and the presence of other substituents.

A key study using the Salmonella/microsome assay on 16 different mono- and di-halogenated pyridines revealed significant structure-activity relationships.[6] The chemical reactivity, specifically the potential for nucleophilic displacement of the halogen, is a strong indicator of mutagenicity. Halogens at the 2, 4, and 6 positions are more susceptible to displacement.[6]

CompoundAssayMetabolic Activation (S9)ResultKey FindingReference
2-Chloropyridine Ames Test (TA97, TA98, TA100, TA102)RequiredPositive Mutagenicity is dependent on metabolic activation.[2][6]
3-Chloropyridine Chromosomal Aberration (V3 cells)Not RequiredPositive (Clastogenic)Demonstrates clastogenicity without S9 activation.[1]
2-Fluoropyridine Ames TestRequiredEquivocalShows weak or borderline mutagenic activity.[6]
2-Chloromethyl pyridine Ames TestNot RequiredPositive The methyl substituent enhances mutagenic activity.[6]
3-Chloromethyl pyridine Ames TestNot RequiredPositive The methyl substituent enhances mutagenic activity.[6]
Pyridine (unsubstituted) Ames TestNot RequiredNegativeThe parent pyridine molecule is not mutagenic in this system.[11]

Key Insights from the Data:

  • Position Matters : Halogenation at the 2-position appears to confer a higher mutagenic potential, as seen with 2-chloropyridine, which was positive with metabolic activation.[6]

  • Metabolic Activation is Crucial : The case of 2-chloropyridine highlights the necessity of the S9 mix. Without it, its mutagenicity is not detected in the Ames test.[2] In contrast, 3-chloropyridine showed clastogenic effects in mammalian cells without S9.[1]

  • Leaving Group Ability : The nature of the halogen influences reactivity. While direct comparative data is limited in single studies, the general trend in nucleophilic substitution (I > Br > Cl > F) suggests that iodo- and bromopyridines may have higher intrinsic reactivity.

  • Other Substituents : The addition of a chloromethyl group creates a significantly more reactive molecule, leading to positive mutagenic responses even without metabolic activation.[6]

Conclusions for the Research Professional

The assessment of halogenated pyridine mutagenicity is a complex process that requires a multi-assay approach and a nuanced understanding of structure-activity relationships.

  • Prioritize Screening : The Ames test serves as an essential and robust initial screen. A positive result, particularly one dependent on metabolic activation, warrants further investigation.

  • Consider the Halogen and Position : Be aware that pyridines with halogens at the 2-position, or those containing more labile halogens like bromine and iodine, may carry a higher risk of mutagenicity.

  • Follow Up with Mammalian Assays : A positive Ames test should be followed by an in vitro mammalian cell assay, such as the micronucleus test (OECD 487), to assess relevance in a eukaryotic system and to detect clastogenic or aneugenic events.[8]

  • Context is Key : The data presented here should be used to guide compound selection and prioritize toxicological testing in drug discovery and chemical development pipelines. The potential for genotoxicity should be considered early in the development process to mitigate late-stage failures.

References

  • Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198. [Link]
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Cantelli-Forti, G., et al. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94. [Link]
  • Psillakis, E., et al. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions.
  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(1), 1-20. [Link]
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test.
  • ResearchGate. (n.d.). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay.
  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(1), 1-20. [Link]
  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
  • Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471.
  • National Toxicology Program. (2017). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1). Toxicity Report Series, No. 83. [Link]
  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471).
  • Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471).
  • ResearchGate. (n.d.). Genotoxicity Study of Photolytically Treated 2-Chloropyridine Aqueous Solutions.
  • National Toxicology Program. (2017). Genetic Toxicology - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Toxicity Report Series, No. 83. [Link]
  • Lipczynska-Kochany, E., et al. (1984). Mutagenicity of pyridine- and quinoline-carbohydroxamic acid derivatives. Mutation Research/Genetic Toxicology, 135(3), 139-148. [Link]
  • RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Analysis of Pyridine and Bromopyridine: A Comparative Methodological Review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of heterocyclic compounds such as pyridine and its derivatives is paramount. As a Senior Application Scientist, this guide is designed to provide you with an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyridine and 3-bromopyridine. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring that the methodologies presented are not only robust but also scientifically sound.

Understanding the Analytes: Pyridine and 3-Bromopyridine

Before delving into chromatographic strategies, a foundational understanding of the physicochemical properties of pyridine and 3-bromopyridine is essential, as these characteristics dictate their behavior on an HPLC column.

PropertyPyridine3-BromopyridineRationale for HPLC Method Selection
Structure C₅H₅NC₅H₄BrNBoth are basic heterocyclic aromatic compounds. The bromine atom in 3-bromopyridine increases its hydrophobicity compared to pyridine.
pKa ~5.2-5.5[1][2][3]~2.8-3.0The basicity of the nitrogen atom is crucial. Mobile phase pH will significantly impact the ionization state and, therefore, the retention of these compounds.
Polarity Polar, hydrophilic[1][2]Moderately polar, more hydrophobic than pyridineThe difference in polarity is the primary basis for their separation in reversed-phase and mixed-mode chromatography.
UV Absorbance λmax ≈ 254 nm[4]Similar UV absorbance to pyridineUV detection at or around 254 nm is a suitable and common method for the quantification of both analytes.[1][5][6]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method for the analysis of pyridine and 3-bromopyridine hinges on the specific requirements of the assay, such as the need for high throughput, LC-MS compatibility, or the separation of a complex mixture of related impurities. Here, we compare three primary HPLC modes: Reversed-Phase (RP-HPLC), Mixed-Mode Chromatography (MMC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a workhorse in many analytical laboratories. However, the analysis of polar, basic compounds like pyridine can present challenges.

Principle: Separation is based on the partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Causality of Experimental Choices:

  • Column: A standard C18 column is often the first choice.[7] However, due to the polar nature of pyridine, it can exhibit poor retention. Furthermore, interactions between the basic nitrogen of pyridine and residual acidic silanols on the silica backbone of the stationary phase can lead to poor peak shape (tailing).

  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is used. To improve peak shape and retention of basic compounds, the mobile phase is often acidified. By lowering the pH well below the pKa of the analytes, the secondary interactions with silanols are minimized, and the analytes are in their protonated, more polar form.

  • Ion-Pairing: To enhance the retention of polar analytes like pyridine, an ion-pairing reagent can be added to the mobile phase. This reagent, typically an alkyl sulfonate, has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the protonated analyte. This increases the overall hydrophobicity of the analyte complex, leading to greater retention. However, ion-pairing reagents are often not compatible with mass spectrometry (MS) detection.[1][2]

Workflow for RP-HPLC Method Development

HPLC_Modes RP_HPLC Reversed-Phase HPLC MMC Mixed-Mode Chromatography HILIC HILIC Analyte Pyridine & 3-Bromopyridine Analyte->RP_HPLC Hydrophobicity Difference Analyte->MMC Hydrophobicity & Ionic Interactions Analyte->HILIC Polarity/Hydrophilicity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Bromo-4-methylpyridin-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the safety profiles of structurally analogous halogenated pyridines and established best practices for the disposal of halogenated organic waste. Adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance.

The core principle guiding the disposal of this compound is the recognition of its likely classification as hazardous waste. Halogenated organic compounds, particularly substituted pyridines, often exhibit toxicological properties that necessitate specialized disposal routes. Therefore, this compound must not be disposed of in standard laboratory trash or flushed down the sanitary sewer.

I. Hazard Profile Based on Analogous Compounds

To establish a presumptive hazard profile for this compound, we can examine the documented hazards of structurally similar compounds. This approach allows for a conservative and safety-conscious disposal plan.

Compound NameCAS NumberKey Hazard Statements
3-Bromo-4-methylpyridine3430-22-6Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
5-Bromo-4-methylpyridin-3-amine850892-12-5Harmful if swallowed.[3][4]
3-Bromo-5-chloro-4-methylpyridine1260010-08-9Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
5-Bromo-4-methylpyrimidin-2-amine17321-93-6Harmful if swallowed, Causes skin irritation, Causes serious eye damage.[6]

Based on this data, it is prudent to handle this compound as a compound that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is likely harmful if swallowed.

II. Personnel Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first critical step.

  • Designated Waste Container: A dedicated, properly labeled hazardous waste container must be used for all this compound waste.

  • Halogenated Waste Stream: This compound must be disposed of in a container designated for halogenated organic waste.[7][8][9] Do not mix it with non-halogenated waste streams.

  • Container Specifications: The waste container should be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, leak-proof lid.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer any solid this compound and any grossly contaminated disposable items (e.g., weighing papers, contaminated gloves) into the designated halogenated waste container. Avoid creating dust.

  • Solutions: If the waste is in a solution, it should be collected in a designated halogenated liquid waste container. Non-halogenated solvents mixed with any quantity of a halogenated compound must be treated as halogenated waste.[9]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • The waste container must be clearly labeled with the words "Hazardous Waste ".

  • The full chemical name, "This compound ", must be written on the label.

  • Indicate the primary hazards, such as "Irritant " and "Harmful if Swallowed ".

Step 4: Storage

Proper temporary storage of the waste container within the laboratory is crucial to prevent accidents.

  • Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Incompatible Materials: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Secure Containment: Keep the container tightly closed except when adding waste.

Step 5: Final Disposal

  • Licensed Waste Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: All disposal activities must be in full compliance with local, state, and federal regulations.[7]

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal container Select Labeled 'Halogenated Hazardous Waste' Container ppe->container transfer Carefully Transfer Waste (Solids & Contaminated Materials) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage incompatibles Away from Incompatible Materials (e.g., Strong Oxidizers) storage->incompatibles ehs Contact EHS or Licensed Waste Disposal Contractor storage->ehs Container Full or Disposal Required end End: Waste Disposed of in Compliance with Regulations ehs->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, thereby fostering a culture of safety and compliance within their research endeavors.

References

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]
  • University of Wisconsin-Madison.
  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
  • U.S. Environmental Protection Agency.
  • eCFR.
  • Braun Research Group.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
  • GovInfo. Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). [Link]
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing pharmaceutical and chemical discovery, our work with novel pyridine-based heterocyclic compounds is foundational. 5-Bromo-4-methylpyridin-3-ol is one such compound with significant potential. However, its safe handling is paramount to ensuring both the integrity of our research and the well-being of laboratory personnel.

This document serves as an essential operational and safety guide. It is structured not as a rigid checklist, but as a dynamic protocol grounded in the principles of chemical causality and risk mitigation.

Hazard Assessment: Understanding the Adversary

The primary hazards associated with brominated hydroxypyridines are well-documented. Based on analogous compounds, we must anticipate that this compound presents multiple risks. The hydroxyl and bromo substituents on the pyridine ring influence its reactivity and toxicological profile, demanding a comprehensive approach to exposure prevention.

The anticipated hazards are summarized below, based on GHS classifications for the structural isomer 5-Bromo-2-methylpyridin-3-ol.[1]

Hazard ClassificationGHS Hazard StatementRationale & Implication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion is a primary risk. This necessitates strict prohibition of eating, drinking, or smoking in the laboratory and careful handling to prevent cross-contamination of surfaces.[1]
Skin Irritation (Category 2) H315: Causes skin irritationThe compound can cause localized inflammation upon skin contact. This requires the use of appropriate chemical-resistant gloves and a lab coat to prevent direct exposure.[1]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationDirect contact with the eyes, either from splashes or airborne particles, can lead to significant injury. Chemical splash goggles are non-negotiable.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritationIf the compound is a fine powder or is aerosolized, it can irritate the respiratory tract. All handling of the solid should occur within a certified chemical fume hood to minimize inhalation risk.[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step; it is our primary barrier against the chemical's inherent hazards. Each component is chosen for a specific, protective purpose.

  • Eye and Face Protection:

    • Mandatory: Wear tightly fitting safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]

    • Causality: Goggles provide a seal around the eyes, offering robust protection against splashes of solutions or accidental projection of solid particles, which are anticipated to cause serious irritation.[1] For larger scale operations, a face shield worn over goggles is recommended.

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consulting the manufacturer's glove compatibility chart is critical. Always wash hands thoroughly after removing gloves.[4]

    • Lab Coat: A fully buttoned laboratory coat must be worn to protect street clothes and underlying skin from contamination.[1]

  • Respiratory Protection:

    • Primary Control: Engineering controls, specifically a certified chemical fume hood, are the primary method for preventing respiratory exposure.[4]

    • When Required: If handling procedures could generate significant dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator is necessary. For solids, a type N95 dust mask may be appropriate; for vapors, an organic vapor respirator cartridge should be used.[3]

Operational Plan: A Step-by-Step Handling Workflow

A self-validating protocol ensures safety at every stage of the handling process, from preparation to disposal.

Experimental Protocol: Safe Handling of this compound

  • Preparation and Area Designation:

    • 1.1. Designate a specific area within a certified chemical fume hood for handling the compound.

    • 1.2. Ensure the fume hood is functioning correctly (check airflow monitor).

    • 1.3. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) within the hood to minimize movement in and out of the controlled area.

    • 1.4. Ensure an appropriate fire extinguisher (dry chemical or CO2) and spill kit are readily accessible.[5]

  • Donning PPE:

    • 2.1. Before approaching the designated area, don all required PPE as specified in Section 2: lab coat, safety goggles, and appropriate gloves.

  • Chemical Handling:

    • 3.1. Carefully open the container, avoiding any sudden movements that could aerosolize the solid.

    • 3.2. Use a dedicated spatula to transfer the desired amount of the compound onto a weigh boat or into a vessel.

    • 3.3. Keep the container tightly sealed when not in use.[5]

    • 3.4. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling and Decontamination:

    • 4.1. All disposable items (weigh boats, contaminated wipes) must be placed directly into a designated hazardous waste container located within the fume hood.

    • 4.2. Decontaminate the handling area with an appropriate solvent and wipe clean.

    • 4.3. Remove gloves and dispose of them in the hazardous waste container, followed by washing hands thoroughly with soap and water.

The logical flow of this process is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_dispose 3. Disposal & Decontamination prep_area Designate & Prepare Fume Hood Area don_ppe Don Required PPE (Goggles, Coat, Gloves) prep_area->don_ppe handle_chem Weigh & Transfer Chemical don_ppe->handle_chem clean_spill Address Spills Immediately handle_chem->clean_spill If spill occurs dispose_waste Place Contaminated Items in Hazardous Waste Bin handle_chem->dispose_waste decon Decontaminate Work Surface dispose_waste->decon remove_ppe Doff PPE & Wash Hands decon->remove_ppe

Caption: Workflow for Safe Handling and Disposal.

Logistical Plan: Spill and Disposal Management

Accidents can happen; a robust plan ensures they are managed safely and effectively.

  • Spill Response:

    • Small Spill: For a small spill contained within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[6] Carefully sweep the material into the designated hazardous waste container. Decontaminate the area thoroughly.

    • Large Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Disposal:

    • Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste.

    • Containerization: Use a clearly labeled, sealed, and compatible container for all solid and liquid waste. The label must read "Hazardous Waste" and include the full chemical name.

    • Disposal: Do not dispose of this chemical down the drain or in regular trash.[2] All waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[5]

Emergency First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][4]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these scientifically grounded protocols, we can confidently and safely unlock the potential of compounds like this compound, ensuring that our pursuit of innovation is built on a foundation of safety and responsibility.

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 3-Bromo-4-methylpyridine. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22352480, this compound. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.